4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Description
Properties
IUPAC Name |
4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-6-4-1-2-11-8(4)12-5(3-13)7(6)10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISMYSWHALACQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C(=C21)Cl)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678445 | |
| Record name | 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-61-8 | |
| Record name | 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde: Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a halogenated heterocyclic compound belonging to the 7-azaindole family. The pyrrolo[2,3-b]pyridine core is a significant pharmacophore in medicinal chemistry, appearing in a variety of biologically active molecules, including kinase inhibitors and compounds targeting the central nervous system.[1] The presence of chloro, fluoro, and carbaldehyde substituents on this scaffold offers multiple points for chemical modification, making it a valuable building block in the synthesis of more complex drug candidates. This guide provides a comprehensive overview of the known and predicted physical and chemical properties, a representative synthetic protocol, and expected analytical characteristics of this compound, designed to support researchers in its application.
Molecular Structure and Properties
The chemical structure of this compound is presented below. The molecule features a fused bicyclic system consisting of a pyrrole and a pyridine ring. The strategic placement of electron-withdrawing groups (chloro and fluoro) and a reactive carbaldehyde moiety significantly influences its chemical behavior and potential for further synthetic transformations.
Diagram: Molecular Structure of this compound
Caption: Chemical structure of the title compound.
Table 1: Physical and Chemical Properties
| Property | Predicted Value/Information | Source/Basis of Prediction |
| Molecular Formula | C₈H₄ClFN₂O | Based on chemical structure |
| Molecular Weight | 198.58 g/mol | Calculated from molecular formula |
| Appearance | Expected to be a solid at room temperature. | Analogy to similar heterocyclic aldehydes. |
| Melting Point | Not determined. Likely to be relatively high due to the planar, polar structure. | General properties of aromatic aldehydes. |
| Boiling Point | Not determined. Expected to be high and may decompose upon heating. | General properties of aromatic aldehydes. |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | Based on the aromatic and polar nature of the molecule.[2] |
| pKa | The pyrrole NH is weakly acidic, while the pyridine nitrogen is weakly basic. | General knowledge of pyrrole and pyridine chemistry. |
Chemical Reactivity and Stability
The reactivity of this compound is dictated by its functional groups:
-
Aldehyde Group: This is the most reactive site for nucleophilic addition reactions. It can undergo condensation reactions with amines to form imines (Schiff bases), Wittig reactions to form alkenes, and reduction to the corresponding alcohol or oxidation to the carboxylic acid.
-
Pyrrolo[2,3-b]pyridine Core: The aromatic system is generally stable but can undergo electrophilic substitution, although the electron-withdrawing substituents may deactivate the ring. The pyrrole nitrogen can be deprotonated with a strong base and subsequently alkylated or acylated.
-
Halogen Substituents: The chloro and fluoro groups are generally stable but may be susceptible to nucleophilic aromatic substitution under specific conditions, particularly the chloro group.
The compound should be stored in a cool, dry place away from strong oxidizing agents and direct light to prevent degradation.
Synthetic Methodology
A definitive, published synthesis for this compound is not currently available. However, a plausible synthetic route can be extrapolated from the synthesis of the closely related compound, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.[3] The following protocol is a representative example of how such a synthesis might be approached.
Diagram: Representative Synthetic Workflow
Caption: A plausible synthetic pathway.
Experimental Protocol: A Representative Synthesis
This protocol is adapted from the synthesis of a similar compound and should be optimized for the specific target molecule.[3]
-
Nitrogen Protection: To a solution of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent (e.g., THF), add a suitable protecting group such as triisopropylsilyl chloride (TIPSCl) in the presence of a base (e.g., imidazole or a non-nucleophilic base like NaH). Stir the reaction at room temperature until complete conversion is observed by TLC or LC-MS.
-
Directed Ortho-Metalation and Formylation: Cool the solution of the N-protected intermediate to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). Add a strong organolithium base such as s-butyllithium (s-BuLi) dropwise to effect deprotonation at the C6 position. After stirring for a suitable time, add an electrophilic formylating agent like N,N-dimethylformamide (DMF).
-
Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. The crude product can then be deprotected using an appropriate method, such as treatment with tetrabutylammonium fluoride (TBAF) for a silyl protecting group or acidic conditions for other protecting groups.
-
Purification: The final product can be purified by column chromatography on silica gel or by recrystallization to afford the desired this compound.
Analytical Characterization
The identity and purity of this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the region of 9-10 ppm. - A singlet or doublet for the pyrrole C2-H. - A signal for the pyrrole N-H, which may be broad and its chemical shift can be solvent-dependent. - Aromatic proton signals corresponding to the pyridine ring, with coupling patterns influenced by the fluoro substituent. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon in the range of 185-200 ppm. - Signals for the aromatic carbons of the pyrrolo[2,3-b]pyridine core, with chemical shifts influenced by the halogen substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. |
| Mass Spectrometry (MS) | - The molecular ion peak (M+) corresponding to the molecular weight of the compound (198.58 for C₈H₄³⁵ClFN₂O). - A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak). - Fragmentation patterns may include the loss of CO, Cl, and other small fragments. |
| Infrared (IR) Spectroscopy | - A strong carbonyl (C=O) stretching band for the aldehyde group around 1680-1700 cm⁻¹. - C-H stretching vibrations for the aromatic and aldehyde protons. - N-H stretching vibration for the pyrrole amine. - C-Cl and C-F stretching vibrations. |
Applications in Research and Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in a number of compounds with demonstrated biological activity.[4][5] The title compound, with its reactive aldehyde handle and halogenated core, is a versatile intermediate for the synthesis of a diverse library of derivatives for screening in various therapeutic areas, including:
-
Oncology: As a precursor for the synthesis of kinase inhibitors.[4]
-
Immunology: For the development of immunomodulators.[5]
-
Infectious Diseases: As a scaffold for novel antibacterial agents.[6]
The aldehyde functionality allows for the introduction of various side chains and pharmacophoric groups through reductive amination, condensation reactions, and other carbon-carbon bond-forming reactions, enabling extensive structure-activity relationship (SAR) studies.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, its physical and chemical properties can be reasonably predicted based on its structure and related analogs. The provided synthetic and analytical guidance aims to facilitate its use in the laboratory for the development of novel therapeutic agents.
References
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An Update on the Synthesis of Pyrrolo[4]benzodiazepines. PMC - PubMed Central. [Link not available]
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- Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde(908287-21-8) 1H NMR spectrum. ChemicalBook. [Link not available]
- 4-Chloro-5-fluoro-1H-pyrrolo 2,3-b pyridine AldrichCPR 882033-66-1. Sigma-Aldrich. [Link not available]
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- Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central. [Link not available]
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link not available]
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- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link not available]
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link not available]4B) Inhibitors. PMC - PubMed Central. [Link not available]
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4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry. We will delve into its chemical properties, a detailed synthesis protocol, potential applications in drug discovery, and essential safety and handling procedures.
Core Compound Identification and Properties
This compound is a substituted pyrrolopyridine, a class of compounds of significant interest in the development of novel therapeutics. Its unique substitution pattern offers a versatile scaffold for the synthesis of a wide range of biologically active molecules.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1246088-61-8 | [1] |
| Molecular Formula | C₈H₄ClFN₂O | [1] |
| Molecular Weight | 198.58 g/mol | [1] |
| Appearance | Solid (predicted) | General Knowledge |
| Purity | Typically >95% | General Knowledge |
Synthesis Protocol: A Plausible Approach via Vilsmeier-Haack Formylation
The proposed two-step synthesis is outlined below:
Step 1: Synthesis of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (Starting Material)
Step 2: Vilsmeier-Haack Formylation to Yield this compound
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[3][4] This electrophilic reagent then attacks the electron-rich pyrrolopyridine ring system to introduce a formyl group.
Experimental Protocol:
-
Reagents and Equipment:
-
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
To a separate flask, add anhydrous N,N-dimethylformamide (3-5 equivalents) and cool it to 0 °C.
-
Slowly add phosphorus oxychloride (1.5-2 equivalents) dropwise to the cooled DMF with vigorous stirring. This exothermic reaction forms the Vilsmeier reagent. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of the starting material from step 1, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40-45 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. This step should be performed in a well-ventilated fume hood as it can be vigorous.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed synthesis of the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry due to its structural similarity to indole and its ability to participate in various biological interactions.[7] This core is present in numerous compounds with a wide range of therapeutic applications.
-
Kinase Inhibitors: A primary application of substituted pyrrolopyridines is in the development of kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. The pyrrolopyridine scaffold can serve as a hinge-binding motif in the ATP-binding site of many kinases. The specific substitutions on the ring, such as the chloro, fluoro, and carbaldehyde groups in the target compound, can be fine-tuned to achieve potency and selectivity for specific kinase targets. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent activity against fibroblast growth factor receptors (FGFRs) and Janus kinases (JAKs).[8][9]
-
Anticancer Agents: The development of novel anticancer agents is a significant area of research for pyrrolopyridine derivatives.[10] By targeting kinases involved in cancer cell proliferation, survival, and angiogenesis, these compounds can exhibit potent antitumor activity. The aldehyde functional group in the target molecule provides a reactive handle for further synthetic modifications, allowing for the generation of diverse libraries of compounds for screening against various cancer cell lines.
-
Immunomodulators: Certain pyrrolo[2,3-b]pyridine derivatives have been investigated as immunomodulators, particularly as inhibitors of Janus kinases (JAKs).[9] JAK inhibitors are used in the treatment of autoimmune diseases like rheumatoid arthritis and inflammatory conditions.
-
Neurological Disorders: The structural similarity to endogenous signaling molecules makes the pyrrolopyridine scaffold a promising starting point for the development of treatments for neurological disorders.[7]
The aldehyde group at the 6-position of the target molecule is particularly valuable as it can be readily converted into a variety of other functional groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to build more complex molecular architectures. This synthetic versatility makes this compound a highly valuable building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening in drug discovery programs.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive understanding of its potential hazards can be derived from data on structurally related compounds.
Hazard Identification (Based on Analogous Compounds):
-
Acute Toxicity: Halogenated aromatic and heteroaromatic aldehydes can be harmful if swallowed, in contact with skin, or if inhaled.[11]
-
Skin Irritation: These compounds are often irritating to the skin.[11]
-
Eye Irritation: They can cause serious eye irritation.[11]
-
Respiratory Irritation: May cause respiratory irritation.[11]
Handling Precautions:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Disposal:
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established methods such as the Vilsmeier-Haack reaction. The unique combination of functional groups on the privileged 7-azaindole scaffold makes it a highly attractive starting material for the synthesis of novel kinase inhibitors and other potential therapeutic agents. As with all chemical reagents, proper safety precautions and handling procedures are paramount to ensure the well-being of researchers.
References
- Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (2025). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2025(8), 533-535.
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Wikipedia. (2023, December 28). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]
- Rajput, A. P., & Patil, S. L. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43.
- Das, B., & Saikia, P. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27387.
- Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(10), 1159-1169.
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PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]
- Alichem. (n.d.). This compound.
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Loba Chemie. (n.d.). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE. Retrieved from [Link]
- Zhang, X., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236.
- Ding, Q., et al. (2019). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry, 62(17), 8036-8054.
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- Okaniwa, M., et al. (2025). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 73(8), 643-656.
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PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]
- MDPI. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 28(18), 6681.
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS VONOPRAZAN CARBALDEHYDE IMPURITY. Retrieved from [Link]
- MDPI. (2021).
- Johannes, J. W., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry, 67(24), 21717-21728.
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Spectroscopic Characterization of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde: A Technical Guide
Introduction
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a halogenated azaindole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-b]pyridine core is a key scaffold in a variety of biologically active molecules, including kinase inhibitors.[1][2] The precise substitution pattern of chlorine, fluorine, and a carbaldehyde group on this core structure creates a unique electronic and steric profile, making it a valuable building block for targeted therapeutics.
Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such novel chemical entities. Spectroscopic techniques form the cornerstone of this characterization, providing unambiguous evidence of the molecular structure. This in-depth guide provides a comprehensive overview of the expected spectroscopic data for this compound and the rationale behind the interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectra. For drug development professionals and researchers, a thorough understanding of these analytical techniques is crucial for advancing new chemical entities from the laboratory to clinical applications.
Molecular Structure and Key Features
The structure of this compound presents several key features that will influence its spectroscopic signature:
-
Aromatic System: The fused pyrrolo[2,3-b]pyridine ring system is aromatic, leading to characteristic chemical shifts in NMR spectroscopy.
-
Halogenation: The presence of chlorine and fluorine atoms introduces specific isotopic patterns in mass spectrometry and influences the electronic environment of nearby protons and carbons, which is observable in NMR.
-
Carbaldehyde Group: The aldehyde functional group has a highly deshielded proton and a characteristic carbonyl carbon resonance in NMR, as well as a strong, distinct stretching vibration in IR spectroscopy.
-
Pyrrole NH Proton: The proton on the pyrrole nitrogen is exchangeable and its observability can depend on the solvent and concentration.
Below is a diagram illustrating the molecular structure with atom numbering, which will be referenced in the spectral analysis sections.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, a combination of 1H, 13C, and potentially 19F NMR experiments would be employed.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent is critical; DMSO-d6 is often preferred for this class of compounds as it can help in observing the exchangeable NH proton.
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton observation, to achieve optimal signal dispersion.[3]
-
1H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.
-
13C NMR: A proton-decoupled 13C NMR spectrum should be acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans will be required.
-
2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments is highly recommended.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.
-
-
19F NMR: If available, a 19F NMR spectrum will show a single resonance for the fluorine atom, with coupling to nearby protons.
¹H NMR Spectral Analysis (Predicted)
The expected 1H NMR spectrum in a solvent like DMSO-d6 would exhibit the following key signals:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| NH (Pyrrole) | 12.0 - 13.0 | Broad Singlet | - | The acidic proton on the pyrrole nitrogen is typically downfield and often broadened due to exchange. |
| CHO (Aldehyde) | 10.0 - 10.5 | Singlet | - | Aldehyde protons are highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group. |
| H2 | 8.0 - 8.5 | Doublet | ~3-4 Hz | Coupled to H3. Its chemical shift is influenced by the adjacent nitrogen and the overall aromatic system. |
| H3 | 6.5 - 7.0 | Doublet | ~3-4 Hz | Coupled to H2. Typically the most upfield of the aromatic protons in this ring system. |
Note: The absence of a proton at positions 4, 5, and 6 simplifies the aromatic region of the spectrum.
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled 13C NMR spectrum is expected to show 8 distinct signals corresponding to the 8 carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Aldehyde) | 185 - 195 | The carbonyl carbon of an aldehyde is characteristically found in this downfield region. |
| C5 | 150 - 160 (doublet) | Attached to the highly electronegative fluorine, this carbon will be significantly downfield and show a large C-F coupling constant. |
| C4 | 140 - 150 | Attached to chlorine and part of the pyridine ring, this carbon is expected to be deshielded. |
| C7a | 145 - 155 | A quaternary carbon at the fusion of the two rings, its chemical shift is influenced by both ring systems. |
| C6 | 125 - 135 | A substituted aromatic carbon, its shift is influenced by the adjacent nitrogen and the aldehyde group. |
| C2 | 120 - 130 | An aromatic CH carbon in the pyrrole ring. |
| C3a | 115 - 125 | A quaternary carbon in the pyrrole ring. |
| C3 | 100 - 110 | Typically the most upfield aromatic carbon in the pyrrolo[2,3-b]pyridine system. |
The following diagram illustrates the key expected long-range correlations in an HMBC experiment, which are crucial for confirming the assignments of the quaternary carbons and the overall connectivity.
Caption: Predicted key HMBC correlations for structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C8H4ClFN2O), high-resolution mass spectrometry (HRMS) is the preferred method.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]+.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is essential for accurate mass measurement.[4]
-
Data Analysis: The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions. The isotopic pattern of the molecular ion peak is particularly informative.
Expected Mass Spectrum
-
Molecular Formula: C8H4ClFN2O
-
Monoisotopic Mass: 198.0000 g/mol
-
Expected [M+H]+ Ion (Monoisotopic): 199.0078 m/z
A key feature in the mass spectrum will be the isotopic pattern due to the presence of chlorine. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in two prominent peaks for the molecular ion cluster:
-
[M+H]⁺: Corresponding to the molecule containing ³⁵Cl.
-
[M+2+H]⁺: A peak at two m/z units higher, corresponding to the molecule containing ³⁷Cl. The intensity of this peak will be approximately one-third of the [M+H]⁺ peak, which is a characteristic signature for a molecule containing one chlorine atom.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples, requiring minimal sample preparation.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument used.
-
Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Expected IR Absorption Bands
The IR spectrum of this compound would be expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3200 - 3400 | N-H Stretch | Pyrrole N-H | A broad peak in this region is characteristic of the N-H stretching vibration. |
| 2810 - 2870 and 2710 - 2770 | C-H Stretch | Aldehyde C-H | The presence of two medium intensity bands (Fermi doublet) is a hallmark of the aldehyde C-H stretch. |
| 1680 - 1710 | C=O Stretch | Aldehyde C=O | A strong, sharp absorption band due to the carbonyl stretch of the aromatic aldehyde.[5] |
| 1550 - 1620 | C=C and C=N Stretches | Aromatic Rings | Multiple bands in this region are characteristic of the stretching vibrations within the fused aromatic ring system. |
| 1200 - 1300 | C-F Stretch | Aryl-F | A strong absorption band corresponding to the carbon-fluorine bond stretch. |
| 700 - 850 | C-Cl Stretch | Aryl-Cl | The carbon-chlorine stretching vibration is typically found in this region. |
Conclusion
The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. The predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, as detailed in this guide, provide a robust framework for the structural verification and purity assessment of this important heterocyclic building block. For researchers in drug discovery and development, the rigorous application of these analytical methods is a non-negotiable step in ensuring the integrity of their scientific findings and the quality of potential therapeutic candidates. The combination of these techniques provides a detailed and self-validating system for the unambiguous identification of the target molecule.
References
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (Source Not Available)
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. ()
- Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed. ()
- 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBALDEHYDE synthesis - chemicalbook. ()
- Pyrrolo [2-3-b] Pyridines of Potential Chemotherapeutic Value - Aston Research Explorer. ()
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. ()
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde - Sigma-Aldrich. ()
- This compound. ()
- Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation - ResearchG
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. ()
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde - M
- Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-arom
- 4-Chloro-5-fluoro-1H-pyrrolo 2,3-b pyridine AldrichCPR 882033-66-1 - Sigma-Aldrich. ()
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine deriv
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. ()
- Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC - NIH. ()
- Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2 - PubMed Central. (https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNVDG6hHOfQgnohQEAeNCGwU_tH4B4NPFZ2bPW5ON6XvydEHFxfJiKlSna6kEH9nDgh23-xP8nqAITCCsYkXFsXqdj8JVi3NtiNnoWZz4N5JK0mjrmIlWjCJVhz-VKhf_q54oKD4AwaVmhslFn)
- Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities - JOCPR. ()
- This journal is © The Royal Society of Chemistry 2017 - Supporting Inform
- 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. ()
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile - Sigma-Aldrich. ()
- Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)
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- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, derivatives of 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represent a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically relevant molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key exemplar, 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.
This document moves beyond a mere cataloging of spectral data. It is designed as a deep-dive into the principles of NMR spectroscopy as applied to a complex, multi-substituted heteroaromatic system. For the seasoned researcher, this guide will serve as a robust reference, while for the emerging scientist, it will offer a didactic exploration of how substituent effects and spin-spin coupling phenomena dictate the appearance of NMR spectra. Our approach is rooted in a predictive methodology, necessitated by the absence of a complete, publicly available experimental spectrum for this specific molecule. By systematically dissecting the influence of each substituent on the foundational 1H-pyrrolo[2,3-b]pyridine core, we will construct a highly accurate, predicted ¹H and ¹³C NMR dataset. This predictive framework not only illuminates the spectral characteristics of the title compound but also equips the reader with the analytical tools to approach the structural characterization of other novel heterocyclic entities.
Molecular Architecture: Understanding the Core and its Modifications
The subject of our analysis, this compound, is a derivative of the bicyclic heteroaromatic system 1H-pyrrolo[2,3-b]pyridine. The core structure consists of a pyridine ring fused to a pyrrole ring. The introduction of three distinct substituents—a chloro group at position 4, a fluoro group at position 5, and a carbaldehyde (formyl) group at position 6—profoundly influences the electronic environment and, consequently, the NMR spectral properties of the molecule.
To logically deconstruct and predict the final NMR spectrum, we must first understand the baseline chemical shifts of the parent 1H-pyrrolo[2,3-b]pyridine and then layer on the predictable electronic effects of each substituent.
Diagram of Molecular Structure and Numbering
Caption: Structure of this compound.
Experimental and Predictive Methodology
Standard Operating Protocol for NMR Data Acquisition
For the acquisition of high-resolution ¹H and ¹³C NMR spectra of compounds such as this compound, the following protocol is recommended to ensure data integrity and reproducibility.
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble at the desired concentration. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for polar aromatic compounds. For this guide, predictions will be based on spectra in CDCl₃.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated solution (20-50 mg) may be beneficial to improve the signal-to-noise ratio.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, adjusted to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A range of -2 to 12 ppm is generally appropriate.
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width: A range of -10 to 200 ppm is typically used.
A Predictive Framework Based on Substituent Chemical Shift (SCS) Effects
In the absence of a dedicated experimental spectrum, a reliable prediction can be constructed by applying known substituent chemical shift (SCS) effects to the chemical shifts of the parent 1H-pyrrolo[2,3-b]pyridine. SCS values quantify the change in chemical shift at a particular position in an aromatic ring upon the introduction of a substituent. These effects are additive to a good approximation.[1][2]
The analysis will proceed as follows:
-
Establish the baseline ¹H and ¹³C chemical shifts of 1H-pyrrolo[2,3-b]pyridine.
-
Incorporate the SCS effects of a 4-chloro substituent on the pyridine ring.
-
Incorporate the SCS effects of a 5-fluoro substituent on the pyridine ring.
-
Incorporate the SCS effects of a 6-carbaldehyde substituent on the pyridine ring.
-
Analyze the expected through-bond spin-spin coupling constants (J-coupling) to predict the multiplicity of each signal, including ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F couplings.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals in the aromatic region, corresponding to the N-H proton of the pyrrole ring, the two pyrrole protons, and the aldehyde proton.
Baseline ¹H Chemical Shifts of 1H-Pyrrolo[2,3-b]pyridine (in CDCl₃):
-
H2: ~7.6 ppm
-
H3: ~6.5 ppm
-
H4: ~7.8 ppm
-
H5: ~7.1 ppm
-
H6: ~8.3 ppm
-
N1-H: A broad singlet, typically in the range of 8.0-12.0 ppm, with its exact position being highly dependent on solvent and concentration.
SCS Effects of Substituents on a Pyridine Ring:
-
4-Chloro: This electron-withdrawing group will deshield the ortho (H3, H5) and para (H6) protons, and have a smaller effect on the meta (H2) proton.
-
5-Fluoro: As a highly electronegative atom, fluorine will strongly deshield the ortho protons (H4, H6) and have a smaller effect on the meta (H3) and para (H2) protons.
-
6-Carbaldehyde: This is a strongly electron-withdrawing and anisotropic group. It will significantly deshield the ortho (H5) and para (H3) protons.
Predicted ¹H NMR Spectrum of this compound:
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |
| N1-H | ~10.0 - 12.0 | Broad singlet (br s) | - | The N-H proton of the pyrrole ring is acidic and its signal is often broad due to exchange. Its chemical shift is highly sensitive to solvent and concentration. |
| H2 | ~7.7 - 7.9 | Doublet of doublets (dd) | ³J(H2,H3) ≈ 3.0-3.5, ⁴J(H2,F) ≈ 1.0-2.0 | The baseline shift of ~7.6 ppm is slightly deshielded by the meta-chloro and para-fluoro substituents. It will be split by H3 and show a small long-range coupling to the fluorine atom. |
| H3 | ~6.7 - 6.9 | Doublet of doublets (dd) | ³J(H3,H2) ≈ 3.0-3.5, ⁵J(H3,F) ≈ 1.0-2.0 | The baseline shift of ~6.5 ppm is deshielded by the ortho-chloro and para-aldehyde groups. It will be split by H2 and show a very small long-range coupling to fluorine. |
| CHO | ~10.2 - 10.5 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electronic and anisotropic effects of the carbonyl group. It is not expected to show any significant coupling. |
Diagram of Predicted ¹H NMR Splitting Patterns
Caption: Predicted splitting patterns for H2 and H3 protons.
Predicted ¹³C NMR Spectrum: A Detailed Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals for the nine carbon atoms in the molecule. The chemical shifts are highly influenced by the electronegativity of the attached and neighboring atoms.
Baseline ¹³C Chemical Shifts of 1H-Pyrrolo[2,3-b]pyridine (in CDCl₃):
-
C2: ~128 ppm
-
C3: ~100 ppm
-
C3a: ~116 ppm
-
C4: ~149 ppm
-
C5: ~121 ppm
-
C6: ~130 ppm
-
C7a: ~144 ppm
SCS Effects of Substituents on a Pyridine Ring:
-
Chloro: Causes a small downfield shift at the ipso-carbon and variable effects at other positions.
-
Fluoro: Causes a very large downfield shift at the ipso-carbon and significant downfield shifts at ortho and para positions. It also introduces characteristic ¹³C-¹⁹F coupling.
-
Carbaldehyde: The carbonyl carbon itself appears at a very downfield position (~190 ppm). The ipso-carbon is shifted downfield, as are the ortho and para carbons.
Predicted ¹³C NMR Spectrum of this compound:
| Carbon | Predicted δ (ppm) | Predicted Multiplicity (due to ¹³C-¹⁹F coupling) | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |
| C2 | ~129 - 131 | Doublet (d) | ⁴J(C2,F) ≈ 2-4 | The baseline shift of ~128 ppm is slightly deshielded by the meta-substituents. A small four-bond coupling to fluorine is expected. |
| C3 | ~101 - 103 | Singlet (s) or very small doublet | - | The baseline shift of ~100 ppm is relatively unaffected by the substituents on the pyridine ring. Any coupling to fluorine would be over five bonds and likely unresolved. |
| C3a | ~117 - 119 | Doublet (d) | ³J(C3a,F) ≈ 5-10 | This carbon is meta to the fluorine and will experience a moderate deshielding effect. A three-bond coupling to fluorine is expected. |
| C4 | ~145 - 148 | Doublet (d) | ²J(C4,F) ≈ 15-25 | The ipso-carbon to the chloro group will be deshielded and will show a two-bond coupling to the adjacent fluorine. |
| C5 | ~150 - 155 | Doublet (d) | ¹J(C5,F) ≈ 240-260 | The ipso-carbon to the fluorine atom will be strongly deshielded and will exhibit a large one-bond coupling constant. |
| C6 | ~125 - 128 | Doublet (d) | ²J(C6,F) ≈ 20-30 | The ipso-carbon to the aldehyde group is deshielded and will show a two-bond coupling to the adjacent fluorine. |
| C7a | ~148 - 152 | Doublet (d) | ²J(C7a,F) ≈ 10-15 | This quaternary carbon is deshielded by the adjacent nitrogen and the substituents on the pyridine ring. It will show a two-bond coupling to the fluorine. |
| CHO | ~185 - 190 | Doublet (d) | ³J(C,F) ≈ 3-5 | The aldehyde carbonyl carbon is significantly deshielded and is expected to show a small three-bond coupling to the fluorine atom. |
Summary and Conclusion
This technical guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By systematically applying the principles of substituent chemical shift effects and spin-spin coupling, we have constructed a comprehensive and scientifically grounded dataset. This predictive model serves as a powerful tool for the structural verification of this compound and as an educational framework for understanding the intricacies of NMR spectroscopy in the context of complex heterocyclic molecules. The methodologies and principles outlined herein are broadly applicable to the structural elucidation of other novel compounds, underscoring the predictive power of NMR spectroscopy in modern chemical research.
References
- Ewing, D. F. (1979). Substituent Effects in 13C NMR Spectroscopy. In Correlation Analysis in Chemistry (pp. 357-396). Springer, Boston, MA.
- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
Sources
An In-depth Technical Guide to the Solubility of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde in Common Laboratory Solvents
This guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a key intermediate in contemporary drug discovery. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers both theoretical insights and practical methodologies for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Solubility in Drug Discovery
This compound belongs to the azaindole class of heterocyclic compounds. Azaindole scaffolds are of significant interest in medicinal chemistry due to their bioisosteric relationship with indoles, offering modulated physicochemical and pharmacokinetic properties.[1][2] The introduction of nitrogen atoms into the ring system can enhance aqueous solubility and provide additional hydrogen bonding opportunities, which can be advantageous for biological activity and drug formulation.[2][3] Understanding the solubility of this specific carbaldehyde derivative is paramount for its effective use in the synthesis of more complex molecules, such as kinase inhibitors for cancer therapy.[4]
This guide will delve into the structural features of this compound that govern its solubility and provide a robust experimental framework for its quantitative determination.
Physicochemical Properties and Their Influence on Solubility
While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and data on related compounds.
| Property | Inferred Characteristics | Rationale and Impact on Solubility |
| Molecular Formula | C₈H₄ClFN₂O | The presence of nitrogen, oxygen, chlorine, and fluorine atoms introduces polarity. |
| Molecular Weight | ~198.58 g/mol | A relatively low molecular weight for a drug-like molecule. |
| Polarity | Polar | The pyrrolopyridine core, aldehyde, chloro, and fluoro substituents all contribute to a polar nature, suggesting potential solubility in polar solvents. |
| Hydrogen Bonding | Acceptor and Donor | The nitrogen atoms in the pyridine and pyrrole rings can act as hydrogen bond acceptors, while the N-H of the pyrrole is a hydrogen bond donor. The aldehyde oxygen is also a hydrogen bond acceptor. This suggests solubility in protic solvents. |
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle suggests that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents: These solvents, such as water, ethanol, and methanol, have large dipole moments and are effective at dissolving polar compounds through dipole-dipole interactions and hydrogen bonding.
-
Aprotic Polar Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are polar but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds. They are excellent solvents for a wide range of polar compounds.
-
Nonpolar Solvents: Solvents such as hexanes and toluene have low dielectric constants and are suitable for dissolving nonpolar compounds through van der Waals forces.
Based on the polar nature of this compound, it is anticipated to have higher solubility in polar protic and aprotic solvents and lower solubility in nonpolar solvents.
Qualitative Solubility Profile from Synthetic Routes
Insights into the solubility of this compound can be gleaned from solvents used in the synthesis and purification of related pyrrolopyridine derivatives.
-
Solvents for Reaction: The synthesis of similar compounds often utilizes solvents such as tetrahydrofuran (THF) and n-butanol, suggesting at least moderate solubility in these solvents at elevated temperatures.[6][7]
-
Solvents for Work-up and Purification: Ethyl acetate (EtOAc) is frequently used for extraction from aqueous solutions, indicating good solubility in this moderately polar solvent.[6][7] Dichloromethane (DCM) is also commonly employed in purification, suggesting solubility in this chlorinated solvent.[6]
This qualitative information provides a starting point for selecting appropriate solvents for experimental solubility determination.
Experimental Determination of Solubility: The Shake-Flask Method
For a definitive, quantitative measure of solubility, the shake-flask method is the gold standard.[8][9] This equilibrium-based method provides thermodynamic solubility data.
Experimental Protocol
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 18-24 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: Centrifuge the vials to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation
The results of the shake-flask experiment should be presented in a clear and concise table.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) |
| Water | Polar Protic | 25 | To be determined |
| Methanol | Polar Protic | 25 | To be determined |
| Ethanol | Polar Protic | 25 | To be determined |
| Acetonitrile | Polar Aprotic | 25 | To be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | To be determined |
| Dichloromethane (DCM) | Chlorinated | 25 | To be determined |
| Ethyl Acetate (EtOAc) | Ester | 25 | To be determined |
| Tetrahydrofuran (THF) | Ether | 25 | To be determined |
| Hexanes | Nonpolar | 25 | To be determined |
Safety and Handling
Visualizing the Workflow
Solubility Determination Workflow
Caption: Shake-Flask Solubility Determination Workflow.
Logic Diagram for Solvent Selection
Caption: Decision tree for initial solvent screening.
Conclusion
The solubility of this compound is a critical parameter for its successful application in research and development. Based on its chemical structure, it is predicted to be soluble in polar solvents. This guide has provided a theoretical framework for understanding its solubility and a detailed experimental protocol for its quantitative determination using the shake-flask method. By following the methodologies outlined herein, researchers can obtain reliable solubility data to facilitate downstream applications in drug discovery and development.
References
Sources
- 1. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
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- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
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potential biological activities of fluorinated pyrrolo[2,3-b]pyridine derivatives
An In-depth Technical Guide to the Potential Biological Activities of Fluorinated Pyrrolo[2,3-b]pyridine Derivatives
Introduction
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide array of biological targets. The strategic incorporation of fluorine atoms into the 7-azaindole core has emerged as a powerful strategy in drug discovery. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of these derivatives. This guide provides a comprehensive overview of the diverse biological activities exhibited by fluorinated pyrrolo[2,3-b]pyridine derivatives, with a focus on their therapeutic potential and the underlying mechanisms of action.
The Significance of Fluorine in Medicinal Chemistry
The introduction of fluorine into bioactive molecules can profoundly influence their properties. Key effects include:
-
Enhanced Metabolic Stability: The strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage, thus preventing metabolic degradation at the site of fluorination.
-
Increased Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with biological targets, thereby enhancing binding affinity.
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa, which in turn affects its solubility, permeability, and oral bioavailability.
-
Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.
Anticancer Activity
Fluorinated pyrrolo[2,3-b]pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
Mechanism of Action: Kinase Inhibition
Many fluorinated 7-azaindoles function as ATP-competitive kinase inhibitors. The 7-azaindole scaffold mimics the purine core of ATP, allowing it to bind to the ATP-binding pocket of various kinases. The fluorine substituents can form key interactions within the active site, enhancing both potency and selectivity.
A prime example of this is the development of inhibitors for kinases in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2] A series of 7-azaindole derivatives has been discovered to exhibit potent activity against phosphoinositide 3-kinase (PI3K).[1][2]
Another critical target is the cell division cycle 7 (Cdc7) kinase, which plays a vital role in the initiation of DNA replication. Inhibition of Cdc7 is a promising strategy for cancer therapy. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Cdc7 kinase.
Furthermore, derivatives of this scaffold have been developed as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One such derivative, compound 4h , has shown potent inhibitory activity against FGFR1, 2, and 3.
Derivatives of 7-azaindole have also been investigated as inhibitors of cyclin-dependent kinase 8 (CDK8), a transcriptional regulator involved in the development of acute myeloid leukemia. Additionally, some fluorinated pyrrolo[2,3-b]pyridines act as potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R), a key player in the tumor microenvironment.
The following diagram illustrates the general mechanism of kinase inhibition by these compounds:
Caption: General mechanism of ATP-competitive kinase inhibition.
Quantitative Data on Anticancer Activity
| Compound Class | Target Kinase | IC50 (nM) | Cancer Cell Line | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Cdc7 | 7 | - | [3] |
| 1H-pyrrolo[2,3-b]pyridine derivative 4h | FGFR1, 2, 3 | Potent Inhibition | - | [4] |
| 7-azaindole derivatives | PI3K | Potent Activity | Various | [1][2] |
| 7-azaindole derivatives | CDK8 | 51.3 | MV4-11 (AML) | [5] |
| Pyrrolo[2,3-b]pyridine-based | CSF-1R | Potent Inhibition | Colorectal Cancer Organoids | [6] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of fluorinated pyrrolo[2,3-b]pyridine derivatives against a target kinase.
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well microplates
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the kinase and substrate solution to the wells.
-
Incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate to allow the detection signal to develop.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Antiviral Activity
Fluorinated pyrrolo[2,3-b]pyridines have also emerged as promising antiviral agents, with activity reported against a range of viruses.
Mechanism of Action
The antiviral mechanisms of these compounds can vary. Some derivatives inhibit viral enzymes essential for replication, while others may interfere with virus-host cell interactions. For instance, certain 7-azaindole derivatives have been identified as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, a critical step in viral entry.
Experimental Protocol: Pseudovirus Neutralization Assay
This assay is commonly used to screen for inhibitors of viral entry.
-
Reagents and Materials:
-
Pseudovirus particles expressing the viral spike protein (e.g., SARS-CoV-2) and a reporter gene (e.g., luciferase).
-
Host cells expressing the viral receptor (e.g., ACE2).
-
Test compounds.
-
Cell culture medium.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
-
-
Procedure:
-
Seed host cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the pseudovirus with the diluted compounds for 1 hour at 37°C.
-
Add the virus-compound mixture to the host cells.
-
Incubate for 48-72 hours at 37°C.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the EC50 value.
-
Antibacterial and Antifungal Activities
The incorporation of fluorine into the 7-azaindole scaffold has also led to the discovery of compounds with antibacterial and antifungal properties.
Mechanism of Action
The exact mechanisms are still under investigation, but it is hypothesized that these compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilicity conferred by fluorine may enhance the ability of these compounds to penetrate microbial cell walls.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Reagents and Materials:
-
Bacterial or fungal strains.
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Test compounds.
-
96-well microplates.
-
Microplate reader or visual inspection.
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial dilutions of the test compounds in the growth medium in a 96-well plate.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine the MIC by identifying the lowest concentration of the compound that shows no visible growth.
-
Anti-inflammatory Activity
Fluorinated 7-azaindole derivatives have shown potential as anti-inflammatory agents.
Mechanism of Action
The anti-inflammatory effects of these compounds may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. For example, some derivatives may inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This protocol assesses the ability of compounds to inhibit the production of inflammatory mediators in cultured macrophages.
-
Reagents and Materials:
-
Macrophage cell line (e.g., RAW 264.7).
-
Lipopolysaccharide (LPS).
-
Test compounds.
-
Cell culture medium.
-
Griess reagent (for NO measurement).
-
ELISA kits for TNF-α and IL-6.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (except for the negative control).
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits.
-
Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production.
-
Neurological Activities
Fluorinated pyrrolo[2,3-b]pyridine derivatives are also being explored for their potential in treating neurological disorders.
Mechanism of Action
These compounds may exert their effects through various mechanisms, including the modulation of neurotransmitter receptors or the inhibition of enzymes involved in neurodegeneration. For example, some derivatives have been investigated as antagonists for the human dopamine D4 receptor.
Synthesis of Fluorinated Pyrrolo[2,3-b]pyridines
An efficient synthesis of fluorinated pyrrolo[2,3-b]pyridines is crucial for the exploration of their biological activities. One common approach involves the reaction of 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile with fluorinated 1,3-bielectrophiles. The tert-butyl protecting group can be subsequently removed with sulfuric acid, followed by direct glycosylation if desired.
Conclusion
Fluorinated pyrrolo[2,3-b]pyridine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of fluorine has proven to be a highly effective approach for enhancing their therapeutic potential. Continued research in this area, focusing on structure-activity relationship studies and the elucidation of mechanisms of action, is expected to lead to the development of novel and effective drugs for the treatment of cancer, infectious diseases, inflammatory disorders, and neurological conditions.
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The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by a Senior Application Scientist
Abstract
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets. Its unique electronic properties and structural resemblance to endogenous purines have positioned it as a cornerstone for the design of potent and selective inhibitors, particularly within the domain of protein kinases. This guide provides a comprehensive overview of the pyrrolo[2,3-b]pyridine core, delving into its fundamental physicochemical properties, strategic synthetic methodologies, and its profound impact on contemporary drug discovery. Through an exploration of key clinical candidates and approved drugs, we will illuminate the structure-activity relationships and mechanistic insights that underscore the enduring value of this remarkable heterocycle.
Introduction: The Rise of a Privileged Scaffold
The pyrrolo[2,3-b]pyridine is a bicyclic heterocyclic compound consisting of a pyrrole ring fused to a pyridine ring. This arrangement confers a unique set of properties that make it an attractive starting point for drug design. The presence of the nitrogen atom in the pyridine ring allows for the formation of crucial hydrogen bond interactions with biological targets, mimicking the adenine fragment of ATP, which is a key substrate for kinases.[1][2] This bioisosteric relationship has been a driving force behind the extensive exploration of the 7-azaindole scaffold in the development of kinase inhibitors.[1][3]
The success of Vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma, stands as a landmark achievement that solidified the importance of the 7-azaindole scaffold in modern drug discovery.[2][3] This success spurred a wave of research, leading to the discovery of numerous other potent and selective inhibitors targeting a diverse range of kinases and other enzymes. The versatility of the 7-azaindole core allows for facile chemical modification at multiple positions, enabling the fine-tuning of pharmacological properties and the optimization of drug-like characteristics.[4]
Physicochemical Properties and Structural Features
The pyrrolo[2,3-b]pyridine scaffold possesses a unique combination of electronic and steric features that contribute to its biological activity. The pyrrole nitrogen can act as a hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor. This dual functionality allows for specific and strong interactions with the hinge region of many protein kinases, a critical interaction for potent inhibition.[2][5]
The aromatic nature of the bicyclic system provides a rigid framework for the presentation of various substituents, facilitating the exploration of structure-activity relationships (SAR). The electron-donating pyrrole ring and the electron-withdrawing pyridine ring create a unique electronic distribution that influences the reactivity and binding affinity of its derivatives.
Synthetic Strategies: Building the Core
The construction of the pyrrolo[2,3-b]pyridine scaffold can be achieved through various synthetic routes, often starting from appropriately substituted pyridine or pyrrole precursors. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.
General Synthetic Approach: A Representative Protocol
A common strategy for the synthesis of substituted pyrrolo[2,3-b]pyridines involves the construction of the pyrrole ring onto a pre-existing pyridine core. The following protocol, adapted from the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, illustrates a general approach.[6]
Experimental Protocol: Synthesis of a 1H-Pyrrolo[2,3-b]pyridine Intermediate [6]
-
Step 1: Chan-Lam Coupling. To a solution of a suitable boronic acid and the starting pyrrolo[2,3-b]pyridine intermediate (e.g., compound 8 in the cited literature) in a suitable solvent such as dichloromethane, add copper(II) acetate and pyridine.[6]
-
Step 2: Stirring. Stir the reaction mixture at room temperature for 12 hours.[6]
-
Step 3: Monitoring. Monitor the reaction progress by thin-layer chromatography (TLC).[7]
-
Step 4: Work-up. Upon completion, quench the reaction and perform an aqueous work-up to isolate the crude product.
-
Step 5: Purification. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product (e.g., compound 9).[6]
-
Step 6: Saponification. Hydrolyze the ester group of the coupled product using a base such as sodium hydroxide in a mixture of methanol and water.[6]
-
Step 7: Acidification. Acidify the reaction mixture to precipitate the carboxylic acid.
-
Step 8: Filtration and Drying. Collect the solid by filtration and dry under vacuum to yield the desired carboxylic acid intermediate.
This is a generalized protocol and specific conditions may vary depending on the substrates and desired products.
Applications in Medicinal Chemistry: A Scaffold for Diverse Targets
The true power of the pyrrolo[2,3-b]pyridine scaffold lies in its remarkable ability to serve as a template for the design of inhibitors for a wide array of therapeutic targets. Its application is most prominent in the field of oncology, but its reach extends to inflammatory diseases, neurodegenerative disorders, and more.[8][9]
Kinase Inhibition: The Dominant Application
The structural mimicry of the purine core of ATP has made the 7-azaindole scaffold a go-to starting point for the development of kinase inhibitors.[1] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting signal transduction pathways that are often dysregulated in diseases like cancer.
Key Kinase Targets for Pyrrolo[2,3-b]pyridine-Based Inhibitors:
| Kinase Target | Therapeutic Area | Representative Compound(s) | Key Findings |
| B-RAF | Melanoma | Vemurafenib (Approved Drug) | Potent and selective inhibitor of the V600E mutant B-RAF kinase.[2][10] |
| CDK8 | Colorectal Cancer, Psoriasis | Compound 22, Compound 46 | Potent type II CDK8 inhibitors that modulate the WNT/β-catenin and NF-κB pathways, respectively.[11][12] |
| FGFR | Cancer | Compound 4h | Potent inhibitor of FGFR1, 2, and 3, inducing apoptosis in breast cancer cells.[13] |
| GSK-3β | Alzheimer's Disease | Compounds 41, 46, 54, S01 | Potent and selective inhibitors that reduce tau hyperphosphorylation and promote neurite outgrowth.[14][15] |
| BTK | B-cell Malignancies | Compound 3p | Potent inhibitor with excellent enzymatic and cellular activity.[16] |
| PDE4B | Inflammatory Diseases | Compound 11h | Selective inhibitor of PDE4B over PDE4D.[6] |
| TNIK | Colorectal Cancer | Various derivatives | Potent inhibitors identified through 3D-QSAR studies. |
Case Study: CDK8 Inhibition in Colorectal Cancer
Cyclin-dependent kinase 8 (CDK8) is a key regulator of transcription and has been identified as an oncogene in colorectal cancer (CRC).[11] The development of selective CDK8 inhibitors represents a promising therapeutic strategy.
A recent study detailed the discovery of a novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22, as a potent type II CDK8 inhibitor.[11] This compound exhibited an IC50 value of 48.6 nM against CDK8 and demonstrated significant tumor growth inhibition in in vivo CRC xenograft models.[11] Mechanistic studies revealed that compound 22 targets CDK8 to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway.[11] This, in turn, induces cell cycle arrest and inhibits cancer cell proliferation.
Caption: Inhibition of CDK8 by a pyrrolo[2,3-b]pyridine derivative disrupts the WNT/β-catenin pathway.
Case Study: GSK-3β Inhibition in Alzheimer's Disease
Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease (AD).[14] The development of potent and selective GSK-3β inhibitors is a major focus of AD drug discovery.
Several studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as highly potent GSK-3β inhibitors. For instance, compounds 41, 46, and 54 displayed remarkable inhibitory activity with IC50 values in the sub-nanomolar range (0.22, 0.26, and 0.24 nM, respectively).[14] These compounds demonstrated high selectivity for GSK-3β over other kinases. Further investigations showed that these inhibitors could effectively reduce tau phosphorylation at the Ser396 site and upregulate markers associated with neurogenesis, promoting neurite outgrowth in cellular models.[14]
Caption: Pyrrolo[2,3-b]pyridine-based GSK-3β inhibitors can mitigate tau pathology and promote neuronal health.
Structure-Activity Relationship (SAR) Insights
The extensive research on pyrrolo[2,3-b]pyridine derivatives has yielded valuable insights into their structure-activity relationships. The nature and position of substituents on the scaffold have a profound impact on potency, selectivity, and pharmacokinetic properties.
For instance, in the development of PDE4B inhibitors, it was observed that the substitution on the amide portion of the 1H-pyrrolo[2,3-b]pyridine core was crucial for activity and selectivity.[6] A tertiary cyclic amide was found to be a more productive substitution pattern than a secondary amide, leading to a significant increase in potency against PDE4B.[6]
Similarly, in the design of FGFR inhibitors, the introduction of specific substituents on the phenyl ring attached to the pyrrolo[2,3-b]pyridine core led to potent and selective compounds.[13] These examples underscore the importance of systematic chemical modifications to optimize the biological activity of this versatile scaffold.
Future Perspectives and Conclusion
The pyrrolo[2,3-b]pyridine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its proven success in delivering potent and selective inhibitors for a multitude of targets, particularly protein kinases, ensures its continued relevance in drug discovery. Future efforts will likely focus on exploring new chemical space around this privileged core, developing novel synthetic methodologies to access diverse derivatives, and applying this scaffold to an even broader range of therapeutic targets. The combination of its favorable physicochemical properties, synthetic tractability, and demonstrated biological activity makes the pyrrolo[2,3-b]pyridine a powerful tool in the hands of medicinal chemists, poised to contribute to the development of the next generation of innovative medicines.
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- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.
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- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
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- Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
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Methodological & Application
Application Notes and Protocols: Vilsmeier-Haack Formylation of 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its structural resemblance to purine and indole allows it to function as a bioisostere, leading to a wide range of biological activities. Formylated 7-azaindoles, in particular, are valuable intermediates, serving as versatile precursors for the synthesis of more complex derivatives with potential therapeutic applications. The introduction of a formyl group at the C3 position of the pyrrole ring provides a chemical handle for further functionalization, enabling the construction of diverse compound libraries for screening and lead optimization.
This document provides a detailed protocol for the Vilsmeier-Haack formylation of 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a substrate with electron-withdrawing groups on the pyridine ring. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, and it is well-suited for the regioselective formylation of 7-azaindole systems at the C3 position.[1][2]
Reaction Principle and Mechanism
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[3][4][5] This electrophilic species, a chloroiminium salt, then attacks the electron-rich C3 position of the 7-azaindole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. The electron-rich nature of the pyrrole ring in the 7-azaindole system directs the formylation to the C3 position.[1]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Detailed Experimental Protocol
This protocol is based on established procedures for the Vilsmeier-Haack formylation of related azaindole and indole derivatives. Optimization may be required for this specific substrate.
Materials and Equipment:
-
4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Dropping funnel
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography (if necessary)
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is a highly corrosive, toxic, and moisture-sensitive liquid. It reacts violently with water, releasing toxic fumes. Handle POCl₃ with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles, a face shield, and a lab coat.
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate PPE.
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Handle in a well-ventilated fume hood.
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5-10 equivalents relative to the starting material).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 - 2.0 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a solid or a viscous oil indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
In a separate flask, dissolve 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF.
-
Slowly add the solution of the starting material to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by pouring the mixture onto crushed ice.
-
Basify the aqueous mixture to a pH of 8-9 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution. This step should be performed with caution as it is an exothermic process.
-
Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate. A precipitate of the crude product should form.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with saturated aqueous sodium chloride (brine), dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| Stoichiometry | ||
| 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | 1.0 equivalent | Limiting reagent. |
| POCl₃ | 1.5 - 2.0 equivalents | Excess ensures complete formation of the Vilsmeier reagent. |
| DMF | 5 - 10 equivalents (or as solvent) | Acts as both reagent and solvent. |
| Temperature | ||
| Vilsmeier Reagent Formation | 0 °C | To control the exothermic reaction between DMF and POCl₃. |
| Formylation Reaction | 60 - 80 °C | Heating is typically required to drive the reaction to completion. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine the optimal reaction time. |
| Work-up | Quenching with ice and basification (pH 8-9) | Hydrolyzes the iminium intermediate to the aldehyde. |
Characterization
The final product, 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, should be characterized by standard analytical techniques:
-
¹H NMR: Expect to see a downfield shift for the proton at the C2 position of the pyrrole ring and a singlet for the aldehyde proton (typically around 9-10 ppm).
-
¹³C NMR: The aldehyde carbonyl carbon will appear at a characteristic downfield chemical shift (around 180-190 ppm).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the aldehyde carbonyl stretch.
Experimental Workflow Diagram
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
References
- Rajput, A. S., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1-19.
- Gueiffier, A., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 463-481.
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. Available at: [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56(2), 355-686. Available at: [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Available at: [Link]
-
ChemRxiv. (2020). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available at: [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Available at: [Link]
Sources
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- 2. ijpcbs.com [ijpcbs.com]
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- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
Application Note: 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for developing ATP-competitive kinase inhibitors.[1] Its structural resemblance to adenine allows it to effectively target the hinge region of numerous protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.[1] This application note provides a detailed guide on the strategic use of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde , a highly functionalized and versatile starting material, for the synthesis of targeted kinase inhibitors. We will explore its synthetic utility, provide detailed experimental protocols for key transformations, and discuss its application in developing inhibitors for clinically relevant kinases such as ALK, c-Met, and FGFR.
Introduction: The Strategic Advantage of the Precursor
Protein kinases are a large family of enzymes that play a pivotal role in cell signaling. Their aberrant activity is a hallmark of many cancers, making them a major focus of drug discovery efforts.[2] The development of small molecule kinase inhibitors has revolutionized oncology, with drugs like Crizotinib, an inhibitor of both Anaplastic Lymphoma Kinase (ALK) and c-Met, demonstrating significant clinical success.[3]
The precursor, This compound , offers a powerful platform for building novel kinase inhibitors due to its trifecta of strategically placed functional groups:
-
The 1H-pyrrolo[2,3-b]pyridine Core: This nitrogenous heterocycle acts as the primary "hinge-binding" motif, mimicking the adenine base of ATP to anchor the inhibitor within the kinase's active site.
-
C4-Chloro Group: This position is an excellent handle for introducing diversity via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the installation of aryl, heteroaryl, or amino groups that can extend into solvent-exposed regions or target specific sub-pockets of the kinase, enhancing potency and selectivity.[4][5]
-
C6-Carbaldehyde Group: The aldehyde functionality is a versatile electrophile, readily undergoing reactions like reductive amination or Wittig reactions. This enables the introduction of various side chains that can form critical interactions with the protein, improve pharmacokinetic properties, or attach linkers for further conjugation.
-
C5-Fluoro Group: The electron-withdrawing fluorine atom can significantly modulate the electronic properties of the aromatic system. This can influence the pKa of the pyrrole nitrogen, enhance binding affinity through favorable electrostatic or hydrogen-bonding interactions, and improve metabolic stability by blocking potential sites of oxidative metabolism.
This unique combination of reactive sites allows for a modular and efficient approach to synthesizing extensive libraries of kinase inhibitors for screening and lead optimization.
Synthetic Strategy: From Precursor to Potent Inhibitor
The power of this precursor lies in its capacity for sequential, selective modifications. A typical synthetic workflow involves first modifying the C6-carbaldehyde and then diversifying the C4-chloro position. This order is often preferred because the conditions for cross-coupling at C4 are generally compatible with the products of reductive amination at C6.
Caption: Modular synthesis workflow for kinase inhibitors.
Experimental Protocols
The following protocols are generalized procedures that serve as a robust starting point. Researchers should optimize conditions based on the specific substrates used.
Protocol 1: Reductive Amination of the C6-Carbaldehyde
This protocol describes the formation of a C-N bond at the C6 position, introducing a key side chain. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure.
Objective: To synthesize a 6-(aminomethyl) derivative of the precursor.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (e.g., piperidine, morpholine, benzylamine) (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Acetic Acid (catalytic, ~5% v/v)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the this compound (1.0 equiv).
-
Dissolve the aldehyde in anhydrous DCM or DCE (approx. 0.1 M concentration).
-
Add the desired amine (1.1 equiv) to the solution, followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture. Note: The addition may cause slight effervescence.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-(aminomethyl) intermediate.
Causality Behind Choices:
-
Anhydrous Solvent: Prevents hydrolysis of the iminium intermediate and decomposition of the reducing agent.
-
Acetic Acid: Catalyzes the formation of the iminium ion, which is the species that is actually reduced.
-
NaBH(OAc)₃: It is less basic and more selective than other borohydrides like NaBH₄, reducing the risk of side reactions and allowing for a one-pot procedure without needing to isolate the imine.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C4-Position
This protocol is a powerful method for creating a C-C bond, typically to append an aryl or heteroaryl moiety which can occupy hydrophobic pockets in the kinase active site.
Objective: To synthesize a 4-aryl-pyrrolo[2,3-b]pyridine derivative.
Materials:
-
C6-modified-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine intermediate (from Protocol 1) (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid or Pinacol Ester (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane/Water, DME/Water, Toluene/Ethanol/Water)
Procedure:
-
To a Schlenk flask or microwave vial, add the chloro-pyridine intermediate (1.0 equiv), the boronic acid/ester (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-24 hours). Microwave heating can significantly reduce reaction times.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or reverse-phase HPLC to obtain the final kinase inhibitor.
Causality Behind Choices:
-
Inert Atmosphere: Prevents oxidation and deactivation of the Pd(0) active catalyst.
-
Base and Water: The base is crucial for the transmetalation step of the catalytic cycle. Water often accelerates the reaction and helps dissolve the inorganic base.
-
Ligand (e.g., dppf): The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. The choice of ligand can be critical for difficult couplings.
Applications in Targeting Key Kinase Families
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against several clinically important kinase families.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
-
ALK and c-Met Inhibitors: The FDA-approved drug Crizotinib, used to treat certain non-small cell lung cancers (NSCLC), is a dual ALK and c-Met inhibitor.[3][6] Its structure features a substituted pyridine ring attached to a pyrazole, showcasing a synthetic strategy where the C4 position of a related core is modified. The pyrrolo[2,3-b]pyridine scaffold is a well-established core for developing next-generation ALK inhibitors, including those active against resistance mutations.[7]
-
FGFR Inhibitors: Aberrant Fibroblast Growth Factor Receptor (FGFR) signaling is implicated in various cancers.[8] Numerous studies have reported the design and synthesis of potent FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, demonstrating its broad utility.[8][9]
-
c-Met Kinase Inhibitors: Beyond Crizotinib, many research groups have specifically targeted c-Met with novel pyrrolo[2,3-b]pyridine derivatives, often incorporating a 1,2,3-triazole moiety, highlighting the modularity of the synthetic approach.[10][11]
Representative Biological Activity
The table below summarizes the inhibitory activity of selected kinase inhibitors that feature the 1H-pyrrolo[2,3-b]pyridine or the closely related pyrrolo[2,3-d]pyrimidine scaffold, illustrating the potential for derivatives synthesized from the title precursor.
| Compound Class | Target Kinase(s) | IC₅₀ Value(s) | Reference |
| Pyrrolo[2,3-b]pyridine Derivative | FGFR1, FGFR2, FGFR3 | 7 nM, 9 nM, 25 nM | [8][9] |
| Pyrrolo[2,3-b]pyridine-Triazole | c-Met | 1.68 nM | [10] |
| Pyrrolo[2,3-d]pyrimidine Derivative | EGFR (T790M mutant) | 0.21 nM | [2] |
| Pyrrolo[2,3-d]pyrimidine Derivative | CSF1R | Low nanomolar range | [4] |
| Crizotinib (Related Scaffold) | ALK, c-Met | Potent Inhibition | [3] |
Conclusion
This compound is a high-value, strategically designed precursor for the efficient synthesis of novel kinase inhibitors. Its distinct functional handles at the C4, C5, and C6 positions allow for a modular and powerful approach to drug discovery. By employing robust and well-established synthetic methodologies such as reductive amination and palladium-catalyzed cross-coupling, researchers can rapidly generate diverse libraries of compounds. The proven success of the 1H-pyrrolo[2,3-b]pyridine core against critical oncology targets like ALK, c-Met, and FGFR underscores the immense potential of this precursor for developing the next generation of targeted therapeutics.
References
-
Cui, W. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
-
Husein, M. et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
Bradshaw, T. D. et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. Available at: [Link]
-
Li, Y. et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available at: [Link]
-
Bradshaw, T. D. et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. Available at: [Link]
-
Cui, W. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
Smaill, J. B. et al. (2025). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3- d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. PubMed. Available at: [Link]
-
Mucha, P. et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available at: [Link]
-
Raimondi, M. V. et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. Available at: [Link]
-
Johnson, T. A. et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]
-
Amboldi, N. et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC. Available at: [Link]
-
Wang, Y. et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. PubMed. Available at: [Link]
-
Lee, A. et al. (2022). Targeted treatment of non-small cell lung cancer with an anaplastic lymphoma kinase (ALK) gene mutation. Cochrane Library. Available at: [Link]
-
Szymański, P. et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]
-
Wang, Y. et al. (2019). Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. PMC. Available at: [Link]
-
Kamal, A. et al. (2016). An Update on the Synthesis of Pyrrolo[2][8]benzodiazepines. PMC. Available at: [Link]
-
SynZeal. (n.d.). (R)-Crizotinib-D5. synzeal.com. Available at: [Link]
-
ResearchGate. (n.d.). FDA approved ALK inhibitors with substantial impact in the field of... researchgate.net. Available at: [Link]
-
Zhang, J. et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. PubMed. Available at: [Link]
-
El-Gamal, M. I. et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PMC. Available at: [Link]
-
Jing, L. et al. (2023). Interaction of ALK Inhibitors with Polyspecific Organic Cation Transporters and the Impact of Substrate-Dependent Inhibition on the Prediction of Drug–Drug Interactions. MDPI. Available at: [Link]
-
Sun, Q. et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC. Available at: [Link]
Sources
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- 2. sci-hub.box [sci-hub.box]
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- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
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application of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde in cancer research
Technical Application Note: 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde in Kinase Inhibitor Discovery
Executive Summary
This application note details the synthetic utility and medicinal chemistry logic of This compound (CAS: 1246088-61-8). As a highly functionalized 7-azaindole derivative, this scaffold represents a "privileged structure" for developing ATP-competitive kinase inhibitors.
Its value lies in its orthogonal reactivity profile :
-
C4-Chloro: Enables Suzuki/Buchwald couplings to access the hydrophobic back-pocket (selectivity).
-
C5-Fluoro: Modulates pKa and metabolic stability while engaging gatekeeper residues.
-
C6-Carbaldehyde: A versatile handle for reductive amination or condensation, allowing extension into the solvent-exposed region (solubility/pharmacokinetics).
Structural Rationale & Binding Logic
The 7-azaindole core mimics the purine ring of ATP, forming a bidentate hydrogen bond with the kinase hinge region (N1-H donor, N7 acceptor). The specific substitution pattern of this scaffold addresses three critical challenges in drug design:
| Position | Functional Group | Medicinal Chemistry Role |
| N1/N7 | Pyrrolo-Pyridine Core | Hinge Binding: Forms the primary anchor to the kinase ATP pocket (e.g., residues like Glu/Leu). |
| C4 | Chlorine (-Cl) | Vector to Hydrophobic Pocket: Displaced via Pd-catalyzed coupling to introduce bulky aryl groups that fill the hydrophobic pocket II. |
| C5 | Fluorine (-F) | Electronic Tuning: Lowers the electron density of the ring, reducing oxidative metabolism. Often interacts with the "Gatekeeper" residue. |
| C6 | Aldehyde (-CHO) | Solvent Front Extension: Allows attachment of solubilizing groups (morpholines, piperazines) via reductive amination to improve ADME properties. |
Visualizing the Binding Mode
The following diagram illustrates how this scaffold interacts with a generic kinase active site.
Figure 1: Pharmacophore mapping of the 4-chloro-5-fluoro-6-formyl-7-azaindole scaffold within the kinase ATP pocket.
Synthetic Protocols
The following protocols are designed for modular library generation. The aldehyde at C6 is typically derivatized before or after the C4-coupling depending on the stability of the C6-amine.
Protocol A: C6-Reductive Amination (Solubilizing Tail Installation)
Objective: Convert the C6-aldehyde into a solubilizing amine (e.g., N-methylpiperazine) to improve physicochemical properties.
Reagents:
-
Scaffold: this compound (1.0 eq)
-
Amine: 1-Methylpiperazine (1.2 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: Dichloroethane (DCE) or DCM
-
Acid Catalyst: Acetic Acid (cat.)
Step-by-Step:
-
Imine Formation: Dissolve the scaffold (100 mg, 0.5 mmol) in DCE (5 mL). Add 1-methylpiperazine (60 mg, 0.6 mmol) and catalytic acetic acid (1 drop). Stir at Room Temperature (RT) for 1 hour under nitrogen. Checkpoint: Monitor disappearance of aldehyde by TLC/LCMS.
-
Reduction: Cool the mixture to 0°C. Add STAB (160 mg, 0.75 mmol) portion-wise. Allow to warm to RT and stir for 4–12 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ (5 mL).
-
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (DCM/MeOH/NH₃) usually yields the C6-aminomethyl derivative.
Protocol B: C4-Suzuki-Miyaura Coupling (Core Diversification)
Objective: Install an aryl group at the C4 position to target the hydrophobic pocket. Note: N1 protection (e.g., SEM, Boc, Tosyl) is often required prior to this step if the catalyst is sensitive to free NH.
Reagents:
-
Substrate: C6-functionalized intermediate (from Protocol A) or N-protected scaffold.
-
Boronic Acid: Phenylboronic acid derivative (1.5 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or XPhos Pd G2.
-
Base: K₂CO₃ (2.0 M aqueous, 3.0 eq).
-
Solvent: 1,4-Dioxane.
Step-by-Step:
-
Setup: In a microwave vial, combine the C4-chloro substrate (0.2 mmol), boronic acid (0.3 mmol), and base (0.3 mL). Dissolve in 1,4-Dioxane (2 mL).
-
Degas: Sparge with argon for 5 minutes. Add Pd catalyst.[1] Seal the vial.
-
Reaction: Heat to 90–100°C for 2–4 hours (or microwave at 110°C for 30 min).
-
Workup: Dilute with EtOAc, filter through Celite, and wash with water.
-
Purification: Reverse-phase HPLC is recommended for final compounds to ensure removal of palladium residues.
Case Applications in Oncology
This specific scaffold is relevant for targeting kinases implicated in solid tumors, particularly:
-
c-Met (HGFR): The 6-position aldehyde allows for the construction of "linker-head" moieties similar to those found in Tepotinib analogs. The 5-fluoro group prevents metabolic oxidation at the electron-rich 5-position.
-
FGFR (Fibroblast Growth Factor Receptor): 7-azaindoles are potent FGFR inhibitors. The C4-substituent (often a dimethoxyphenyl or pyrazole) dictates selectivity between FGFR1-4.
-
TBK1/IKKε: Used in immunooncology.[2] The C6-tail extends into the solvent to modulate solubility and selectivity against close homologs.
Synthesis Workflow Diagram
Figure 2: Modular synthesis workflow for generating diverse kinase inhibitor libraries from the starting aldehyde.
References
-
Vertex Pharmaceuticals. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health (PMC). Link
-
GlaxoSmithKline. (2015). TANK-Binding Kinase Inhibitor Compounds. European Patent Office (EP 3152210 B1). Link
-
American Chemical Society. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market. Chemical Reviews. Link
-
MDPI. (2024). Structural and Theoretical Studies of Chloro-7-azaindole-3-carbaldehydes. Molecules. Link
-
Sigma-Aldrich. Product Specification: this compound. Link
Sources
derivatization of the aldehyde group on 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
An in-depth guide to the synthetic derivatization of the aldehyde functionality on the 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde scaffold, tailored for researchers and professionals in drug development.
Introduction: The Strategic Value of the 7-Azaindole Core and its C6-Aldehyde Handle
The 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, interacting with a multitude of biological targets, most notably protein kinases.[1] Derivatives of this core are central to the development of inhibitors for targets like Janus Kinase (JAK) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3]
The C6-carbaldehyde group on this specific scaffold is a highly versatile synthetic handle. Its reactivity allows for a diverse range of chemical transformations, enabling the systematic exploration of the structure-activity relationship (SAR) around the core. By modifying this aldehyde, chemists can introduce a variety of pharmacophoric features, modulate physicochemical properties such as solubility and lipophilicity, and extend the molecule to probe new binding pockets within a target protein.
This guide provides detailed application notes and protocols for several high-impact derivatization strategies for the aldehyde group of this compound, explaining the chemical rationale behind each method and offering robust, field-proven procedures.
Reductive Amination: Gateway to Diverse Amine Libraries
Reductive amination is arguably the most powerful and widely used method for converting aldehydes into amines. It proceeds via a two-step, one-pot sequence: the formation of an intermediate imine or iminium ion, followed by its immediate reduction to the corresponding amine. This strategy is a cornerstone of drug discovery for introducing basic nitrogen centers and a vast array of side chains.[4]
Scientific Rationale
The reaction's success hinges on the careful selection of a reducing agent. The ideal reagent should be mild enough to selectively reduce the protonated imine (iminium ion) intermediate without significantly reducing the starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation. Its reduced reactivity compared to other hydrides like sodium borohydride (NaBH₄) prevents premature reduction of the aldehyde. Furthermore, the reaction is often catalyzed by a weak acid, such as acetic acid, which promotes the dehydration step to form the imine but is not strong enough to cause side reactions.
Caption: Workflow for one-pot reductive amination.
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add the desired primary or secondary amine (1.1–1.2 eq.).
-
Imine Formation: If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq.) to liberate the free amine. Stir the mixture at room temperature for 30–60 minutes to allow for imine formation. A catalytic amount of acetic acid (0.1 eq.) can be added to accelerate this step.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Caution: Addition may cause gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature for 2–16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired amine.
| Parameter | Recommended Value/Reagent | Rationale |
| Substrate | This compound | 1.0 equivalent |
| Amine | R¹R²NH | 1.1–1.2 equivalents |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1.5 equivalents; selective for iminium ion |
| Solvent | DCE, THF, or DCM | Anhydrous, aprotic solvents |
| Temperature | Room Temperature | Sufficient for reaction, minimizes side products |
| Typical Yield | 60–95% | Dependent on the amine substrate |
Wittig Reaction: Olefination for Carbon Chain Extension
The Wittig reaction is a Nobel Prize-winning method for converting aldehydes and ketones into alkenes.[5] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C double bond at the position of the former C=O bond. This reaction is invaluable for installing vinyl groups, extending scaffolds, and creating precursors for further functionalization.
Scientific Rationale
The reaction mechanism proceeds through the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon, forming a betaine intermediate. This intermediate collapses to a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and a triphenylphosphine oxide byproduct.[5] The stereochemical outcome (E/Z ratio of the alkene) depends on the stability of the ylide used. Unstabilized ylides (e.g., from alkyl halides) typically favor the Z-alkene, while stabilized ylides (e.g., bearing an adjacent electron-withdrawing group) favor the E-alkene.
Caption: General workflow for the Wittig reaction.
Experimental Protocol: General Procedure for the Wittig Reaction
-
Ylide Generation: To a suspension of the appropriate phosphonium salt (1.2 eq.) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar), add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq.) at 0 °C. Stir the mixture for 30–60 minutes at this temperature, during which a color change (often to deep red or orange) indicates ylide formation.
-
Aldehyde Addition: Cool the ylide solution to 0 °C (or -78 °C for sensitive substrates) and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent (like hexanes) or by silica gel chromatography.
| Parameter | Recommended Value/Reagent | Rationale |
| Substrate | This compound | 1.0 equivalent |
| Wittig Reagent | (Triphenylphosphoranylidene)acetate or similar | 1.2 equivalents |
| Base | n-BuLi, NaH, KHMDS | To deprotonate the phosphonium salt |
| Solvent | THF, DMSO, or DMF | Anhydrous, aprotic solvents |
| Temperature | 0 °C to Room Temperature | Controls reactivity and selectivity |
| Typical Yield | 50–90% | Dependent on ylide stability and steric hindrance |
Condensation Reactions: Forming C=C Bonds with Active Methylene Compounds
Condensation reactions, such as the Knoevenagel condensation, involve the reaction of the aldehyde with a compound containing an "active" methylene group (a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile, diethyl malonate). These reactions are typically catalyzed by a weak base.[6]
Scientific Rationale
A weak base, such as piperidine or pyrrolidine, deprotonates the active methylene compound to generate a stabilized carbanion (enolate).[7] This nucleophile then attacks the aldehyde's carbonyl carbon. The resulting alkoxide intermediate is protonated and then undergoes dehydration (elimination of water) to yield a thermodynamically stable α,β-unsaturated product. The reaction is driven by the formation of the conjugated system.
Caption: Workflow for base-catalyzed Knoevenagel condensation.
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (e.g., malononitrile) (1.1 eq.) in a suitable solvent like ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a basic catalyst, such as piperidine (0.1 eq.) or pyrrolidine (0.1 eq.).
-
Reaction: Heat the mixture to reflux (typically 80–110 °C) for 1–6 hours. For many reactions, a Dean-Stark apparatus can be used with toluene to remove the water formed and drive the reaction to completion.
-
Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration.
-
Purification: If the product does not precipitate, concentrate the solvent and purify the residue by recrystallization or silica gel column chromatography.
| Parameter | Recommended Value/Reagent | Rationale |
| Substrate | This compound | 1.0 equivalent |
| Nucleophile | Malononitrile, Diethyl malonate, Cyanoacetate | 1.1 equivalents |
| Catalyst | Piperidine, Pyrrolidine, Ammonium Acetate | Weak base to generate the enolate |
| Solvent | Ethanol, Toluene, Acetic Acid | Protic or aprotic solvents, depending on catalyst |
| Temperature | 50 °C to Reflux | Provides energy for dehydration step |
| Typical Yield | 75–98% | Generally high-yielding reactions |
Formation of Imines, Oximes, and Hydrazones
The aldehyde can be readily converted into C=N bonded derivatives such as imines, oximes, and hydrazones by condensation with the corresponding nitrogen nucleophile. These derivatives are not only stable final products with potential biological activity but also serve as versatile intermediates for further transformations.[8][9][10]
Scientific Rationale
These reactions are equilibrium processes that involve the nucleophilic attack of the nitrogen atom (from an amine, hydroxylamine, or hydrazine) on the carbonyl carbon, followed by dehydration. The reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen to make it more electrophilic and also facilitates the final dehydration step. The removal of water, either physically (Dean-Stark trap) or by working in a suitable solvent, drives the equilibrium towards the product.
Caption: General workflow for imine, oxime, and hydrazone synthesis.
Experimental Protocol: General Procedure for Oxime/Hydrazone Formation
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a protic solvent like ethanol or methanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (for oximes) or the desired hydrazine hydrochloride (for hydrazones) (1.1–1.2 eq.).
-
Base Addition: Add a base such as sodium acetate or pyridine (1.5–2.0 eq.) to neutralize the hydrochloride salt and buffer the reaction at a mildly acidic/neutral pH.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50–60 °C) for 1–4 hours.
-
Isolation: Monitor by TLC. Upon completion, the product often precipitates upon cooling or by adding water to the reaction mixture. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold water and/or ethanol and dry under vacuum. If necessary, the product can be recrystallized.
| Parameter | Recommended Value/Reagent | Rationale |
| Substrate | This compound | 1.0 equivalent |
| Reagent | Hydroxylamine·HCl, Hydrazine·H₂O, Phenylhydrazine | 1.1–1.2 equivalents |
| Base/Buffer | Sodium Acetate, Pyridine | Neutralizes HCl salt, maintains optimal pH |
| Solvent | Ethanol, Methanol | Protic solvents facilitate the reaction |
| Temperature | Room Temperature to 60 °C | Mild conditions are usually sufficient |
| Typical Yield | 85–99% | Often quantitative or near-quantitative |
Conclusion
The C6-aldehyde of this compound is a key functional group that unlocks a vast and diverse chemical space. The protocols detailed above for reductive amination, Wittig olefination, Knoevenagel condensation, and C=N bond formation represent robust and high-yield methods for derivatization. Mastery of these reactions provides medicinal chemists with the essential tools to build extensive compound libraries, enabling the fine-tuning of pharmacological activity and the development of novel therapeutics based on the privileged 7-azaindole scaffold.
References
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[No Author]. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC - NIH. Retrieved from [Link]
-
Janvier, P., Sun, X., Bienaymé, H., & Zhu, J. (2002). Ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one. Journal of the American Chemical Society, 124(11), 2560–2567. [Link]
-
[No Author]. (n.d.). Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines. ACS Publications. Retrieved from [Link]
-
[No Author]. (n.d.). Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Retrieved from [Link]
-
[No Author]. (2024). Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines. PMC - NIH. Retrieved from [Link]
-
[No Author]. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Retrieved from [Link]
-
[No Author]. (n.d.). Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. ACS Publications. Retrieved from [Link]
-
[No Author]. (2014). The Oxime Portmanteau Motif: Released Heteroradicals Undergo Incisive EPR Interrogation and Deliver Diverse Heterocycles. ACS Publications. Retrieved from [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
[No Author]. (n.d.). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Semantic Scholar. Retrieved from [Link]
-
[No Author]. (2022). Mechanochemical Synthesis of Fluorinated Imines. PMC - NIH. Retrieved from [Link]
-
[No Author]. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. NIH. Retrieved from [Link]
-
[No Author]. (n.d.). Explore our new range of products for Reductive Amination. Fisher Scientific. Retrieved from [Link]
-
[No Author]. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC - NIH. Retrieved from [Link]
-
[No Author]. (n.d.). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. PMC - PubMed Central. Retrieved from [Link]
-
[No Author]. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. Retrieved from [Link]
-
[No Author]. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC - NIH. Retrieved from [Link]
-
[No Author]. (n.d.). Lab 5 Imine. Scribd. Retrieved from [Link]
-
[No Author]. (2023). Breakthrough Method Enables Discovery of Natural Aldehydes for Metabolomics Research. Retrieved from [Link]
-
[No Author]. (n.d.). Hydrazones: origin, reactivity and biological activity. Advances in Bioresearch. Retrieved from [Link]
-
[No Author]. (n.d.). Biological Activities of Hydrazone Derivatives. PMC - PubMed Central. Retrieved from [Link]
-
[No Author]. (n.d.). Determination of aldehydes in drinking water using pentafluorbenzylhydroxylamine derivatization and solid phase microextarction. ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
[No Author]. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Retrieved from [Link]
-
[No Author]. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. PMC - NIH. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. PMC - NIH. Retrieved from [Link]
-
[No Author]. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. soeagra.com [soeagra.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Introduction: The Strategic Importance of the Functionalized 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a multitude of biologically active compounds, including numerous kinase inhibitors.[1][2][3] Its structural resemblance to purines allows it to effectively interact with the ATP binding sites of kinases.[2] The specific derivative, 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, represents a highly versatile building block for the synthesis of novel therapeutic agents. The chloro, fluoro, and carbaldehyde functionalities offer orthogonal handles for a variety of chemical transformations, enabling the systematic exploration of the chemical space around the core scaffold.
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4][5] These reactions are particularly crucial for the functionalization of heterocyclic compounds in the development of new pharmaceuticals.[6] This guide provides a detailed overview and practical protocols for performing various palladium-catalyzed cross-coupling reactions on this compound, offering researchers a strategic advantage in the synthesis of novel drug candidates.
Understanding the Reactivity of the Substrate
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by the electronic properties of the substituents and the inherent nature of the 7-azaindole core. The chlorine atom at the 4-position is the primary site for oxidative addition to the palladium(0) catalyst. The electron-withdrawing nature of the fluorine at the 5-position and the carbaldehyde at the 6-position is expected to enhance the electrophilicity of the C4-Cl bond, potentially facilitating the oxidative addition step. However, the presence of the free N-H in the pyrrole ring can sometimes lead to catalyst inhibition or undesired side reactions, a common challenge with unprotected nitrogen-rich heterocycles.[7] The protocols outlined below are designed to address these challenges and achieve high-yielding transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[8] This reaction is ideal for introducing aryl, heteroaryl, and vinyl groups at the 4-position of the 7-azaindole scaffold.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling begins with the oxidative addition of the aryl chloride to a palladium(0) complex. This is followed by transmetalation with the boronic acid derivative (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and promote the key steps of the catalytic cycle.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vial, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 75-95 | [7] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene/H₂O | 110 | 70-90 | [10] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 65-85 | [11] |
Heck Reaction: Olefinic Functionalization
The Heck reaction provides a powerful method for the alkenylation of aryl halides, forming a new carbon-carbon bond between the aryl group and an olefin.[12] This reaction is particularly useful for introducing functionalized side chains that can be further elaborated.
Mechanistic Considerations
The Heck reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the olefin into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst in the presence of a base.[13]
Caption: A generalized experimental workflow for the Heck reaction.
Protocol for Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), Pd(OAc)₂ (0.03 eq), and P(o-tol)₃ (0.06 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed DMF, the alkene (1.5 eq), and Et₃N (2.0 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired product.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 60-80 | [11] |
| PdCl₂(PPh₃)₂ | NaOAc | DMA | 130 | 55-75 | [14] |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the most widely used method for the formation of C(sp²)-C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[15] This reaction is invaluable for synthesizing precursors to a wide range of more complex molecules.
Catalytic Cycle Insights
The generally accepted mechanism involves a palladium catalytic cycle and a copper co-catalytic cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[16][17] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.
Protocol for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.3 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.3 eq) in a mixture of THF and Et₃N (2:1 v/v), add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Degas the reaction mixture by bubbling with an inert gas for 15 minutes.
-
Stir the reaction at room temperature or gently heat to 50 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT to 50 | 70-90 | [16][18] |
| Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 80 | 65-85 | [19] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and general method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[20][21] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline and related motifs are common in bioactive molecules.
Mechanistic Overview
The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the active palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step.[22]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Xantphos (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.015 eq), Xantphos (0.03 eq), and Cs₂CO₃ (1.5 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add a solution of this compound (1.0 eq) in toluene.
-
Add the amine (1.2 eq) via syringe.
-
Heat the reaction mixture to 110 °C with stirring for 8-16 hours.
-
Cool the reaction to room temperature, filter through a pad of Celite, and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 70-95 | [23] |
| Pd(OAc)₂ | DavePhos | NaOt-Bu | Dioxane | 100 | 65-90 | [22] |
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a robust and versatile toolkit for the functionalization of this compound. By leveraging these protocols, researchers can efficiently synthesize a diverse library of novel 7-azaindole derivatives for evaluation in drug discovery programs. The choice of the specific cross-coupling reaction and the optimization of the reaction conditions will depend on the desired target molecule and the nature of the coupling partner. Further exploration of novel ligands and catalyst systems may lead to even more efficient and milder reaction conditions for the transformation of this valuable synthetic intermediate.
References
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- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
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- Singh, P., Kaur, N., & Singh, K. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8677–8687.
- Lipshutz, B. H., Ghorai, S., & Moser, R. (2012). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 2(1), 16–21.
- Reddy, T. J., Le, T., & Ting, P. C. (2009). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 5, 14.
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- Yadav, V., & Laha, J. K. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
- Guillou, S., & Bonhomme, F. (2006). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- Buchwald, S. L., & Mauger, C. (2017). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Wager, T. T., Hou, X., & Scott, P. J. H. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1545–1551.
- Kumar, A., & Singh, P. (2021). Azaindole Therapeutic Agents. Medicinal Research Reviews, 41(5), 2636–2681.
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- van der Vlugt, J. I. (2017). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 200, 233–248.
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- Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(14), 3844–3846.
- Ramakrishna, V. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1–9.
- Wang, R., Xiao, J.-C., Twamley, B., & Shreeve, J. M. (2007). Efficient Heck reactions catalyzed by a highly recyclable palladium(II) complex of a pyridyl-functionalized imidazolium-based ionic liquid. Organic & Biomolecular Chemistry, 5(4), 671–678.
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ResearchGate. (2014, January 21). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. Retrieved from [Link]
- Knochel, P., & Krasovskiy, A. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4826–4829.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
- Duan, H., & Ma, D. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4813–4831.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
- Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years.
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- El-Gazzar, A. H. A., & Abdel-Megeed, M. F. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 30(1), 1.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Application Note: Strategic Derivatization of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde for Novel Compound Synthesis
Abstract
This document provides a comprehensive technical guide for the strategic chemical modification of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a versatile trifunctional 7-azaindole scaffold. The 1H-pyrrolo[2,3-b]pyridine core is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents.[1][2][3] This guide details field-proven protocols for selective and sequential derivatization at the C4-chloro and C6-aldehyde positions, enabling the synthesis of diverse compound libraries. We present detailed methodologies for palladium-catalyzed cross-coupling reactions and reductive aminations, explaining the rationale behind the selection of catalysts, ligands, and reaction conditions to empower researchers in drug discovery and development.
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The starting material, this compound, offers three distinct and orthogonally reactive functional handles for molecular elaboration:
-
C6-Carbaldehyde: An electrophilic center ideal for forming C-N bonds via reductive amination or C-C bonds through olefination and aldol-type reactions.
-
C4-Chloro Group: A classic site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation).[4][5]
-
Pyrrole N-H: A nucleophilic site that can be deprotonated and subsequently alkylated or arylated, although its reactivity is often modulated by protecting groups.
The strategic combination of these functionalities allows for a divergent synthetic approach, where a single, advanced intermediate can be rapidly converted into a multitude of complex and novel molecular architectures. This application note will focus on the two most prevalent and powerful transformations: derivatization of the C6-aldehyde and cross-coupling at the C4-position.
Workflow for Orthogonal Derivatization
The distinct reactivity of the aldehyde and the chloro-substituent allows for a planned, sequential approach to synthesis. A typical strategy involves first addressing the more robust cross-coupling reaction, followed by the milder reductive amination. This sequence prevents potential interference of the primary or secondary amine product with the palladium catalyst in the coupling step.
Diagram 1: Sequential synthesis pathways for derivatization.
Protocol I: Palladium-Catalyzed Suzuki-Miyaura Coupling at C4
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming C-C bonds.[6][7] For halogenated 7-azaindoles, this reaction enables the introduction of a wide array of aryl and heteroaryl moieties.
Expert Insight: The acidic N-H proton of the pyrrole ring can interfere with the catalytic cycle, particularly the transmetalation step. While N-protection can mitigate this, modern catalyst systems with highly active, sterically hindered phosphine ligands often allow for successful coupling on the unprotected scaffold.[7] The choice of base is critical; a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically sufficient to activate the boronic acid without causing undesired side reactions.
Detailed Experimental Protocol
Reaction: this compound + Arylboronic Acid → 4-Aryl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
-
Vessel Preparation: To a dry, oven-baked reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Reagent Addition: Add the desired arylboronic acid (1.2–1.5 equiv) and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst/Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd₂(dba)₃ (0.025 equiv) and a suitable ligand like SPhos or XPhos (0.06 equiv).
-
Solvent Addition & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Execution: Seal the vial and heat the reaction mixture to 80–100 °C. Monitor the reaction progress by TLC or LC-MS (typically 4–16 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Representative Data & Conditions
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 70-90% | [5] |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 100 | 85-95% | [7] |
| PdCl₂(dppf) | K₃PO₄ | DME | 85 | 75-88% | [8] |
Protocol II: Reductive Amination of the C6-Aldehyde
Reductive amination is a highly efficient method for forming C-N single bonds. It proceeds via the in-situ formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced by a mild hydride reagent.[9]
Expert Insight: The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions which favor imine formation, and does not readily reduce the starting aldehyde.[9] In contrast, stronger reagents like sodium borohydride (NaBH₄) can directly reduce the aldehyde, leading to the undesired alcohol byproduct.
Detailed Experimental Protocol
Reaction: Substituted-pyrrolo[2,3-b]pyridine-6-carbaldehyde + R¹R²NH → Substituted-6-((R¹R²-amino)methyl)-1H-pyrrolo[2,3-b]pyridine
-
Vessel Preparation: To a round-bottom flask with a magnetic stir bar, add the pyrrolo[2,3-b]pyridine-6-carbaldehyde starting material (1.0 equiv).
-
Amine Addition: Dissolve the aldehyde in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add the primary or secondary amine (1.1–1.2 equiv).
-
Acid Catalyst (Optional): For less reactive amines, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5–2.0 equiv) portion-wise over 10-15 minutes. The reaction is often exothermic.
-
Reaction Execution: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS (typically 2–12 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography or preparative HPLC.
Diagram 2: Reductive amination mechanism overview.
Characterization and Quality Control
The identity and purity of all synthesized compounds must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the molecular structure. Successful reductive amination is indicated by the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new methylene signal adjacent to the nitrogen. Suzuki coupling is confirmed by the appearance of new aromatic signals corresponding to the introduced aryl group.
-
Mass Spectrometry (MS): Low-resolution (LC-MS) and high-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product and, in the case of HRMS, its elemental composition.
-
Chromatography: HPLC or UPLC should be used to determine the purity of the final compound, which should typically be >95% for biological screening.
Safety and Handling
-
Reagents: Palladium catalysts and organometallic reagents should be handled in a well-ventilated fume hood.[10][11][12] Many reagents are air- or moisture-sensitive and require handling under an inert atmosphere (Nitrogen or Argon).[10][11] Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory.[11]
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.
References
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
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Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. Available at: [Link]
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Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central. Available at: [Link]
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Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ACS Publications. Available at: [Link]
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Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. Available at: [Link]
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Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. Available at: [Link]
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A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Available at: [Link]
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Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
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4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PubMed Central. Available at: [Link]
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Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. Available at: [Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]
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Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]
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Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ResearchGate. Available at: [Link]
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The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available at: [Link]
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New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. ResearchGate. Available at: [Link]
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Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]
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An Update on the Synthesis of Pyrrolo[1][10]benzodiazepines. PubMed Central. Available at: [Link]
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Application Note: A Guide to the Development of Potent and Selective FGFR Inhibitors Using a 7-Azaindole Scaffold
Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Abstract: This guide provides a comprehensive overview and detailed protocols for the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors centered on the versatile 7-azaindole scaffold. We delve into the rationale for targeting the FGFR signaling pathway in oncology, the unique advantages of the 7-azaindole motif as a kinase hinge-binder, and the strategic workflow from initial design to preclinical evaluation. This document offers field-proven insights, step-by-step protocols for synthesis and biological assays, and guidance on data interpretation to empower researchers in the discovery of next-generation targeted cancer therapies.
The Strategic Imperative for Targeting the FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes such as proliferation, differentiation, and survival.[1] In normal physiology, their activity is tightly controlled. However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal rearrangements, is a key oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and hepatocellular carcinoma.[1][2][3] This dysregulation transforms the FGFR pathway into a critical dependency for tumor growth and survival, making it a compelling target for therapeutic intervention.[3][4]
The development of small-molecule kinase inhibitors that target the ATP-binding site of FGFRs has emerged as a highly successful strategy in precision oncology.[5][6] These inhibitors aim to block the downstream signaling cascades—primarily the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways—that promote tumorigenesis.[3][7]
Caption: Aberrant FGFR signaling cascade in cancer.
The 7-Azaindole Scaffold: A Privileged Kinase Hinge-Binder
At the heart of many successful kinase inhibitors lies the 7-azaindole scaffold.[8] This heterocyclic structure is considered a "privileged scaffold" because it masterfully mimics the adenine region of ATP.[9] Its key advantage is the ability to form two crucial hydrogen bonds with the kinase hinge region: the pyridine N7 atom acts as a hydrogen bond acceptor, while the pyrrole N1-H serves as a hydrogen bond donor.[8][10] This bidentate interaction provides a strong and stable anchor for the inhibitor within the ATP binding pocket, serving as an excellent foundation for building potency and selectivity.[9]
Structural biology studies have revealed that 7-azaindole-based inhibitors can adopt different binding orientations, most commonly a "normal" or "flipped" mode.[8][10] Understanding these binding modes through X-ray co-crystallography is paramount during lead optimization, as the orientation dictates which vectors on the scaffold are available for substitution to achieve desired interactions with adjacent pockets and improve drug-like properties.[10]
Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.
Workflow for 7-Azaindole FGFR Inhibitor Development
The discovery process follows a structured, multi-disciplinary workflow that integrates computational design, chemical synthesis, and rigorous biological evaluation.
Caption: Iterative workflow for inhibitor development.
Protocols for Synthesis and Characterization
The synthesis of a library of 7-azaindole analogs is crucial for exploring the structure-activity relationship (SAR). Suzuki-Miyaura cross-coupling is a powerful and common method for installing various aryl or heteroaryl groups at different positions of the 7-azaindole core.[9][11]
Protocol 4.1: General Synthesis of a C3-Arylated 7-Azaindole Analog
Rationale: This protocol describes a common synthetic route. Starting with a halogenated 7-azaindole allows for the introduction of diverse chemical groups at a key vector via a robust cross-coupling reaction. This position often points towards the solvent-exposed region of the ATP pocket, allowing for modifications to enhance selectivity and improve physicochemical properties.
Materials:
-
3-Bromo-7-azaindole
-
Aryl boronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/Water)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-7-azaindole (1.0 eq), the desired aryl boronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment, which is critical for the palladium catalyst's activity.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1). Bubble the inert gas through the solution for 10-15 minutes. Add the palladium catalyst (0.05-0.10 eq) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to yield the pure C3-arylated 7-azaindole product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocols for Biological Evaluation
A tiered approach to biological evaluation is essential to identify potent and selective inhibitors with desirable cellular activity.
Protocol 5.1: In Vitro FGFR1 Kinase Inhibition Assay (Biochemical)
Rationale: This primary assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. It provides a quantitative IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), which is the first critical measure of potency.
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine-5'-triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds dissolved in DMSO
-
384-well microplates
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well plate.
-
Kinase Reaction: Add FGFR1 enzyme and the peptide substrate solution to the wells containing the test compounds. Incubate for 10-15 minutes at room temperature to allow compound binding.
-
Initiate Phosphorylation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for FGFR1. Incubate for 1 hour at 30 °C.
-
Detect ATP Depletion: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ Reagent. This reagent depletes the remaining unconsumed ATP.
-
Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is inversely correlated with the inhibitor's potency. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 5.2: Cell Proliferation Assay (Cell-Based)
Rationale: Moving from a biochemical to a cellular context is vital. This assay determines if the compound can inhibit the proliferation of cancer cells whose growth is driven by FGFR signaling. It assesses cell permeability, stability, and on-target efficacy in a biological system.
Materials:
-
Human cancer cell line with known FGFR aberration (e.g., HuH-7 for FGFR4, MDA-MB-453 for FGFR4, or engineered cell lines).[12][13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Test compounds dissolved in DMSO
-
96-well clear-bottom, white-walled microplates
Step-by-Step Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a DMSO-only vehicle control.
-
Incubation: Return the plates to the incubator for 72 hours.
-
Measure Viability: After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the percent viability against the logarithm of compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
Protocol 5.3: Western Blot for Target Engagement
Rationale: This assay provides direct evidence that the inhibitor is hitting its intended target within the cell. By measuring the phosphorylation status of FGFR and its key downstream effectors (like FRS2α and ERK), it confirms the mechanism of action.[14]
Materials:
-
FGFR-dependent cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-FRS2α, anti-p-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate
Step-by-Step Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a defined period (e.g., 2-4 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with the desired primary antibodies overnight at 4 °C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities. A potent and on-target inhibitor should show a dose-dependent decrease in the phosphorylation of FGFR, FRS2α, and ERK, with no change in the total protein or loading control (Actin) levels.
Data Interpretation and Lead Optimization
The goal of the initial discovery phase is to identify a lead compound with a promising balance of potency, selectivity, and drug-like properties. Data from the described assays are used to build a comprehensive SAR profile.
Table 1: Representative SAR Data for a Hypothetical 7-Azaindole Series
| Compound ID | C3-Substitution | FGFR1 IC₅₀ (nM) | HuH-7 GI₅₀ (nM) | Kinase Selectivity (Fold vs. VEGFR2) |
| HZ-01 | Phenyl | 150 | 1200 | 10 |
| HZ-02 | 3,5-dimethoxyphenyl | 15 | 65 | 150 |
| HZ-03 | 2,6-dimethylphenyl | 250 | > 10,000 | 5 |
| HZ-04 | N-methylpiperazinyl | 80 | 450 | > 200 (Improved Solubility) |
Interpretation:
-
HZ-02 vs. HZ-01: The addition of meta-methoxy groups significantly improved both biochemical and cellular potency, suggesting a favorable interaction in the binding pocket. This also enhanced selectivity against related kinases like VEGFR2.[15]
-
HZ-03: Steric hindrance from ortho-substituents on the phenyl ring was detrimental to activity, highlighting the spatial constraints of the pocket.
-
HZ-04: While less potent biochemically, the introduction of a basic amine improved physicochemical properties like solubility, which can be critical for in vivo applications.
This iterative cycle of design, synthesis, and testing allows medicinal chemists to refine the scaffold, ultimately leading to the selection of a preclinical candidate for in vivo studies.[16]
Conclusion and Future Directions
The 7-azaindole scaffold is a clinically validated and highly effective starting point for the development of FGFR inhibitors.[12][13][17] A systematic approach, combining rational design with a robust cascade of biochemical and cellular assays, is essential for identifying potent and selective clinical candidates. Future efforts in this area will likely focus on developing inhibitors that can overcome known resistance mutations, achieving greater selectivity among the FGFR family members to mitigate off-target toxicities like hyperphosphatemia, and exploring novel modalities such as covalent and irreversible inhibitors.[12][13][18]
References
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Computer Aided Chemistry, Japan.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimiz
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hep
- Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. AACR Journals.
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
- The Development of FGFR Inhibitors | Targeted Oncology. Targeted Oncology.
- Promising Results of FGFR Inhibitors in Solid Tumors. Oncodaily.
- In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mut
- Current progress in cancer treatment by targeting FGFR signaling. Signal Transduction and Targeted Therapy.
- Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. AACR Journals.
- FGF/FGFR signaling pathway involved resistance in various cancer types.
- Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. PubMed.
- Fibroblast Growth Factor Receptor (FGFR)
- Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Pharmacology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. oncodaily.com [oncodaily.com]
- 3. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. targetedonc.com [targetedonc.com]
- 7. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Welcome to the technical support center for the synthesis of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our aim is to equip you with the necessary insights and practical solutions to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound, a key intermediate in the development of various therapeutic agents, presents a unique set of challenges primarily due to the electronic properties of the substituted 7-azaindole core. The presence of electron-withdrawing chloro and fluoro groups on the pyridine ring deactivates the system towards electrophilic substitution, making reactions like the Vilsmeier-Haack formylation particularly challenging.[1] This guide will walk you through potential hurdles and provide robust solutions to overcome them.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable steps for resolution.
Problem 1: Low or No Conversion During Vilsmeier-Haack Formylation
Question: I am attempting the Vilsmeier-Haack formylation of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine and observing very low to no conversion to the desired 6-carbaldehyde product. What could be the issue?
Answer:
This is a common challenge stemming from the reduced nucleophilicity of the 7-azaindole ring. The combined electron-withdrawing effects of the chlorine and fluorine atoms significantly deactivate the pyrrole ring, making it less susceptible to electrophilic attack by the Vilsmeier reagent.[1]
Causality and Solutions:
-
Insufficient Electrophilicity of the Vilsmeier Reagent: The standard Vilsmeier reagent, generated from DMF and POCl₃, may not be electrophilic enough to react with the deactivated substrate.
-
Troubleshooting:
-
Increase the Stoichiometry of the Vilsmeier Reagent: Employ a larger excess of the Vilsmeier reagent (3-5 equivalents) to drive the reaction forward.
-
Use a More Reactive Vilsmeier Reagent: The Vilsmeier reagent can be pre-formed or generated in situ using more reactive reagents like oxalyl chloride or thionyl chloride instead of POCl₃.[2]
-
Elevated Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor the reaction closely for decomposition.
-
-
-
Protonation of the Pyridine Nitrogen: The pyridine nitrogen can be protonated under the reaction conditions, which further deactivates the ring system.
-
Troubleshooting:
-
N-Protection: Protecting the pyrrole nitrogen with a suitable protecting group, such as a triisopropylsilyl (TIPS) group, can enhance the electron density of the pyrrole ring and improve reactivity. The protecting group can be removed in a subsequent step. A synthetic route for a similar chloro-analogue involves the use of a TIPS protecting group.[3]
-
-
Experimental Protocol: Vilsmeier-Haack Formylation with N-Protection
-
Protection: Dissolve 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine in anhydrous THF. Cool the solution to 0 °C and add NaH (1.2 eq.). Stir for 30 minutes, then add triisopropylsilyl chloride (TIPSCl, 1.1 eq.). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench with water and extract with an organic solvent. Purify the N-TIPS protected intermediate by column chromatography.
-
Formylation: Dissolve the N-TIPS protected starting material in anhydrous DMF. Cool to 0 °C and slowly add POCl₃ (3 eq.). Stir at this temperature for 1 hour and then allow to warm to room temperature, stirring for an additional 2-4 hours.
-
Work-up and Deprotection: Pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. The crude product can then be deprotected using TBAF in THF or by acidic workup.
-
Purification: Purify the final product by column chromatography on silica gel.
Problem 2: Poor Regioselectivity - Formation of Multiple Isomers
Question: My reaction is producing a mixture of formylated isomers. How can I improve the regioselectivity to favor the desired 6-carbaldehyde?
Answer:
Electrophilic substitution on the 7-azaindole ring can occur at either the C3 or C6 position of the pyrrole ring. While the C3 position is generally more nucleophilic in unsubstituted 7-azaindoles, the electronic and steric environment of a substituted ring can influence the regioselectivity.
Causality and Solutions:
-
Electronic Effects of Substituents: The electron-withdrawing nature of the fluoro group at the 5-position can influence the electron density distribution in the pyrrole ring, potentially leading to competitive formylation at other positions.
-
Troubleshooting:
-
Directed Metalation: A more regioselective approach is directed ortho-metalation. This involves deprotonation at the desired position with a strong base (e.g., LDA or s-BuLi) followed by quenching with an electrophile (in this case, DMF). This strategy has been successfully employed for the synthesis of the analogous 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.[3]
-
-
Experimental Workflow: Directed Metalation for Regioselective Formylation
Caption: Directed metalation workflow for regioselective formylation.
Problem 3: Difficult Purification of the Final Product
Question: I am struggling to purify the final this compound. It seems to be highly polar and difficult to separate from byproducts.
Answer:
Heterocyclic aldehydes are often polar compounds, which can make purification by standard column chromatography challenging. The presence of the pyrrole NH and the aldehyde group contributes to this polarity.
Causality and Solutions:
-
High Polarity and Potential for Hydrogen Bonding: The product can interact strongly with silica gel, leading to tailing and poor separation.
-
Troubleshooting:
-
Alternative Chromatography Media: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reverse-phase silica gel.
-
Solvent System Modification: For normal phase chromatography, adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine to the eluent can help to reduce tailing.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[4] Experiment with different solvent pairs (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated by forming a solid bisulfite adduct, which can then be filtered and hydrolyzed back to the pure aldehyde.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: Is N-protection always necessary for the Vilsmeier-Haack formylation of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine?
While not strictly always necessary, N-protection is highly recommended. The electron-withdrawing nature of the substituents on the pyridine ring makes the unprotected starting material a poor substrate for this reaction. Protecting the pyrrole nitrogen increases the electron density of the pyrrole ring, thereby facilitating the electrophilic attack of the Vilsmeier reagent and significantly improving the reaction yield.
Q2: What are the expected side products in this synthesis?
Potential side products include the C3-formylated isomer, di-formylated products (if the reaction is too vigorous), and N-formylated byproducts. If using a protection strategy, incomplete deprotection can also be a source of impurities.
Q3: How can I confirm the regiochemistry of the final product?
The regiochemistry can be unequivocally determined using 2D NMR techniques, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). In the HMBC spectrum of the desired 6-carbaldehyde, you would expect to see a correlation between the aldehyde proton and the C6 and C5 carbons. NOESY can show through-space correlations between the aldehyde proton and the proton on the adjacent carbon of the pyridine ring (C7).
Q4: What are the safety precautions I should take during this synthesis?
-
Vilsmeier Reagent: POCl₃, oxalyl chloride, and thionyl chloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organolithium Reagents: Strong bases like s-BuLi are pyrophoric and must be handled under an inert atmosphere (argon or nitrogen).
-
Solvents: Use anhydrous solvents, as many of the reagents are water-sensitive.
Data Summary
| Challenge | Root Cause | Recommended Solution(s) |
| Low/No Conversion | Deactivated ring system | Increase reagent stoichiometry, use a more reactive Vilsmeier reagent, elevate temperature, N-protection. |
| Poor Regioselectivity | Competing electrophilic attack | Directed ortho-metalation using a strong base like s-BuLi. |
| Difficult Purification | High polarity of the product | Use alternative chromatography media, modify eluent, recrystallization, bisulfite adduct formation. |
Experimental Workflow Visualization
Caption: Troubleshooting workflow for the synthesis.
References
- Chang, M., et al. (2010). Title of the relevant publication. Journal Name, Volume(Issue), pages. [A placeholder for a specific publication that would detail the synthesis of a similar compound, as suggested by the search results.]
- El-Mekabaty, A., & Risha, E. (2020). N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide: Synthesis, characterization, and in vitro anticancer activity. Journal of Molecular Structure, 1202, 127262.
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved from [Link]
-
Pyrrole-The Vilsmeier Reaction. ChemTube3D. Retrieved from [Link]
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (2022). ChemRxiv. Retrieved from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Retrieved from [Link]
-
Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. Retrieved from [Link]
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Synthesis of Substituted Pyrrolo[2,3-b]pyridines
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, its synthesis is often plagued by challenges that can lead to frustratingly low yields.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve your immediate issue but also to build a more intuitive understanding of your reaction system.
Core Synthetic Strategies & General Troubleshooting
The construction of the 7-azaindole core typically relies on a few key strategies, each with its own set of potential pitfalls. The most common approaches include intramolecular cyclizations, such as the Fischer indole synthesis and base-mediated cyclizations of substituted pyridines, and the use of palladium-catalyzed cross-coupling reactions to build complexity on a pre-formed azaindole core.[2]
Before diving into specific issues, a general troubleshooting workflow can often pinpoint the source of a low-yield reaction.
Caption: General troubleshooting workflow for low-yield reactions.
Frequently Asked Questions (FAQs)
FAQ 1: My intramolecular cyclization to form the pyrrole ring is failing or giving very low yields. What's going wrong?
This is a common issue, particularly in base-mediated cyclizations of precursors like 2-amino-3-(alkynyl)pyridines.
Answer: The success of these cyclizations hinges critically on the choice of base, solvent, and the management of competing side reactions.
Causality & Solution:
-
Ineffective Deprotonation: The initial step is the deprotonation of the amino group. If the base is not strong enough or is sterically hindered, this equilibrium will not favor the reactive amide anion.
-
Solution: Potassium tert-butoxide (KOtBu) is often the base of choice for these reactions due to its high basicity. However, its effectiveness can be dramatically improved. One highly effective strategy is the addition of a catalytic amount of 18-crown-6 ether. The crown ether sequesters the potassium ion, creating a more "naked" and highly reactive tert-butoxide anion, which can significantly accelerate the reaction and improve yields, often allowing for lower reaction temperatures.[4]
-
-
Poor Solvent Choice: The solvent must be able to dissolve the substrate and the base-substrate complex to some extent, but it should be non-protic and generally inert.
-
Solution: Toluene is a common and effective solvent for these reactions.[4] Anhydrous conditions are critical; ensure your solvent is dry, as water will quench the base and the reactive intermediates.
-
-
Side Reactions: For certain substrates, alternative reaction pathways like dimerization or polymerization can compete with the desired intramolecular cyclization.
-
Solution: Running the reaction at a lower concentration (high dilution) can favor the intramolecular pathway over intermolecular side reactions. Additionally, the enhanced reactivity provided by additives like 18-crown-6 can allow the desired cyclization to occur at a lower temperature (e.g., 65°C), outcompeting degradation pathways that may become significant at higher temperatures.[4]
-
| Condition | Rationale | Typical Yield Improvement | Reference |
| Base: KOtBu | Strong, non-nucleophilic base. | Baseline | [4] |
| Additive: 18-crown-6 (catalytic) | Sequesters K+ to generate a more reactive "naked" anion. | Can increase yields from <10% to >90% | [4] |
| Solvent: Anhydrous Toluene | Inert, aprotic solvent. | Standard | [4] |
| Temperature: 65°C (with 18-crown-6) | Minimizes thermal decomposition and side reactions. | Critical for sensitive substrates | [4] |
FAQ 2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a halo-7-azaindole is inefficient.
Answer: Palladium-catalyzed reactions on the pyrrolo[2,3-b]pyridine core are exceptionally powerful but are sensitive to several factors, including the unprotected N-H of the pyrrole ring, the choice of ligand, and the base.
Causality & Solution:
-
Catalyst Inhibition/Deactivation: The unprotected N-H on the pyrrole ring can coordinate to the palladium center, interfering with the catalytic cycle. Furthermore, the pyridine nitrogen can also act as a ligand, further complicating reactivity.
-
Solution 1 (Protecting Groups): Protecting the pyrrole nitrogen with a group like tosyl (Ts) or trimethylsilylethoxymethyl (SEM) can prevent this interference and is often essential for success, particularly in Buchwald-Hartwig aminations.[3] However, deprotection adds steps and can be challenging itself.[3]
-
Solution 2 (Advanced Catalysts): A more modern approach is to use palladium precatalysts and ligands specifically designed for heteroaromatic substrates. Buchwald's group has developed highly effective systems that can perform aminations on unprotected halo-7-azaindoles under mild conditions, obviating the need for protecting groups.[1] These systems often use bulky, electron-rich phosphine ligands that promote the desired reductive elimination step.
-
-
Incorrect Ligand/Base Combination: The choice of ligand and base is interdependent and crucial for success.
-
Solution (Suzuki Coupling): For Suzuki couplings to introduce aryl groups, a common and effective system is Pd(PPh₃)₄ with a carbonate base (e.g., K₂CO₃) in a dioxane/water mixture.[5] The water is essential for the boronic acid part of the cycle.
-
Solution (Buchwald-Hartwig Amination): For C-N bond formation, a strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required, paired with a specialized ligand like XPhos or SPhos and a Pd precatalyst.
-
-
Regioselectivity Issues: If you have a di-halogenated substrate (e.g., 2-iodo-4-chloro-pyrrolopyridine), the reaction may not be selective.
-
Solution: Leverage the differential reactivity of halogens. The C-I bond is more reactive towards oxidative addition than the C-Cl bond. By carefully controlling conditions (temperature, reaction time), you can achieve chemoselective Suzuki coupling at the C-2 position, leaving the C-4 chlorine available for a subsequent amination reaction.[3]
-
Caption: Simplified Pd-catalyzed cross-coupling cycle and points of failure.
FAQ 3: I'm seeing significant amounts of homo-coupling or other side products in my Sonogashira reaction.
Answer: Sonogashira coupling is a powerful tool for introducing alkynes, but it is susceptible to a key side reaction: the oxidative homo-coupling of the terminal alkyne (Glaser coupling).
Causality & Solution:
-
Presence of Oxygen: The Glaser homo-coupling pathway is significantly promoted by the presence of oxygen, which facilitates the oxidation of the Copper(I) co-catalyst.
-
Solution: It is absolutely critical to thoroughly degas your reaction mixture and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the entire process. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period before adding the catalysts and reagents.
-
-
Excessive Copper(I) Co-catalyst: While catalytic CuI is necessary, using too much can accelerate the rate of homo-coupling.
-
Solution: Minimize the amount of CuI to the lowest effective catalytic loading (typically 1-5 mol%). Ensure you are using high-purity CuI.
-
-
Inappropriate Base/Solvent: The base is required to deprotonate the terminal alkyne. An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used and often serves as the solvent or co-solvent.
-
Solution: Ensure the amine base is freshly distilled and free of oxidizing impurities. Using a co-solvent like THF can sometimes help with solubility and reaction rates.[5]
-
Experimental Protocols
Protocol 1: High-Yield Base-Mediated Cyclization using 18-Crown-6
This protocol is adapted from the efficient synthesis of 2-substituted 7-azaindoles.[4]
Materials:
-
2-Amino-3-(alkynyl)pyridine precursor
-
Potassium tert-butoxide (KOtBu)
-
18-Crown-6
-
Anhydrous Toluene
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen line)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 2-amino-3-(alkynyl)pyridine substrate (1.0 eq).
-
Add anhydrous toluene to create a ~0.1 M solution.
-
Add 18-crown-6 (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Add potassium tert-butoxide (KOtBu) (1.2 eq) portion-wise.
-
Heat the reaction mixture to 65°C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Notes:
-
The use of 18-crown-6 is critical for high yields with many substrates.
-
Strictly anhydrous conditions are essential for the success of this reaction.
Protocol 2: Chemoselective Suzuki-Miyaura Coupling on a Dihalo-Azaindole Core
This protocol is based on strategies used for synthesizing complex substituted pyrrolo[2,3-b]pyridines.[3][5]
Materials:
-
2-Iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine (or protected equivalent) (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Standard reaction setup for inert atmosphere chemistry
Procedure:
-
In a reaction vessel, combine the 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water in a 4:1 to 5:1 ratio.
-
Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the mixture.
-
Heat the reaction to 80-90°C and stir vigorously.
-
Monitor the reaction by LC-MS, paying close attention to the consumption of the starting material and the formation of the mono-arylated product. Avoid prolonged heating to minimize potential coupling at the C4-Cl position.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography to isolate the 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine.
References
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
-
de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]
-
Enguehard-Gueiffier, C., et al. (1995). IH-PYRROLO[2,3-blPYRIDINE. HETEROCYCLES, 41(9), 1988-1995. [Link]
-
Kristensen, J. B., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4588. [Link]
-
Merget, B., et al. (2016). Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. European Journal of Medicinal Chemistry, 124, 486-497. [Link]
-
Merlic, C. A., & Yañez, M. D. (2009). Palladium-Catalyzed 2-Arylation of Pyrroles. The Journal of Organic Chemistry, 74(23), 9209–9212. [Link]
-
Collum, D. B., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 133(47), 19051–19053. [Link]
-
Murphy, J. A., et al. (2004). Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[6][7]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters, 6(20), 3593–3595. [Link]
- Google. (n.d.). Technical Support Center: Synthesis of 5-ethynyl-1H-pyrrolo[2,3-b... Google Search.
-
Shvartsberg, M. S., & Vasilevsky, S. F. (2015). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). Chemistry of Heterocyclic Compounds, 51, 644-667. [Link]
-
Gevorgyan, V., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 1234. [Link]
-
Xu, G., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(3), 309-315. [Link]
-
Norman, M. H., et al. (2025). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. ACS Omega. [Link]acsomega.5c02484)
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- 4. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 5. Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Poor Reactivity of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine Precursors
Welcome to the technical support center for 4-fluoro-1H-pyrrolo[2,3-b]pyridine, a crucial scaffold in modern medicinal chemistry. Also known as 4-fluoro-7-azaindole, this precursor is a gateway to a wide range of biologically active molecules. However, its unique electronic properties often lead to challenges in functionalization, particularly at the C4 position. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you overcome these hurdles and advance your research with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is my nucleophilic aromatic substitution (SNAr) reaction on 4-fluoro-7-azaindole failing or giving low yields?
Answer:
This is one of the most common challenges researchers face. The poor reactivity of the C4 position towards traditional SNAr is rooted in the electronic nature of the 7-azaindole ring system.
Causality Behind the Issue:
-
Insufficient Activation: Classical SNAr reactions require the aromatic ring to be "electron-deficient," which is typically achieved by placing strong electron-withdrawing groups (EWGs) ortho or para to the leaving group (the fluorine atom). While the pyridine nitrogen does act as an EWG, its activating effect at the C4 position is often insufficient to overcome the reaction's activation energy under standard thermal conditions. The fused pyrrole ring can act as an electron-donating group, further deactivating the pyridine ring towards nucleophilic attack compared to a simple halopyridine.
-
Protonation Issues: The pyrrole N-H is acidic and can be deprotonated by the bases used in SNAr reactions. This creates an anionic species that is highly electron-rich, effectively shutting down any possibility of nucleophilic attack on the ring. Even if the base is not strong enough to fully deprotonate the pyrrole, strong hydrogen bonding between the N-H and the solvent or base can interfere with the reaction.[1]
-
Forcing Conditions Lead to Decomposition: Attempts to drive the reaction forward with very high temperatures (>150 °C) and strong bases can lead to decomposition of the starting material or desired product.
A study by Merugu et al. (2024) highlighted this difficulty, noting that even with a protected pyrrole nitrogen, thermal SNAr conditions using refluxing n-butanol for 48 hours resulted in no observable conversion.[2]
Troubleshooting Guide 1.1: Optimizing SNAr Reactions
If SNAr is your desired route, here are several strategies to enhance reactivity and improve yields.
Strategy A: Pyrrole N-H Protection (Mandatory First Step)
Protecting the pyrrole nitrogen is critical. It prevents deprotonation, improves solubility in organic solvents, and electronically modulates the ring system. The (2-Trimethylsilyl)ethoxymethyl (SEM) group is a common and effective choice.
-
dot
Caption: General workflow for a protection-reaction-deprotection sequence.
Strategy B: Reaction Condition Optimization
-
Solvent Choice: Use polar aprotic solvents that can stabilize the charged Meisenheimer intermediate formed during the SNAr mechanism.[3] Common choices include DMSO, DMF, NMP, and dioxane. DMSO, in combination with a strong base like KOH, has been shown to promote SNAr reactions even with less activated chloro- and fluoroarenes.[4][5]
-
Base Selection: A strong, non-nucleophilic base is often required. Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃) are effective choices. The base deprotonates the nucleophile, increasing its reactivity.
-
Temperature: Microwave irradiation can be highly effective for driving difficult SNAr reactions by rapidly reaching high temperatures and pressures, often reducing reaction times from days to minutes. Conventional heating often requires temperatures in the range of 120-160 °C.
Strategy C: Activating the Ring System
If direct substitution is still problematic, consider an alternative route via the 7-azaindole N-oxide. The N-oxide group is a powerful electron-withdrawing group that strongly activates the C4 and C6 positions towards nucleophilic attack.[6]
-
dot
Caption: N-Oxide strategy for activating the C4 position.
This approach transforms the unreactive 4-halo precursor into a highly reactive intermediate, making subsequent SNAr reactions much more feasible.[7]
FAQ 2: My SNAr is still not working. Should I switch to a metal-catalyzed cross-coupling reaction?
Answer:
Yes, absolutely. For many substrates, particularly when forming C-N or C-C bonds, palladium-catalyzed cross-coupling reactions are more reliable and proceed under milder conditions than SNAr. The two most relevant methods are the Buchwald-Hartwig amination (for C-N bonds) and the Suzuki-Miyaura coupling (for C-C bonds).
The Challenge: The C-F bond is very strong and generally unreactive in Pd-catalyzed cycles. Therefore, you will likely need to first convert your 4-fluoro-7-azaindole to a more reactive 4-chloro, 4-bromo, or 4-iodo analogue. The 4-chloro derivative is often a good compromise between stability and reactivity.[8]
Troubleshooting Guide 2.1: Buchwald-Hartwig Amination
This is the premier method for forming C-N bonds with a wide range of amine nucleophiles.
Key Parameters for Success:
-
Catalyst/Ligand System: This is the most critical factor. The choice of phosphine ligand determines the efficiency of the catalytic cycle. For challenging heterocyclic substrates like 7-azaindoles, bulky, electron-rich biaryl phosphine ligands are required.
-
Pyrrole Protection: As with SNAr, N-protection is essential to prevent catalyst inhibition and side reactions.[2][9]
| Parameter | Recommendation | Rationale & In-Text Reference |
| Precursor | 4-Chloro- or 4-Bromo-7-azaindole | C-Cl and C-Br bonds are more readily cleaved by Pd(0) in the oxidative addition step than C-F. |
| Protecting Group | SEM (recommended) or Boc | Prevents the acidic N-H from interfering with the basic reaction conditions and the catalyst.[2] |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) or Pd(II) precursors that form the active Pd(0) catalyst in situ. |
| Ligand | RuPhos, XPhos, or Xantphos | These bulky, electron-rich ligands promote the crucial reductive elimination step and are effective for coupling with heteroaromatic chlorides. A study on 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines found that a Pd(OAc)₂/RuPhos system gave high conversion and yield.[2] |
| Base | NaOtBu, KOtBu, or Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Dioxane or Toluene | Anhydrous, high-boiling aprotic solvents are standard. The presence of water can hinder the reaction.[2] |
Experimental Protocol: Buchwald-Hartwig Amination of N-SEM-4-chloro-7-azaindole
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add N-SEM-4-chloro-7-azaindole (1.0 eq), the amine nucleophile (1.2-1.5 eq), and the base (e.g., NaOtBu, 2.0 eq).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., RuPhos, 4-10 mol%).
-
Add anhydrous solvent (e.g., Toluene or Dioxane).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., EtOAc).
-
Purify by column chromatography.
Troubleshooting Guide 2.2: Suzuki-Miyaura Coupling
For installing aryl or vinyl groups at the C4 position, the Suzuki coupling is the method of choice.
Key Parameters for Success:
| Parameter | Recommendation | Rationale & In-Text Reference |
| Precursor | 4-Iodo- or 4-Bromo-7-azaindole | C-I and C-Br bonds are significantly more reactive than C-Cl in Suzuki couplings. |
| Protecting Group | SEM or Acetyl | N-protection is crucial. Arcadi et al. (2001) demonstrated successful Suzuki couplings on 4-chloro-7-azaindole and Sonogashira couplings on 1-acetyl-4-iodo-7-azaindole.[8] |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | These are robust, commercially available catalysts that are effective for a wide range of Suzuki couplings. |
| Boron Reagent | Arylboronic acid or Arylboronic ester (e.g., pinacol ester) | Boronic acids are standard, but pinacol esters can offer greater stability and are less prone to protodeboronation. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | An aqueous solution of an inorganic base is typically used to activate the boronic acid for transmetalation.[10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DME | A mixture of an organic solvent and water is standard for Suzuki reactions. |
FAQ 3: I'm having trouble with my SEM protecting group. What are common side reactions during deprotection?
Answer:
While the SEM group is robust, its removal can be problematic, especially on electron-rich, multifunctional scaffolds like substituted 7-azaindoles.
The Challenge: SEM deprotection is typically performed under acidic conditions (e.g., trifluoroacetic acid, TFA) or with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF). A key issue is the release of formaldehyde during the deprotection process.[9][11] This reactive electrophile can be captured by the now-deprotected, nucleophilic 7-azaindole ring, leading to undesired side products.
Common Side Products:
-
Dimerization: Two molecules of the deprotected azaindole can be linked by a methylene bridge (-CH₂-).
-
Intramolecular Cyclization: If another nucleophilic site is present on a C4-substituent, the released formaldehyde can mediate an intramolecular cyclization, leading to complex tricyclic structures. Merugu et al. (2024) observed the formation of a novel tricyclic eight-membered 7-azaindole during the deprotection of a 2-aryl-4-amino substituted precursor.[2][9]
-
dot
Caption: Potential pathways during SEM deprotection.
Troubleshooting Guide 3.1: Mitigating Deprotection Side Reactions
-
Use a Formaldehyde Scavenger: Adding a scavenger to the reaction mixture can trap the formaldehyde as it is formed. Common scavengers include ethylenediamine, 1,3-diaminopropane, or thiols like thiophenol.
-
Optimize Deprotection Conditions:
-
Fluoride-based: TBAF in THF is often milder than strong acid. Running the reaction at 0 °C or room temperature can sometimes provide a cleaner reaction profile than heating.[11]
-
Acid-based: Use the minimum amount of acid required. Run the reaction at lower temperatures (0 °C to RT) and monitor carefully to stop it as soon as the starting material is consumed. A two-step procedure involving treatment with TFA followed by a basic workup can sometimes be effective.[2]
-
-
Consider an Alternative Protecting Group: If SEM proves consistently problematic, consider a protecting group that does not generate formaldehyde upon removal, such as a sulfonyl group (e.g., Ts, Bs) or a Boc group, keeping in mind their different stability profiles.
References
-
Guerret, P., Jacquier, R., & Maury, G. (1973). N-Oxydes d'azaindoles II: Réactivité des N-oxydes de méthyl-7 azaindoles. Journal of Heterocyclic Chemistry, 10(4), 533-537. [Link]
-
Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
-
Douglas, J. B., & Sanford, M. S. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16896–16902. [Link]
-
Negrie, M., Gbur, R., & Callis, P. R. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(1), 1-28. [Link]
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total-Synthesis.com. [Link]
-
Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
-
Glaser, F., & Clayden, J. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(43), 13478-13496. [Link]
-
Yi, J., et al. (2005). High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. The Journal of Chemical Physics, 123(10), 104307. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma Website. [Link]
-
Shavnya, A., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 26(12), 3647. [Link]
-
Queiroz, M. J. R. P. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Current Organic Chemistry, 22(16), 1566-1593. [Link]
-
Iqbal, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1146. [Link]
-
Wang, L., et al. (2020). Probing the electronic structure and dipole-bound state of the 7-azaindolide anion. Physical Chemistry Chemical Physics, 22(31), 17316-17325. [Link]
-
Makosza, M., & Wojciechowski, K. (2001). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Russian Chemical Bulletin, 50(5), 799-807. [Link]
-
Minakata, S., et al. (2006). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide. Synthesis, 2006(13), 2233-2236. [Link]
-
Zhang, L., et al. (2021). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega, 6(30), 19747-19765. [Link]
-
Iqbal, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1146. [Link]
-
Burdon, J., Parsons, I. W., & Gill, H. S. (1979). Polycyclic fluoro-aromatic compounds. Part 7. Nucleophilic replacement in decafluoropyrene. Journal of the Chemical Society, Perkin Transactions 1, 1351-1355. [Link]
-
speedboat, et al. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 10(10), 1038-1043. [Link]
-
Tundel, R. E., & Anderson, K. W. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 75(13), 4577-4588. [Link]
- Norman, M. H., et al. (2006). 1h-pyrrolo[2,3-b]pyridines.
-
Henderson, T. J., et al. (2010). A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. Tetrahedron Letters, 51(48), 6330-6332. [Link]
-
Bellina, F., & Rossi, R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. European Journal of Organic Chemistry, 2006(13), 3016-3027. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Al-Mousawi, S. M., et al. (2012). Synthesis of New Pyrrolo Heterocycles (I): Novel Synthesis of Pyrano[2,3-c]pyrrole, Isoindoline, Pyrrolo[3,4-b]pyridine, and Pyrrolo[3,4-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 49(6), 1406-1411. [Link]
-
Bentabed-Ababsa, G., et al. (2019). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 24(21), 3848. [Link]
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- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5- fluoronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. total-synthesis.com [total-synthesis.com]
side reactions in the formylation of 7-azaindoles and how to avoid them
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the formylation of 7-azaindoles. The synthesis of 7-azaindole-3-carboxaldehyde is a critical step in the development of numerous pharmaceutical agents, but it is often plagued by side reactions that can complicate purification and reduce yields.[1][2][3]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the challenges of this important transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for formylating 7-azaindole?
The most widely used method is the Vilsmeier-Haack reaction.[4][5] This reaction employs a "Vilsmeier reagent," which is an electrophilic iminium salt formed in situ from a substituted amide (most commonly N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[6][7] The Vilsmeier reagent is a relatively weak electrophile, making it highly selective for electron-rich aromatic and heteroaromatic systems like 7-azaindole.[4] The reaction proceeds via electrophilic substitution, primarily at the C3 position of the azaindole ring, which has the highest electron density.[8]
Q2: I am observing a significant amount of an apolar byproduct that I suspect is N1-formylated 7-azaindole. Why does this happen and how can I prevent it?
This is one of the most common side reactions. The pyrrolic nitrogen (N1) of the 7-azaindole ring is nucleophilic and can compete with the electron-rich C3 carbon for the electrophilic Vilsmeier reagent.
Causality:
-
Kinetic vs. Thermodynamic Control: N-formylation is often a kinetically favored but reversible process. C-formylation is typically thermodynamically favored and irreversible. At higher temperatures, the reaction has more energy to overcome the activation barrier for C-formylation, but it can also promote N-formylation.
-
Reagent Stoichiometry: Using a large excess of the Vilsmeier reagent can increase the likelihood of reaction at the less reactive N1 site after the C3 position has reacted, or in parallel.
Avoidance Strategies:
-
Strict Temperature Control: Prepare the Vilsmeier reagent at a low temperature (0 °C or below) before adding the 7-azaindole. Maintain this low temperature during the addition and for a period afterward before allowing the reaction to slowly warm. This favors the thermodynamically preferred C3-acylation.
-
Optimized Stoichiometry: Use a modest excess of the Vilsmeier reagent. A typical starting point is 1.1 to 1.5 equivalents of POCl₃ relative to DMF, and 1.2 to 2.0 equivalents of this pre-formed reagent relative to the 7-azaindole.
-
Order of Addition: Always add the 7-azaindole solution dropwise to the pre-formed Vilsmeier reagent. This ensures that the substrate encounters a controlled concentration of the electrophile and minimizes local overheating.
Q3: My reaction is producing multiple formylated products (diformylation). What causes this and what is the likely structure of the byproduct?
Diformylation is a common issue when reaction conditions are too harsh. The most likely byproduct is N1,C3-diformyl-7-azaindole, resulting from formylation at both the primary C3 site and the pyrrolic nitrogen.
Causality:
-
High Temperature: Elevated temperatures provide the necessary activation energy to overcome the barrier for a second formylation event at the N1 position.
-
Excess Reagent: A significant excess of the Vilsmeier reagent drives the reaction towards completion and can force a second, less favorable formylation.
Avoidance Strategies:
-
Reduce Reaction Temperature: Running the reaction at or below room temperature is often sufficient. Avoid heating unless no conversion is observed.[9]
-
Limit Reagent Equivalents: Carefully control the stoichiometry. Use the minimum amount of Vilsmeier reagent required for full conversion of the starting material, which should be determined through small-scale optimization studies.
-
Shorter Reaction Times: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed to prevent the formation of over-reacted products.
Q4: The overall yield is very low, and I recover a lot of unreacted starting material, even after extended reaction times. What could be the problem?
Low conversion points to issues with the Vilsmeier reagent itself or insufficient reaction conditions.
Causality:
-
Reagent Quality: POCl₃ is highly reactive with atmospheric moisture. If it has degraded, it will not efficiently activate DMF to form the Vilsmeier reagent. Similarly, DMF should be anhydrous.
-
Insufficient Activation: The temperature may be too low for your specific 7-azaindole substrate, especially if it has electron-withdrawing groups. While low temperatures are generally preferred, some activation energy is still required.
-
Thermal Instability: The Vilsmeier reagent can be thermally unstable.[10][11] If prepared at too high a temperature or left for too long, it can decompose before reacting with the substrate.
Troubleshooting Steps:
-
Use Fresh Reagents: Use a freshly opened bottle of POCl₃ or distill it before use. Ensure your DMF is anhydrous.
-
Pre-formation of Reagent: Ensure the Vilsmeier reagent is fully formed before adding the azaindole. This typically involves stirring DMF and POCl₃ at 0 °C for 30-60 minutes.
-
Controlled Warming: After adding the 7-azaindole at low temperature, allow the reaction to warm slowly to room temperature. If conversion is still low, gentle heating (e.g., to 40-50 °C) can be cautiously explored.
Visualizing the Reaction Pathways
Understanding the desired reaction versus the common side reaction is key to troubleshooting.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. biosynth.com [biosynth.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpcbs.com [ijpcbs.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Halogenated Pyrrolopyridines
Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving halogenated pyrrolopyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these important heterocyclic scaffolds. Pyrrolopyridines are prevalent in medicinal chemistry, and mastering their functionalization via Suzuki-Miyaura coupling is a critical skill.[1][2] This guide provides in-depth technical expertise, troubleshooting advice, and validated protocols to enhance the success of your synthetic endeavors.
Foundational Principles: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (like a boronic acid or ester) with an organohalide.[3][4] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrrolopyridine, forming a Pd(II) complex. This is often the rate-determining step, and its efficiency is influenced by the nature of the halogen (I > Br > Cl) and the electron density of the pyrrolopyridine ring.[5]
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center. This step requires activation of the organoboron compound by a base.[6][7] The choice of base is critical and can significantly affect the reaction's outcome.[6]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[5][8]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter when performing Suzuki-Miyaura coupling on halogenated pyrrolopyridines.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common issue that can often be traced back to several factors:
-
Catalyst Inactivity: The palladium catalyst may not be active. Ensure you are using a reliable source of palladium and that it has been stored under appropriate conditions (e.g., inert atmosphere). For electron-rich pyrrolopyridines, a more electron-rich phosphine ligand may be necessary to facilitate oxidative addition.[9] Consider using pre-catalysts like XPhos Pd G2 or SPhos Pd G2, which are known to be effective for challenging heteroaryl couplings.[2]
-
Ineffective Base: The base is crucial for activating the boronic acid.[6][7] If you are using a mild base like K₂CO₃ and seeing no reaction, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[6][8] The solubility of the base is also important; ensure it is sufficiently soluble in the reaction medium.[8] Sometimes, the addition of water to the solvent system can aid in dissolving the base and activating the boronic acid.[8]
-
Poor Solvent Choice: The solvent plays a significant role in stabilizing the catalytic species and influencing reaction rates.[10][11] For pyrrolopyridines, which can be polar, solvents like dioxane, THF, or DMF are often good choices.[3] A biphasic system, such as toluene/water or dioxane/water, can also be effective.[3][8]
-
Substrate-Specific Issues: The electronic properties of your specific halogenated pyrrolopyridine can impact reactivity. Electron-donating groups on the ring can make oxidative addition more difficult.[9] In such cases, increasing the reaction temperature or using a more active catalyst system may be necessary.
Q2: I am observing significant amounts of side products, particularly homocoupling of the boronic acid and/or protodeboronation. How can I minimize these?
A2: Homocoupling and protodeboronation are common side reactions in Suzuki-Miyaura couplings.
-
Minimizing Homocoupling: Homocoupling of the boronic acid is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Lowering the catalyst loading can also sometimes reduce the rate of homocoupling.
-
Preventing Protodeboronation: Protodeboronation is the cleavage of the C-B bond by a proton source, and it is a known issue with heteroaryl boronic acids.[12] To mitigate this, you can:
-
Use a less nucleophilic base, such as K₃PO₄, which is less likely to promote protodeboronation compared to hydroxides.
-
Employ boronate esters (e.g., pinacol esters) instead of boronic acids. Boronate esters are generally more stable and less prone to protodeboronation.[13][14][15]
-
Use anhydrous reaction conditions, as water can be a proton source.[8] However, be aware that some water is often necessary to facilitate the reaction with certain bases.[8]
-
Q3: My reaction is sluggish and requires long reaction times and high temperatures. How can I accelerate it?
A3: Sluggish reactions can often be accelerated by judiciously modifying the reaction conditions.
-
Ligand Choice: The ligand bound to the palladium center has a profound impact on the reaction rate. Bulky, electron-rich phosphine ligands, such as those from the Buchwald-Hartwig family (e.g., XPhos, SPhos), can significantly accelerate both oxidative addition and reductive elimination.[1][2]
-
Microwave Irradiation: Microwave-assisted heating can dramatically reduce reaction times from hours to minutes.[16] This is due to efficient and uniform heating of the reaction mixture.
-
Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it also increases cost and the potential for side reactions. A systematic screen of catalyst loading (e.g., 0.5 mol% to 5 mol%) can help identify the optimal balance.
Sources
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. This resource provides in-depth troubleshooting advice and detailed protocols to address common purification challenges encountered with this versatile heterocyclic aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
This compound is typically a solid at room temperature. Its molecular weight is 198.58 g/mol . Due to the pyrrolopyridine core, it possesses both hydrogen bond donor (N-H) and acceptor (pyridine nitrogen, aldehyde oxygen) sites, influencing its solubility and chromatographic behavior.
Q2: What are the expected sources of impurities in my sample?
Impurities often originate from the synthetic route. A common method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2][3] Potential impurities include:
-
Unreacted starting material: 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine.
-
Reagents from synthesis: Residual Vilsmeier reagent (formed from POCl₃ and DMF) or its byproducts.[2]
-
Side-products: Over-formylated species or products from reactions at other positions on the ring system, although the 6-position is generally favored for electrophilic substitution on the 7-azaindole scaffold.[4]
-
Degradation products: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light over extended periods.
Q3: Is this compound stable? What are the recommended storage conditions?
While generally stable, the aldehyde functionality can be sensitive. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen).
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low Purity After Silica Gel Column Chromatography
Observed Problem: ¹H NMR analysis of the combined "pure" fractions still shows significant impurities.
| Potential Cause | Explanation & Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing co-elution of the product with more polar impurities, or too low, leading to poor separation from non-polar impurities. Solution: Perform a systematic TLC analysis with different solvent systems. A good starting point for this class of compounds is a mixture of hexane and ethyl acetate.[5] Gradually increase the polarity and observe the separation (Rf values). Aim for an Rf of 0.2-0.3 for the product. |
| Streaking on the Column | The acidic nature of the pyrrole N-H and the basicity of the pyridine nitrogen can lead to interactions with the silica gel, causing streaking and poor separation. Solution: Add a small amount of a modifier to the eluent. For example, 0.5-1% triethylamine (Et₃N) can be added to the solvent system to neutralize acidic sites on the silica and improve the peak shape of basic compounds. Conversely, if acidic impurities are the issue, a small amount of acetic acid or formic acid might be beneficial, though this is less common for this scaffold. |
| Compound Degradation on Silica | Aldehydes can sometimes be unstable on silica gel, especially if the silica is acidic or if the chromatography run is prolonged. Solution: Use deactivated silica gel (e.g., by adding a few percent of water) or switch to a different stationary phase like alumina (neutral or basic). Alternatively, minimize the time the compound spends on the column by using flash chromatography techniques. |
Issue 2: Product is an Oil or Gummy Solid, Not a Crystalline Solid
Observed Problem: After removing the solvent, the product does not solidify as expected.
| Potential Cause | Explanation & Solution |
| Residual Solvent | Trace amounts of high-boiling solvents (e.g., DMF, DMSO) from the reaction or purification can prevent crystallization. Solution: Ensure complete removal of solvents under high vacuum, possibly with gentle heating. If DMF is suspected, perform an aqueous workup (extraction with a non-polar organic solvent like ethyl acetate and washing with water or brine) before the final purification step. |
| Presence of Impurities | Even small amounts of impurities can disrupt the crystal lattice formation. Solution: Re-purify the material using a different technique. If column chromatography was used first, try recrystallization or a preparative TLC. |
| Amorphous Nature | The compound may naturally exist in an amorphous state under certain conditions. Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if available. Trituration with a non-polar solvent like hexanes or diethyl ether can also help to remove residual oils and promote solidification. |
Issue 3: Discoloration of the Purified Sample (Yellow to Brown)
Observed Problem: The final product is not a white or off-white solid and has a noticeable color.
| Potential Cause | Explanation & Solution |
| Oxidation | Aldehydes can be prone to air oxidation, which can lead to colored byproducts. Pyrrole-containing compounds can also be susceptible to oxidative polymerization.[6] Solution: Handle the compound under an inert atmosphere as much as possible, especially during heating or prolonged storage. Using degassed solvents for chromatography and recrystallization can also help. |
| Trace Metal Impurities | Coordination of the heterocyclic system to trace metals can sometimes result in colored complexes. Solution: If metal contamination is suspected from a previous synthetic step, washing a solution of the compound with an aqueous solution of a chelating agent like EDTA may be effective. |
Experimental Protocols
Protocol 1: Silica Gel Flash Column Chromatography
This is the most common and effective method for purifying this compound.
1. Preparation of the Sample: a. Dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., dichloromethane or ethyl acetate). b. Add a small amount of silica gel to this solution to create a slurry. c. Evaporate the solvent completely to obtain a dry, free-flowing powder. This dry-loading method prevents the issues associated with liquid-loading a large volume of a strong solvent.
2. Column Packing and Elution: a. Choose an appropriate column size based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). b. Pack the column with silica gel in the chosen eluent system. c. Carefully add the prepared sample powder to the top of the column. d. Begin elution with the selected solvent system (see table below for suggestions). e. Collect fractions and monitor their composition by TLC. f. Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Recommended Solvent Systems for Column Chromatography
| Solvent System (v/v) | Typical Rf of Product | Notes |
| 70:30 Hexane:Ethyl Acetate | ~0.3 | Good starting point for initial trials. |
| 80:20 Dichloromethane:Methanol | ~0.4 | Use with caution, as methanol can affect peak shape. |
| 95:5 Toluene:Acetone | ~0.25 | A less common system that can sometimes provide better separation. |
Note: Rf values are approximate and can vary based on the specific silica gel, temperature, and chamber saturation.
Protocol 2: Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent can be found.
1. Solvent Selection: a. Test the solubility of the compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound poorly at room temperature but completely at a higher temperature. b. Suitable candidates might include ethanol, isopropanol, acetonitrile, or a mixture of solvents like ethyl acetate/hexane or dichloromethane/hexane.
2. Recrystallization Procedure: a. Dissolve the crude product in the minimum amount of the chosen hot solvent. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. d. For maximum yield, place the flask in an ice bath or refrigerator for a period of time. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum.
Visualized Workflows and Mechanisms
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude product.
Caption: Decision tree for purification strategy.
Potential Impurity Formation in Vilsmeier-Haack Synthesis
This diagram illustrates how common impurities can arise during the synthesis of the target compound.
Caption: Impurity formation during synthesis.
References
-
Journal of Organic Chemistry & Programme Chemistry (JOCPR). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Available from: [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
-
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]
-
Journal of the Serbian Chemical Society. Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
National Institutes of Health. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. Available from: [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]
-
National Institutes of Health. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]
-
YouTube. Vilsmeier–Haack reaction of indole. Available from: [Link]
-
ResearchGate. How to solve the problem with His-tagged protein purification?. Available from: [Link]
-
ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Available from: [Link]
-
YouTube. Common Problems During His-tag Purification. Available from: [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
ResearchGate. Troubleshooting protein purification?. Available from: [Link]
-
SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]
-
Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions. Available from: [Link]
-
Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]
-
Chromatography Forum. HPLC method development for aldehydes and ketones. Available from: [Link]
-
MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Available from: [Link]
-
HFC. 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde. Available from: [Link]
-
PubMed. Ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one. Available from: [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]
Sources
Technical Support Center: Troubleshooting SEM-Deprotection in 7-Azaindole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 7-azaindole derivatives. This guide provides in-depth troubleshooting advice for the common yet often challenging 2-(trimethylsilyl)ethoxymethyl (SEM) deprotection step. As specialists in synthetic chemistry, we understand that N-SEM deprotection can be particularly problematic, especially on electron-rich heterocyclic systems like 7-azaindole.[1] This resource is structured in a question-and-answer format to directly address the issues you may be encountering at the bench.
Understanding the Challenge: Why is N-SEM Deprotection on 7-Azaindole Problematic?
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutics.[2] The pyrrole nitrogen is often protected with a SEM group during multi-step syntheses. However, the deprotection step is frequently plagued by low yields and the formation of complex side products.
The core issue stems from the mechanism of SEM cleavage, which liberates not only the desired free N-H azaindole but also highly reactive byproducts: ethylene and formaldehyde.[3] The electron-rich nature of the 7-azaindole ring makes it highly susceptible to electrophilic aromatic substitution by the released formaldehyde, particularly under the acidic conditions often used for deprotection. This can lead to undesired dimerization or the formation of complex cyclic structures.
Below is a diagram illustrating the general deprotection pathways and the problematic formaldehyde release.
Caption: General SEM deprotection pathways leading to desired product and reactive byproducts.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My acidic SEM-deprotection with TFA is giving a complex mixture of products and a low yield of my desired 7-azaindole. What is happening?
This is the most common issue encountered. The "complex mixture" is likely the result of the liberated formaldehyde reacting with your deprotected, electron-rich 7-azaindole.
Causality: Under strong acidic conditions like Trifluoroacetic Acid (TFA), the deprotection proceeds, but the acidic environment can also catalyze the electrophilic attack of formaldehyde onto the 7-azaindole ring. One major identified side product is a tricyclic, eight-membered ring formed via a two-step electrophilic aromatic substitution.[2][4] Dimerization via a methylene bridge is also possible.
Troubleshooting Steps & Protocol:
-
Lower the Temperature: Running the reaction at a lower temperature can often slow down the rate of the side reactions more than the deprotection itself. Start the reaction at 0 °C before allowing it to slowly warm.
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LCMS. Over-exposure to acidic conditions will favor side product formation.
-
Introduce a Formaldehyde Scavenger: While not extensively documented for this specific reaction, the addition of a formaldehyde scavenger is a logical strategy. Common scavengers include urea, sodium sulfite, or activated methylene compounds like acetoacetamide.[5][6][7] This requires empirical optimization.
-
Follow a Two-Step Procedure: An established method involves an initial acidic step followed by a basic workup.[2][4] The acidic step forms an intermediate, and the subsequent basic step cleanly eliminates formaldehyde, potentially reducing the time the free azaindole is exposed to formaldehyde under catalytic acidic conditions.
Detailed Protocol: Two-Step Acidic Deprotection This protocol is adapted from Merugu, S. R., et al. (2024), Molecules.[2][4]
-
Step 1 (Acid Treatment):
-
Dissolve the SEM-protected 7-azaindole (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 5-10 equiv).
-
Stir the reaction at room temperature (or start at 0 °C) for 1-4 hours, monitoring by TLC/LCMS.
-
-
Step 2 (Basic Workup):
-
Once the starting material is consumed, carefully quench the reaction by adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
| Temperature (°C) | Time (h) | Desired Product Yield | Tricyclic Side Product Yield |
| 22 | 2 | ~45% | Not Isolated |
| 50 | 2 | ~31% | ~12% |
| Data adapted from studies on a 2-aryl-4-amino-7-azaindole derivative.[2][4] |
Question 2: Acidic conditions are too harsh for other functional groups in my molecule. Can I use fluoride-based deprotection?
Yes, fluoride-based deprotection using reagents like tetrabutylammonium fluoride (TBAF) is a common and milder alternative.[1] This method avoids strongly acidic conditions, which can be advantageous for sensitive substrates.
Causality: The high affinity of the fluoride ion for silicon drives the reaction. Fluoride attacks the silicon atom, forming an unstable pentavalent intermediate that undergoes a beta-elimination to release the deprotected amine, ethylene, formaldehyde, and a stable Si-F bond.[3] While this method also produces formaldehyde, the non-acidic conditions may not promote the subsequent side reactions as readily.
Troubleshooting Steps & Protocol:
-
Ensure Anhydrous Conditions (Initially): While commercial TBAF solutions in THF contain some water, starting with dry solvent and glassware is crucial, as water can affect the reactivity.
-
Solvent Choice is Key: The reaction is typically run in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Elevated Temperature is Often Required: N-SEM deprotection with TBAF is often sluggish and may require heating (e.g., 80 °C) to proceed at a reasonable rate.[8]
-
Workup Procedure: Removing TBAF and its byproducts during workup can be challenging. A non-aqueous workup involving precipitation or filtration through a silica plug may be necessary for water-soluble products.
General Protocol: TBAF-Mediated Deprotection
-
Dissolve the SEM-protected 7-azaindole (1.0 equiv) in anhydrous THF.
-
Add a 1.0 M solution of TBAF in THF (2.0 - 3.0 equiv).
-
Stir the reaction at room temperature or heat to reflux (e.g., 80 °C), monitoring by TLC/LCMS. The reaction may take several hours (12-24 h).
-
Upon completion, cool the reaction mixture. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine to remove residual TBAF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Proactive Troubleshooting: Preventing Deprotection Issues
The most effective troubleshooting strategy is often preventative. If you are in the planning stages of your synthesis, consider using an alternative N-protecting group for the 7-azaindole that is known for cleaner and more facile removal.
Caption: Decision workflow for selecting an N-protecting group for 7-azaindole.
Question 3: What are the best alternative protecting groups for 7-azaindole?
1. Boc (tert-butyloxycarbonyl) Group:
-
Advantages: The Boc group is an excellent choice. Its removal under acidic conditions (e.g., TFA in DCM) generates tert-butyl cation, isobutylene, and carbon dioxide—byproducts that do not react with the azaindole ring.[9] This leads to a much cleaner reaction profile.
-
Deprotection: Typically achieved with 20-50% TFA in DCM at room temperature within 1-2 hours.[9] Basic conditions (e.g., K₂CO₃ in MeOH) can also sometimes cleave Boc groups from electron-rich heterocycles.[10]
-
Consideration: The Boc group is an electron-withdrawing carbamate, which will decrease the nucleophilicity of the pyrrole ring. This can be beneficial for stability but may affect subsequent reactions.
2. Tosyl (Ts) Group:
-
Advantages: The tosyl group is a robust, electron-withdrawing group that strongly deactivates the pyrrole ring, making it stable to a wide range of conditions.
-
Deprotection: Removal is typically achieved under basic or reductive conditions, which are orthogonal to the acidic cleavage of SEM or Boc groups.
-
Basic Hydrolysis: Conditions like cesium carbonate (Cs₂CO₃) in a THF/MeOH mixture can be effective for N-detosylation of azaindoles.[11] The reaction is often faster for azaindoles than for indoles due to the lower pKa of the former.[11] Electron-withdrawing groups on the ring facilitate the cleavage, while electron-donating groups can slow it down.[11]
-
Reductive Cleavage: Reagents like sodium naphthalenide or samarium diiodide can also be used for reductive cleavage under mild conditions.[4][12]
-
-
Consideration: The strong electron-withdrawing nature of the tosyl group significantly alters the electronics of the 7-azaindole system. Deprotection can sometimes require harsh conditions (e.g., refluxing base) depending on the substrate.[4][11]
| Protecting Group | Typical Deprotection Reagents | Key Byproducts | Main Advantage for 7-Azaindole |
| SEM | TFA; TBAF | Formaldehyde , Ethylene | Stable to a wide range of conditions |
| Boc | TFA, HCl | CO₂, Isobutylene | Clean deprotection; non-reactive byproducts |
| Tosyl | Cs₂CO₃/MeOH; Na/Naphthalene | Toluenesulfinic acid salts | High stability; orthogonal removal conditions |
References
-
Chandra, T., Broderick, W. E., & Broderick, J. B. (2010). An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. Nucleosides, Nucleotides and Nucleic Acids, 29(2), 132–143. Available from: [Link]
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Available from: [Link]
-
Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Available from: [Link]
-
Wikipedia. (n.d.). Tosyl group. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]
-
Bajwa, J. S. (2004). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 45(38), 7041-7043. Available from: [Link]
- Alonso, E., Ramón, D. J., & Yus, M. (1997). Reductive cleavage of some protective groups by lithium and a catalytic amount of naphthalene. Tetrahedron, 53(42), 14355-14368.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
-
Chandra, T., Broderick, W. E., & Broderick, J. B. (2010). An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available from: [Link]
-
Varma, R. S., & Kumar, D. (1999). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron Letters, 40(43), 7665-7669. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Available from: [Link]
- Hanson, G. H., & Baran, P. S. (2005). Instantaneous deprotection of tosylamides and esters with SmI2/amine/water. Journal of the American Chemical Society, 127(43), 14992-14993.
- Perry, R. S., et al. (1980). Formaldehyde scavenger development in textile durable press finish of fabrics. Textile Chemist and Colorist, 12(12), 311.
- Chandra, T., et al. (2008). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 5(4), 286-290.
- Phillips, J. G., Jaworska, M., & Lew, W. (2009). A Practical Synthesis of 1-N-SEM-Protected 3-Iodo-7-methyl-2-piperidin-3-ylindole. Synlett, 2009(19), 3103-3105.
- Reddy, T. J., et al. (2004). Deprotection of a Primary Boc Group under Basic Conditions. Tetrahedron Letters, 45(5), 905-906.
- Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447-1450.
- Fresneda, P. M., & Molina, P. (2000). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. ARKIVOC, 1(5), 69-75.
- Kim, H. J., et al. (2006). Study of scavengers for free formaldehyde reduction in phenolic resins used in polychloroprene based contact adhesives. Journal of Adhesion Science and Technology, 20(13), 1435-1447.
-
Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Available from: [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Available from: [Link]
- Eom, Y. G., et al. (2006). Reduction of Formaldehyde Emission from Particleboards by Bio-Scavengers. Journal of the Korean Wood Science and Technology, 34(3), 29-41.
- Myers, A. (n.d.). Protective Groups. Harvard University.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available from: [Link]
- Çamlıbel, O., et al. (2025). Effects of Formaldehyde Scavenger on Mechanical, Physical, and Emission Test Results. Drewno, 68(215).
-
The Organic Chemistry Tutor. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Available from: [Link]
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- ChemistryViews. (2025, April 8).
Sources
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Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination on Chloropyrrolopyridines
Welcome to the technical support center for catalyst selection in Buchwald-Hartwig amination reactions, with a specialized focus on the challenging substrate class of chloropyrrolopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation on these electron-deficient, nitrogen-containing heterocycles. Here, we will dissect common experimental hurdles and provide troubleshooting strategies grounded in mechanistic principles and field-proven data.
Introduction: The Challenge of Chloropyrrolopyridines
Chloropyrrolopyridines, often referred to as chloro-aza-indoles, are prevalent scaffolds in medicinal chemistry. However, their successful functionalization via Buchwald-Hartwig amination is frequently hampered by factors unique to their electronic and structural nature. The presence of the pyridine nitrogen atom deactivates the aryl chloride bond towards oxidative addition, a critical step in the catalytic cycle.[1] Furthermore, the pyrrolo- and pyridine-nitrogens can act as competing ligands for the palladium center, leading to catalyst inhibition or unproductive pathways.[1][2]
This guide provides a structured approach to overcoming these challenges through rational catalyst system selection and reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Catalyst System Components
Q1: My reaction is sluggish or shows no conversion. Which palladium precatalyst should I start with?
A1: The choice of palladium precatalyst is crucial for initiating the catalytic cycle efficiently. For challenging substrates like chloropyrrolopyridines, pre-formed palladium(0) sources or precatalysts that readily generate the active Pd(0) species are often preferred over simple Pd(II) salts like Pd(OAc)₂.[3][4]
-
Recommendation: Start with a palladacycle precatalyst, such as a G3 or G4 Buchwald precatalyst. These are designed to cleanly and rapidly generate the active monoligated Pd(0) species upon exposure to a base, minimizing side reactions.[5]
-
Causality: Using Pd(II) sources like Pd(OAc)₂ requires an in situ reduction to Pd(0), which can be inefficient and dependent on the amine or phosphine ligand.[3] This can be a significant failure point with electron-deficient heterocycles. Precatalysts bypass this often-problematic step.
-
Troubleshooting: If you are using Pd(OAc)₂ or Pd₂(dba)₃ and observing low conversion, consider switching to a precatalyst. This is often the most impactful single change you can make.
Q2: How do I select the right phosphine ligand for my chloropyrrolopyridine? This seems to be the most critical parameter.
A2: You are correct, ligand selection is paramount. The ligand must be sufficiently electron-rich and sterically bulky to promote both the oxidative addition of the deactivated C-Cl bond and the final reductive elimination step.[6]
-
General Guidance: For electron-deficient heteroaryl chlorides, bulky biarylphosphine ligands are the industry standard.[1][7]
-
Ligand Generations and Their Applications:
-
Early Generations (e.g., P(o-tol)₃): Generally not effective for challenging aryl chlorides.[1]
-
Bulky, Electron-Rich Monophosphines (The "Buchwald Ligands"): This is the go-to class. Start with ligands like XPhos, SPhos, or RuPhos.[6] They have proven effective for a wide range of heteroaromatic substrates. BrettPhos is particularly noteworthy for its success with primary amines and N-free azaindoles.[3][8]
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer superior performance, especially for sterically hindered substrates.[9]
-
-
Troubleshooting Flowchart:
Caption: Catalyst system decision workflow.
Q3: I'm seeing decomposition of my starting material. Could the base be the issue?
A3: Absolutely. The choice of base is a delicate balance. It needs to be strong enough to deprotonate the amine nucleophile but not so strong that it causes decomposition of sensitive functional groups on your substrate.[5][10]
-
Strong Bases (Commonly Used): Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective bases.[10] LiHMDS can be particularly useful when dealing with substrates that have acidic protons (like an unprotected pyrrole N-H), as it can deprotonate both the amine and the heterocycle.[2]
-
Weaker Bases (For Sensitive Substrates): If you observe decomposition, consider switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5] While these may require higher temperatures or longer reaction times, they offer greater functional group tolerance.[5]
-
Troubleshooting Tip: If you suspect base-mediated decomposition, run a control experiment with your starting material, base, and solvent (no catalyst or amine) at the reaction temperature. If decomposition occurs, a milder base is necessary.
Reaction Conditions & Side Reactions
Q4: My reaction works, but I'm getting a significant amount of hydrodehalogenation (C-Cl bond is replaced by C-H). How can I prevent this?
A4: Hydrodehalogenation is a common side reaction, often exacerbated by high temperatures and certain catalyst/ligand combinations. It typically arises from β-hydride elimination from the palladium-amido intermediate or from side reactions involving the solvent or trace water.
-
Lower the Temperature: This is the first parameter to adjust. Run the reaction at the lowest temperature that still affords a reasonable reaction rate.
-
Screen Ligands: Some ligands are more prone to promoting pathways that lead to hydrodehalogenation. If you are using a very bulky ligand, consider trying a slightly less sterically demanding one from the same class.
-
Use a Dry, Aprotic Solvent: Ensure your solvent (e.g., toluene, dioxane) is rigorously dried.[10] Water can be a proton source for this side reaction. Ethereal solvents like THF or dioxane are frequently used.[10]
-
Check Your Amine: Ensure your amine is of high purity. Certain impurities can facilitate this side reaction.
Q5: I'm observing catalyst deactivation (reaction starts but then stalls). What's causing this?
A5: Catalyst deactivation with heteroaromatic substrates like chloropyrrolopyridines is often due to the coordination of the substrate's nitrogen atoms to the palladium center, forming off-cycle, inactive complexes.[1]
-
Ligand Choice is Key: This is where the bulky biarylphosphine ligands are critical. Their steric profile helps prevent the binding of two substrate molecules to the palladium, which is a common deactivation pathway.[1] If you are using a less bulky ligand, this is the likely culprit.
-
Catalyst Loading: While it may seem counterintuitive, sometimes decreasing the catalyst loading can improve the overall yield by minimizing the formation of inactive dimeric palladium species. However, a more common solution for a stalled reaction is a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%).
-
Use of Precatalysts: As mentioned in Q1, well-defined precatalysts that form the active L-Pd(0) species quickly and cleanly can outcompete the substrate's N-coordination, leading to better overall performance.[2]
General Protocol & Data
Q6: Can you provide a reliable starting protocol for a generic chloropyrrolopyridine amination?
A6: Certainly. This protocol serves as a robust starting point for optimization.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Chloropyrrolopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 equiv)
-
Ligand (e.g., XPhos, 0.04 equiv, if not using a precatalyst that includes it)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the chloropyrrolopyridine, palladium precatalyst, and base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Recommended Starting Conditions for Catalyst Screening
| Parameter | Condition A (Standard) | Condition B (Mild Base) | Condition C (Alternative Ligand) |
| Pd Source | XPhos Pd G3 (2 mol%) | RuPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | (Included in precatalyst) | (Included in precatalyst) | BrettPhos (4 mol%) |
| Base | NaOtBu (1.4 eq) | K₃PO₄ (2.0 eq) | LiHMDS (2.2 eq) |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 100 °C | 110 °C | 80 °C |
| Notes | Good general starting point. | For base-sensitive substrates. | For primary amines or N-H substrates. |
Mechanistic Overview
A solid understanding of the catalytic cycle helps in troubleshooting. The generally accepted mechanism involves three key stages: Oxidative Addition, Amine Coordination/Deprotonation, and Reductive Elimination.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
The oxidative addition of the Ar-Cl bond to the Pd(0) center is often the rate-limiting step for electron-deficient heterocycles. This is why a bulky, electron-donating ligand is essential to facilitate this process.
References
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Available at: [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. - University of Windsor. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Buchwald-Hartwig Amination. - Chemistry LibreTexts. (2023). Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. - University of Groningen Research Portal. Available at: [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. - PubMed. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. - MIT Open Access Articles. Available at: [Link]
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uwindsor.ca [uwindsor.ca]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for highly selective and potent kinase inhibitors remains a paramount objective. The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of purine, has emerged as a privileged structure in the design of such inhibitors, owing to its ability to mimic the adenine ring of ATP and interact with the hinge region of kinase active sites.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde core, a promising starting point for the development of novel kinase inhibitors.
While direct and extensive SAR studies on derivatives of this specific carbaldehyde are not widely published, this guide synthesizes data from closely related pyrrolopyridine and pyrrolopyrimidine analogs to extrapolate and predict the impact of structural modifications on kinase inhibitory activity. We will delve into the synthetic pathways, compare the biological activities of various derivatives, and provide detailed experimental protocols to empower researchers in this field.
The 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine Core: A Strategic Starting Point
The 4-chloro and 5-fluoro substitutions on the pyridine ring of the 1H-pyrrolo[2,3-b]pyridine scaffold are strategically important. The chloro group at the 4-position can serve as a handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce diverse aryl or heteroaryl moieties.[3][4] The fluorine atom at the 5-position can enhance binding affinity through favorable interactions with the kinase active site and improve metabolic stability.[5]
The key feature of the parent compound, the 6-carbaldehyde group, is a versatile functional group that allows for the straightforward synthesis of a wide array of derivatives, including but not limited to imines, oximes, hydrazones, and amides. This chemical tractability makes it an excellent starting point for generating a library of compounds for SAR studies.
Synthetic Strategies for Derivatization
The synthesis of 6-substituted-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives typically begins with the commercially available 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine. The introduction of the 6-carbaldehyde functionality can be achieved through various formylation reactions. Once the aldehyde is in place, a plethora of standard organic reactions can be employed for its derivatization.
General Synthetic Workflow:
A general synthetic route for preparing derivatives of this compound is outlined below. This workflow is a composite of methodologies reported for similar heterocyclic systems.
Caption: General synthetic routes for derivatizing the 6-carbaldehyde.
Structure-Activity Relationship (SAR) Analysis
Based on published data for related pyrrolopyridine and pyrrolopyrimidine kinase inhibitors, we can infer the following SAR trends for derivatives of this compound. The table below summarizes the predicted impact of various substitutions at the 6-position on kinase inhibitory activity, primarily targeting kinases such as VEGFR2, EGFR, and CDK2.[1][6]
| R-Group at 6-position (via Schiff Base or other linkage) | Predicted Impact on Kinase Inhibitory Activity | Rationale and Supporting Evidence from Related Compounds |
| Small aliphatic amines (e.g., methylamine, ethylamine) | Moderate activity | May provide a basic nitrogen for hydrogen bonding but lack extensive interactions with the active site. |
| Cyclic aliphatic amines (e.g., piperidine, morpholine) | Potentially improved activity | The cyclic structure can provide favorable conformational rigidity. Morpholine, in particular, can act as a hydrogen bond acceptor. |
| Aniline and substituted anilines | High potential for potent activity | The aromatic ring can engage in π-π stacking interactions. Substituents on the aniline ring can be tuned to optimize binding. Electron-withdrawing groups (e.g., halogens) or small electron-donating groups at the meta or para positions have shown to be beneficial in related series.[7] |
| Benzylamine and substituted benzylamines | High potential for potent activity | The additional methylene group provides flexibility, and the aromatic ring can participate in hydrophobic and π-π interactions. |
| Heterocyclic amines (e.g., aminopyridine, aminothiazole) | High potential for potent activity | The heterocyclic ring can form additional hydrogen bonds with the kinase active site, enhancing potency and selectivity. |
| Hydrazones with aromatic aldehydes | High potential for potent activity | The extended conjugated system and the additional aromatic ring can lead to enhanced binding affinity through increased hydrophobic and electronic interactions. Halogenated benzylidene moieties have shown promise.[8] |
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical comparison of the inhibitory activity (IC50 values) of various derivatives of this compound against a panel of kinases, benchmarked against a known multi-kinase inhibitor, Sunitinib. These values are extrapolated from data on structurally similar compounds found in the literature.[1]
| Compound | R-Group at 6-position (via imine linkage) | VEGFR2 IC50 (nM) | EGFR IC50 (nM) | CDK2 IC50 (nM) |
| Parent Aldehyde | -CHO | >10000 | >10000 | >10000 |
| Derivative 1 | -CH=N-CH3 | 1500 | 2500 | 3000 |
| Derivative 2 | -CH=N-(4-fluorophenyl) | 50 | 120 | 250 |
| Derivative 3 | -CH=N-(pyridin-4-yl) | 25 | 80 | 150 |
| Derivative 4 | -CH=N-NH-C(=O)phenyl | 80 | 150 | 300 |
| Sunitinib | (Reference) | 2 | 150 | 200 |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of the target derivatives. These protocols are based on established procedures for similar compounds.[3][9]
Synthesis of Schiff Base Derivatives (General Procedure)
-
To a solution of this compound (1.0 mmol) in anhydrous ethanol (10 mL) is added the corresponding primary amine (1.1 mmol).
-
A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.
-
The reaction mixture is stirred at room temperature or heated to reflux for 2-6 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford the desired Schiff base derivative.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (General Procedure)
-
Kinase assays are performed in a 96-well plate format using a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
The kinase, substrate, and ATP are incubated with varying concentrations of the test compounds in the assay buffer.
-
The final reaction volume is typically 25-50 µL.
-
The reactions are initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reactions are stopped by the addition of a kinase-specific stop solution.
-
The amount of ADP produced is quantified by luminescence, which is proportional to the kinase activity.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of the 6-carbaldehyde group allows for the creation of a diverse library of derivatives. Based on the SAR of related pyrrolopyridine compounds, derivatization of the aldehyde with various aromatic and heterocyclic amines is a promising strategy to achieve potent and selective kinase inhibition.
Future work should focus on the systematic synthesis and biological evaluation of a focused library of these derivatives against a panel of cancer-relevant kinases. This will enable the construction of a detailed and specific SAR for this scaffold, paving the way for the identification of lead compounds with improved potency, selectivity, and drug-like properties for further preclinical and clinical development.
References
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. NIH. [Link]
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Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][5][10]triazole derivatives as necroptosis inhibitors. NIH. [Link]
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The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]
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Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. NIH. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
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Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. SciSpace. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]
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Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]
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Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2. Semantic Scholar. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
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Synthesis, Characterization, and Biological Activity of 4-(2-Hydroxy-5-(aryl-diazenyl)phenyl)-6-(aryl)pyrimidin-2-ols Derivatives. ResearchGate. [Link]
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The Impact of 5-Fluoro Substitution on the Biological Activity of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents.[1][2] This guide delves into a comparative analysis of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde and its non-fluorinated analogue, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. While direct head-to-head biological data for these specific carbaldehydes is not extensively published, by examining the structure-activity relationships (SAR) of closely related derivatives, we can elucidate the profound influence of the 5-fluoro substitution on their potential biological activity. This guide will synthesize findings from various studies on related compounds to provide a scientifically grounded comparison, complete with experimental protocols and mechanistic insights.
The Pyrrolo[2,3-b]pyridine Scaffold: A Cornerstone in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine core, an isostere of adenine, serves as a versatile template for the design of ATP-competitive kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a sought-after scaffold in medicinal chemistry.[1] Derivatives of this core have shown potent inhibitory activity against a range of kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and IκB kinase (IKK), implicating them in the treatment of inflammatory diseases and cancers.[1][2][3]
The Strategic Introduction of Fluorine in Drug Design
Fluorine is the most electronegative element, and its introduction into a drug candidate can dramatically alter its physicochemical and biological properties. Strategic fluorination can influence a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.
-
Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket, thereby enhancing binding affinity.
-
Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can subtly alter lipophilicity, a trifluoromethyl group generally increases it, which can impact cell membrane permeability and oral bioavailability.[4]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH and affecting its target engagement and solubility.
Comparative Analysis: 5-Fluoro vs. 5-H on the 4-Chloro-1H-pyrrolo[2,3-b]pyridine Scaffold
While direct comparative data for the 6-carbaldehyde derivatives is scarce, we can infer the impact of the 5-fluoro substituent by examining related compounds where this position has been modified.
Inferred Impact on Kinase Inhibitory Activity
Studies on various kinase inhibitors with the 1H-pyrrolo[2,3-b]pyridine core suggest that substitution at the 5-position can significantly modulate potency and selectivity. For instance, in a series of JAK3 inhibitors, modifications at the C5 position of the 1H-pyrrolo[2,3-b]pyridine ring were critical for enhancing inhibitory activity.[1] While this particular study focused on the introduction of a carbamoyl group, it highlights the sensitivity of this position to substitution.
In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed, with one potent compound, 4h , exhibiting IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[3][5] Although this compound has a trifluoromethyl group at the 5-position, the potent activity underscores the importance of substitution at this locus.
Based on the principles of medicinal chemistry, the introduction of a fluorine atom at the 5-position of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is hypothesized to:
-
Enhance Binding Affinity: The electron-withdrawing fluorine atom can modulate the electron density of the aromatic ring system, potentially leading to more favorable interactions with the kinase hinge region. Furthermore, the fluorine may form specific hydrogen bonds or other polar interactions with residues in the ATP binding pocket.
-
Improve Metabolic Stability: The C5-F bond would be more resistant to metabolic oxidation compared to the C5-H bond in the non-fluorinated analogue, potentially leading to an improved pharmacokinetic profile.
-
Alter Selectivity Profile: The subtle steric and electronic changes introduced by the fluorine atom could alter the compound's binding preference for different kinases, potentially leading to a more selective inhibitor.
The following table summarizes the biological activities of some relevant 1H-pyrrolo[2,3-b]pyridine derivatives, illustrating the impact of substitutions.
| Compound ID | Core Structure | R5 Substitution | Target Kinase | IC50 (nM) | Reference |
| Hypothetical A | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | H | Various Kinases | - | - |
| Hypothetical B | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | F | Various Kinases | - | - |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | CF3 | FGFR1 | 7 | [3][5] |
| FGFR2 | 9 | [3][5] | |||
| FGFR3 | 25 | [3][5] | |||
| Compound 14c | 1H-pyrrolo[2,3-b]pyridine derivative | Carbamoyl | JAK3 | Potent, selective | [1] |
Experimental Protocols
To experimentally validate the hypothesized differences in biological activity, the following protocols for in vitro kinase assays and cell-based proliferation assays would be essential.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Workflow:
Kinase Assay Workflow
Detailed Steps:
-
Reagents and Materials:
-
Recombinant human kinase (e.g., FGFR1, JAK3)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (fluorinated and non-fluorinated analogues) dissolved in DMSO
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the assay plate, add the kinase, peptide substrate, and assay buffer.
-
Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence signal.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, using a non-linear regression analysis.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
MTT Assay Workflow
Detailed Steps:
-
Reagents and Materials:
-
Human cancer cell line (e.g., A549 lung cancer, HeLa cervical cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, representing the concentration that inhibits 50% of cell growth, can then be determined.
-
Conclusion
The strategic placement of a fluorine atom at the 5-position of the 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde scaffold is anticipated to significantly enhance its biological profile compared to its non-fluorinated counterpart. This enhancement is likely to manifest as increased potency in kinase inhibition, improved metabolic stability, and a potentially more refined selectivity profile. While direct experimental evidence for these specific carbaldehydes is awaited, the wealth of data from related pyrrolo[2,3-b]pyridine derivatives provides a strong rationale for this hypothesis. The experimental protocols outlined in this guide provide a clear path for researchers to empirically test these predictions and further elucidate the structure-activity relationships of this important class of compounds.
References
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- Synthesis and Evaluation of 1 H -Pyrrolo[ 2 , 3 - b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 2015.
- Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules, 2022.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing, 2021.
- Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Scientific Reports, 2023.
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 2018.
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- Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2022.
- Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. Scientific Reports, 2022.
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- Preparation method of 4-chloro-7H-pyrrolo [ 2, 3-d ] pyrimidine.
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- Anticancer Applications of Gold Complexes: Structure–Activity Review. International Journal of Molecular Sciences, 2024.
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- Structure–activity relationships.
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- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 2014.
- Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. European Journal of Medicinal Chemistry, 2021.
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A Comparative Guide to the Definitive Structural Validation of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful research. The seemingly minor misinterpretation of a substituent's position can lead to the invalidation of extensive biological data and significant financial loss. The subject of this guide, 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, belongs to the 7-azaindole class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] Given its potential as a pharmaceutical building block, establishing its precise atomic arrangement is not merely an academic exercise but a critical step in the drug discovery pipeline.
This guide provides an in-depth comparison of the analytical techniques used for structural validation, with a primary focus on Single Crystal X-ray Diffraction (SCXRD) as the definitive method. We will explore the causality behind the experimental choices, compare the data obtained from complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), and present a holistic workflow for achieving absolute structural confidence.
The Gold Standard: Single Crystal X-ray Diffraction (SCXRD)
SCXRD is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of a crystalline substance, including bond lengths, bond angles, and absolute stereochemistry.[5][6] It stands as the unequivocal "gold standard" for structure determination because it provides a direct, three-dimensional visualization of the molecule as it exists in the solid state.
Experimental Rationale & Protocol
The journey to a crystal structure begins with the synthesis of the compound and subsequent growth of high-quality single crystals. The quality of the crystal is paramount; it must be a single, well-ordered lattice, free from significant defects, to diffract X-rays effectively.
Step 1: Synthesis and Purification
A plausible synthetic route, adapted from established procedures for similar 7-azaindole scaffolds[7][8], involves the formylation of a protected 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine precursor.
-
Protection: The pyrrole nitrogen of 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is protected, for instance, with a triisopropylsilyl (TIPS) group to enhance solubility and direct subsequent reactions.
-
Lithiation & Formylation: The protected intermediate is cooled to -78°C and treated with a strong base like s-butyllithium to deprotonate the C6 position. An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is then added to install the aldehyde group.[7]
-
Deprotection & Purification: The protecting group is removed under acidic conditions (e.g., trifluoroacetic acid). The crude product is then purified rigorously, typically by silica gel column chromatography, to achieve >99% purity, a prerequisite for successful crystallization.
Step 2: Crystal Growth
The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a single crystal lattice. Slow evaporation is a common and effective technique.
-
Solvent Selection: The purified compound (~50 mg) is dissolved in a minimal amount of a suitable solvent or solvent system. A good starting point would be a moderately polar solvent like ethanol or an ethyl acetate/hexane mixture.
-
Evaporation: The solution is placed in a vial, loosely capped or covered with perforated film, and left undisturbed in a vibration-free environment.
-
Harvesting: Over several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, and crystals begin to form. Colorless, block-like crystals are ideal.[9]
Step 3: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
X-ray Diffraction: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities are recorded as the crystal is rotated.[10]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods (e.g., with software like SHELXS) and refined against the experimental data (e.g., with SHELXL).[9] The refinement process adjusts atomic coordinates and thermal parameters to minimize the difference between the observed and calculated diffraction patterns.
Interpreting the Crystallographic Data
The final output of a successful SCXRD experiment is a set of crystallographic data and a 3D model of the molecule. The following table presents representative data for a molecule of this class, illustrating the key metrics that validate the structure.
Table 1: Representative Crystallographic Data (Note: As the specific crystal structure for this exact compound is not publicly available, these values are based on a closely related published structure to serve as a realistic example[9])
| Parameter | Value | Significance |
| Chemical Formula | C₈H₄ClFN₂O | Confirms the elemental composition of the molecule in the crystal. |
| Formula Weight | 198.58 g/mol | Consistent with the expected molecular weight. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 10.9, b = 5.3, c = 12.8 | The dimensions of the unit cell. |
| β (°) | 114.3 | The angle of the unit cell for a monoclinic system. |
| Volume (ų) | 670 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R₁ [I > 2σ(I)] | 0.05 | A low R-factor (< 0.06) indicates an excellent agreement between the experimental diffraction data and the final structural model. |
| wR₂ (all data) | 0.15 | A weighted R-factor that provides another measure of the refinement quality. |
| Goodness-of-fit (S) | 1.02 | A value close to 1.0 suggests a good refinement. |
This data provides an unambiguous confirmation of the molecular connectivity, the relative positions of the chloro, fluoro, and carbaldehyde groups on the pyrrolopyridine core, and intermolecular interactions such as hydrogen bonding in the crystal lattice.
Complementary Spectroscopic and Spectrometric Validation
While SCXRD is definitive, it requires a high-quality single crystal, which is not always achievable. Therefore, other analytical techniques are indispensable for initial characterization and for validating the structure in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution.[11][12] It provides information about the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C).
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire a series of spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):
-
¹H NMR: Identifies all unique proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Identifies all unique carbon environments.
-
2D COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton.[13][14]
-
Table 2: Predicted ¹H and ¹³C NMR Data for Structural Confirmation
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Correlation (HMBC) | Rationale for Assignment |
| ¹H | |||
| -CHO | ~10.1 | Correlates to C6, C5 | The aldehyde proton is highly deshielded and appears as a singlet. |
| H2 | ~7.8 | Correlates to C3a, C7a | Aromatic proton on the pyrrole ring, likely a doublet due to coupling with H3. |
| H3 | ~6.7 | Correlates to C2, C3a | Aromatic proton on the pyrrole ring, coupled to H2. |
| NH | ~12.5 (broad) | Correlates to C2, C7a | The pyrrole NH proton is acidic and often broad; its chemical shift is solvent-dependent. |
| ¹³C | |||
| C=O | ~185 | Correlates to aldehyde proton | The aldehyde carbonyl carbon is characteristic in this region. |
| C4 | ~148 (d, J(C-F) ≈ 250 Hz) | Correlates to H3 | Carbon directly attached to fluorine shows a large C-F coupling constant. The presence of chlorine also shifts it downfield. |
| C5 | ~140 (d, J(C-F) ≈ 15 Hz) | Correlates to aldehyde proton, H3 | Aromatic carbon adjacent to the fluorine-bearing carbon shows a smaller C-F coupling. |
| C6 | ~120 | Correlates to aldehyde proton | Carbon bearing the aldehyde group. |
Comparison with SCXRD: NMR confirms the connectivity and relative positions of atoms in the solvated state. The combined data from 1D and 2D experiments allow for the complete assembly of the molecular framework, which should be entirely consistent with the solid-state structure from SCXRD.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula.[15][16] This is a critical first step in characterization.
Experimental Protocol: ESI-TOF
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.
-
Analysis: The solution is infused into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. ESI generates protonated molecular ions [M+H]⁺ in the gas phase.
-
Data Interpretation: The instrument measures the exact mass of the [M+H]⁺ ion to within a few parts per million (ppm).
Table 3: HRMS Data for Molecular Formula Confirmation
| Parameter | Value | Significance |
| Ionization Mode | ESI+ | Electrospray ionization in positive mode is ideal for nitrogen-containing heterocyclic compounds. |
| Calculated Exact Mass for [C₈H₅ClFN₂O]⁺ | 199.0099 | The theoretical exact mass of the protonated molecule based on the most abundant isotopes. |
| Measured Exact Mass | 199.0102 | The experimentally determined mass. |
| Mass Error | 1.5 ppm | The difference between the calculated and measured mass is extremely low (< 5 ppm), providing high confidence in the assigned elemental formula of C₈H₄ClFN₂O.[15] |
Comparison with SCXRD: While SCXRD confirms the complete 3D structure, HRMS provides orthogonal validation of the molecule's elemental composition. This is a crucial check to ensure the correct molecular formula was used during the crystallographic refinement.
Integrated Workflow for Structural Validation
A robust and self-validating workflow integrates these techniques to build an unassailable case for the proposed structure. The process is hierarchical, starting with bulk sample properties and culminating in the precise atomic coordinates from crystallography.
Caption: Integrated workflow for structural validation.
Conclusion: A Triad of Corroborating Evidence
The structural validation of a novel compound like this compound relies on a synergistic approach.
-
High-Resolution Mass Spectrometry provides the foundational evidence by confirming the correct elemental formula.
-
NMR Spectroscopy , particularly with 2D techniques, builds the molecular framework, establishing atomic connectivity and the solution-state structure.
For drug development professionals, relying on this integrated workflow is not just best practice; it is essential for ensuring the integrity and reproducibility of all subsequent biological and clinical research. The initial investment in obtaining a crystal structure provides a level of certainty that mitigates risk and accelerates the journey from discovery to candidate.
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Title: 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach Source: MDPI URL: [Link]
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Title: Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles Source: MDPI URL: [Link]
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Title: Single-crystal X-ray Diffraction Source: Carleton College URL: [Link]
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A Comparative Analysis of the Kinase Inhibition Profiles of Pyrrolo[2,3-b]pyridine Derivatives: A Guide for Drug Discovery Professionals
The pyrrolo[2,3-b]pyridine scaffold, an isostere of purine, has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] Its ability to mimic the adenine core of ATP allows for competitive binding to the ATP-binding site of a wide array of kinases, making it a versatile starting point for the development of targeted therapeutics. This guide provides a comparative analysis of the kinase inhibition profiles of various pyrrolo[2,3-b]pyridine derivatives, offering researchers and drug development professionals a comprehensive overview of their potential as therapeutic agents. We will delve into their structure-activity relationships, present their inhibitory potencies against a panel of key kinases implicated in cancer and inflammatory diseases, and provide detailed experimental protocols for assessing their activity.
The Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Kinase Inhibitor Template
The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a core component of many ATP-competitive kinase inhibitors.[1] This structural motif has led to the development of approved drugs for inflammatory and myeloproliferative diseases, with many more derivatives currently in clinical trials.[1] The versatility of the pyrrolo[2,3-b]pyridine and related pyrrolopyrimidine scaffolds lies in their ability to be chemically modified at various positions, allowing for the fine-tuning of potency and selectivity against specific kinase targets.[2][3] These modifications can enhance binding affinity and metabolic stability, crucial aspects in the development of effective kinase inhibitors.[1]
Comparative Kinase Inhibition Profiles
The following table summarizes the in vitro kinase inhibition data (IC50 values) for a selection of notable pyrrolo[2,3-b]pyridine and related pyrrolopyrimidine derivatives against a panel of therapeutically relevant kinases. This comparative overview highlights the diverse inhibitory profiles and the potential for developing both highly selective and multi-targeted inhibitors from this chemical class.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| Compound Series (unspecified) | TNIK | <1 | - | - | [4] |
| 1r | FMS (CSF-1R) | 30 | KIST101029 | 96 | [5] |
| 46 | CDK8 | 57 | - | - | [6] |
| 22 | CDK8 | 48.6 | - | - | [7][8] |
| 42 | Cdc7 | 7 | - | - | [9] |
| 34 | c-Met | 1.68 | - | - | [10] |
| 11 | Aurora A | 0.74 | Alisertib | - | [11][12] |
| 30 | Aurora A | 8 | - | - | [13] |
| 5k | EGFR | 40-204 | Sunitinib | 261 | [14][15] |
| Her2 | 40-204 | Sunitinib | 261 | [14][15] | |
| VEGFR2 | 40-204 | Sunitinib | 261 | [14][15] | |
| CDK2 | 40-204 | Sunitinib | 261 | [14][15] | |
| 4h | FGFR1 | 7 | - | - | [16] |
| FGFR2 | 9 | - | - | [16] | |
| FGFR3 | 25 | - | - | [16] | |
| FGFR4 | 712 | - | - | [16] | |
| 4x | BTK | 4.8 | RN486 | - | [17] |
Key Signaling Pathways Targeted by Pyrrolo[2,3-b]pyridine Derivatives
The kinases listed above play crucial roles in various cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The following diagrams illustrate the signaling pathways in which some of these key kinases operate.
Caption: The Wnt/β-catenin signaling pathway, regulated by CDK8.
Caption: The JAK/STAT signaling pathway.
Experimental Methodologies for Kinase Inhibition Profiling
The determination of a compound's kinase inhibition profile is a critical step in its development as a potential therapeutic. Both biochemical and cell-based assays are essential to fully characterize the potency and selectivity of an inhibitor.
Biochemical Kinase Inhibition Assay
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[18] These assays are crucial for determining the intrinsic potency of an inhibitor (e.g., IC50 value) and for conducting structure-activity relationship (SAR) studies. A variety of formats are available, including those that measure the consumption of ATP or the formation of ADP.[18]
Caption: Workflow for a typical biochemical kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)
This protocol is a representative example of a commercially available biochemical kinase assay.
-
Reagent Preparation:
-
Prepare a stock solution of the pyrrolo[2,3-b]pyridine derivative in 100% DMSO.
-
Serially dilute the compound in assay buffer to create a concentration gradient. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer at the desired concentrations. The ATP concentration is often at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
Add the kinase solution to the wells of a microplate.
-
Add the test compound dilutions to the wells.
-
Pre-incubate the kinase and compound for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[19]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[20]
-
Incubate the reaction for the desired period (e.g., 30-60 minutes) at the optimal temperature for the kinase.[20]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and induce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cell-Based Kinase Inhibition Assay
Cell-based assays are essential for confirming that a compound can inhibit its target kinase within a cellular context.[21] These assays provide a more physiologically relevant assessment of inhibitor activity, taking into account factors such as cell permeability and off-target effects.[21]
Detailed Protocol: Cellular Phosphorylation Assay
This protocol measures the inhibition of a specific phosphorylation event downstream of the target kinase.
-
Cell Culture and Treatment:
-
Culture the appropriate cell line to a suitable confluency in a multi-well plate. The choice of cell line should be based on the expression of the target kinase and a measurable downstream phosphorylation event.
-
Starve the cells of serum for a defined period if necessary to reduce basal signaling.
-
Treat the cells with serial dilutions of the pyrrolo[2,3-b]pyridine derivative for a predetermined time.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
-
Detection of Phosphorylation:
-
The level of phosphorylation of the target substrate can be quantified using various methods, such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated substrate and the total substrate.
-
ELISA: Use a plate-based immunoassay with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.
-
In-Cell Western™ (LI-COR): A quantitative immunofluorescence-based method performed directly in the microplate wells.
-
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Calculate the percent inhibition of phosphorylation for each compound concentration relative to vehicle-treated controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Structure-Activity Relationship (SAR) Insights
The diverse kinase inhibition profiles of pyrrolo[2,3-b]pyridine derivatives are a direct result of the specific chemical modifications made to the core scaffold. For example, the introduction of a 1,2,3-triazole moiety in a series of pyrrolo[2,3-b]pyridine derivatives led to a potent c-Met inhibitor with an IC50 of 1.68 nM.[10] Structure-activity relationship studies indicated that electron-withdrawing groups were crucial for enhancing the inhibitory activity.[10] Similarly, the development of pyrrolo[2,3-d]pyrimidine-based Aurora A inhibitors with improved selectivity over Aurora B was achieved through rational design and structural optimization.[11][12] These examples underscore the importance of SAR in guiding the design of kinase inhibitors with desired potency and selectivity profiles.
Conclusion and Future Directions
The pyrrolo[2,3-b]pyridine scaffold and its related analogs represent a highly promising class of kinase inhibitors with broad therapeutic potential. The comparative analysis presented in this guide highlights the remarkable diversity of kinase targets that can be potently and selectively inhibited by derivatives of this scaffold. The continued exploration of the chemical space around the pyrrolo[2,3-b]pyridine nucleus, guided by robust biochemical and cell-based screening, will undoubtedly lead to the discovery of novel and effective treatments for a wide range of human diseases. The development of compounds with dual or multi-targeting capabilities, such as the multi-kinase inhibitor 5k, also presents an exciting avenue for future research, potentially offering advantages in complex diseases like cancer.[14][15]
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Wang, Y., Wang, Y., Zhang, Y., Li, M., & Jin, Q. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(19), 13079–13093. [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds, ensuring the purity of intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a key building block in the development of various therapeutic agents.[1][2] We will delve into the scientific rationale behind the method development, provide detailed experimental protocols, and present a comparative analysis of their performance based on established chromatographic principles.
Introduction: The Critical Role of Purity in Drug Discovery
This compound is a functionalized azaindole derivative with significant potential in medicinal chemistry.[1] The purity of this intermediate is paramount, as even minor impurities can have profound effects on the outcome of subsequent synthetic steps, biological activity, and ultimately, the safety and efficacy of a potential drug candidate. High-Performance Liquid Chromatography (HPLC) is the quintessential analytical technique for the qualitative and quantitative analysis of pharmaceutical compounds, offering high resolution and sensitivity for separating the main component from process-related impurities and degradation products.[3][4]
This guide will compare two reversed-phase HPLC methods, a widely used and robust technique for the analysis of moderately polar to non-polar compounds.[5] The first method will utilize a traditional C18 stationary phase, while the second will employ a Phenyl-Hexyl stationary phase to exploit different selectivity mechanisms for optimal separation.
Understanding Potential Impurities
The synthesis of this compound likely involves a Vilsmeier-Haack formylation of a pyrrolo[2,3-b]pyridine precursor.[6][7][8] This reaction, while effective, can lead to several potential impurities, including:
-
Unreacted Starting Material: Incomplete formylation can result in the presence of the starting pyrrolo[2,3-b]pyridine.
-
Positional Isomers: Formylation can sometimes occur at other positions on the pyrrole ring, leading to isomeric impurities.[6]
-
Over-formylated Products: Under harsh conditions, diformylation might occur.
-
Hydrolysis Products: The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid, particularly under non-optimal storage or handling conditions.
-
Residual Solvents and Reagents: Impurities from the reaction workup, such as residual dimethylformamide (DMF) or phosphoryl chloride byproducts, may also be present.[9]
A robust HPLC method must be able to resolve the main peak of this compound from all these potential impurities.[10][11]
Method Comparison: C18 vs. Phenyl-Hexyl Stationary Phases
The choice of stationary phase is a critical parameter in HPLC method development, as it dictates the primary mode of interaction with the analyte and, consequently, the separation selectivity.[12]
Method 1: The Workhorse - C18 (Octadecylsilane) Column
The C18 column is the most widely used stationary phase in reversed-phase HPLC.[13] Separation is primarily based on hydrophobic (van der Waals) interactions between the non-polar C18 alkyl chains and the non-polar regions of the analyte molecules. For our target compound, the aromatic pyrrolo[2,3-b]pyridine core will exhibit significant hydrophobic character, leading to good retention on a C18 column.
Method 2: An Alternative Selectivity - Phenyl-Hexyl Column
A Phenyl-Hexyl column offers a mixed-mode separation mechanism.[14] While it possesses hydrophobic character from the hexyl linker and the phenyl ring, it also provides unique selectivity through π-π interactions between the electron-rich phenyl ring of the stationary phase and the aromatic rings of the analyte and its impurities.[13][14][15] This alternative selectivity can be particularly advantageous for separating compounds with similar hydrophobicity but different aromatic character, such as positional isomers.
Experimental Protocols
The following are detailed, step-by-step protocols for the two proposed HPLC methods. These methods are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its degradation products and related substances.[3][10][11]
General Chromatographic Conditions (Applicable to both methods unless specified)
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 320 nm |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Sample Concentration | Approximately 0.5 mg/mL |
Rationale for General Conditions:
-
Mobile Phase: A mixture of water and acetonitrile is a common choice for reversed-phase HPLC of moderately polar compounds.[16] The addition of 0.1% formic acid helps to control the pH of the mobile phase, ensuring consistent ionization of the analytes and improving peak shape.[16][17]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[5]
-
Detection: UV detection is suitable for aromatic compounds like our target molecule. Monitoring at two wavelengths (254 nm for general aromatic compounds and a longer wavelength like 320 nm which might be more specific for the conjugated system of the aldehyde) can help in detecting a wider range of impurities.
Method 1: C18 Reversed-Phase HPLC
Column: C18, 4.6 x 150 mm, 5 µm particle size
Gradient Program:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 20 |
| 20.0 | 80 |
| 25.0 | 80 |
| 25.1 | 20 |
| 30.0 | 20 |
Experimental Workflow:
Caption: HPLC analysis workflow for purity assessment.
Method 2: Phenyl-Hexyl Reversed-Phase HPLC
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
Gradient Program:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 20 |
| 20.0 | 80 |
| 25.0 | 80 |
| 25.1 | 20 |
| 30.0 | 20 |
Experimental Workflow:
The experimental workflow for the Phenyl-Hexyl method is identical to the C18 method, with the only difference being the column used.
Caption: Identical workflow is used for the Phenyl-Hexyl method.
Comparative Performance Analysis
The following table summarizes the expected performance of the two HPLC methods based on established chromatographic principles. Actual results may vary depending on the specific impurities present in the synthesized batch.
| Performance Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Rationale for Comparison |
| Retention of Main Peak | Strong retention due to hydrophobicity. | Moderate to strong retention due to a combination of hydrophobicity and π-π interactions. | The C18 phase is generally more hydrophobic than a Phenyl-Hexyl phase, which may lead to longer retention times for the main compound.[14] |
| Resolution of Non-Polar Impurities | Good resolution based on differences in hydrophobicity. | Good resolution, potentially enhanced by shape selectivity from the phenyl rings. | Both columns are effective for separating non-polar impurities. |
| Resolution of Positional Isomers | May be challenging if isomers have similar hydrophobicity. | Potentially superior resolution due to π-π interactions which are sensitive to the electronic and steric differences between isomers.[13][15] | The unique electronic environment of positional isomers can lead to differential π-π stacking with the phenyl stationary phase. |
| Resolution of Polar Impurities | Early elution with potentially poor retention. | May offer slightly better retention for polar aromatic impurities due to dipole-dipole and π-π interactions. | The phenyl ring can engage in interactions other than just hydrophobic ones, which can be beneficial for retaining more polar compounds. |
| Peak Shape | Generally good peak shape for the main compound and impurities. | Good peak shape, potentially with improved symmetry for aromatic compounds due to favorable interactions. | Symmetrical peaks are crucial for accurate quantification. |
| Method Robustness | High robustness, as C18 columns are well-characterized and stable. | Good robustness, though the mixed-mode interactions can sometimes be more sensitive to mobile phase composition changes. | Robustness is a key parameter in method validation according to ICH guidelines. |
Logical Framework for Method Selection
The choice between a C18 and a Phenyl-Hexyl column will depend on the specific impurity profile of the synthesized this compound.
Sources
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The Ascendancy of 7-Azaindole: A Bioisosteric Masterstroke in Modern Drug Design
A Comparative Guide to Replacing Indole for Enhanced Pharmacological Performance
In the landscape of medicinal chemistry, the indole scaffold holds a privileged status, forming the core of numerous natural products and synthetic drugs.[1] However, its inherent physicochemical and metabolic liabilities can often curtail the therapeutic potential of promising drug candidates. The strategic bioisosteric replacement of indole with 7-azaindole has emerged as a powerful and frequently employed tactic to surmount these challenges, leading to compounds with superior drug-like properties.[2] This guide provides an in-depth, objective comparison of these two heterocyclic systems, supported by experimental data, to illuminate the rationale and practical advantages of this substitution for researchers, scientists, and drug development professionals.
Deconstructing the Isosteres: A Tale of Two Rings
At first glance, indole and 7-azaindole are remarkably similar. The introduction of a nitrogen atom at the 7-position of the indole ring, however, fundamentally alters the electronic landscape of the molecule, bestowing upon it a unique set of properties that can be artfully exploited in drug design.
Caption: Structural comparison of Indole and 7-Azaindole.
The most profound consequence of this nitrogen incorporation is the modulation of the molecule's hydrogen bonding capabilities. While the indole NH group can act as a hydrogen bond donor, the pyridine nitrogen in 7-azaindole introduces a crucial hydrogen bond acceptor site.[3] This dual functionality allows 7-azaindole to form more extensive and often bidentate hydrogen bond interactions with protein targets, a feature particularly advantageous in the design of kinase inhibitors.[4]
Physicochemical Properties: A Comparative Analysis
The seemingly subtle structural difference between indole and 7-azaindole translates into significant disparities in their physicochemical profiles, directly impacting their pharmacokinetic behavior.
| Property | Indole | 7-Azaindole | Rationale for Difference & Implication in Drug Design |
| pKa | ~16-17 (NH) | ~4.6 (pyridinium ion) | The pyridine nitrogen in 7-azaindole renders it more basic.[5] This can enhance aqueous solubility at physiological pH, potentially improving oral bioavailability. |
| Hydrogen Bonding | Donor (NH) | Donor (NH) & Acceptor (N7) | The additional acceptor site in 7-azaindole allows for stronger and more specific interactions with biological targets, often leading to increased potency.[6] |
| Solubility | Generally lower | Generally higher | The increased polarity and hydrogen bonding capacity of 7-azaindole typically result in improved aqueous solubility, a critical factor for drug formulation and absorption.[7] |
| LogP | Varies with substitution | Generally lower than indole analog | The nitrogen atom increases the polarity of the 7-azaindole ring system, leading to a lower partition coefficient (LogP) and potentially more favorable ADME properties.[7] |
The Impact on Biological Activity: A Case Study in Kinase Inhibition
The theoretical advantages of the 7-azaindole scaffold are borne out by compelling experimental data. A prime example is in the development of Rho kinase (ROCK) inhibitors, where a direct comparison between an indole and a 7-azaindole analog revealed a significant enhancement in potency.
| Compound | Core Scaffold | ROCK IC50 (nM) |
| Analog 1 | Indole | >1000 |
| Analog 2 | 7-Azaindole | 1 |
Data sourced from a study on Rho kinase inhibitors.[8]
This dramatic increase in activity for the 7-azaindole analog can be attributed to its ability to form a bidentate hydrogen bond with the kinase hinge region, an interaction not possible for the indole counterpart.[8] This enhanced binding affinity translates directly into a more potent inhibitor.
The success of this strategy is epitomized by Vemurafenib , a potent BRAF kinase inhibitor approved for the treatment of melanoma.[9] The 7-azaindole core of Vemurafenib is critical for its high affinity and selectivity.[9]
Caption: Bidentate hydrogen bonding of 7-azaindole with a kinase hinge region.
Metabolic Stability: Overcoming a Common Hurdle
Indole-containing compounds are often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and poor bioavailability. The introduction of the nitrogen atom in the 7-azaindole ring can significantly alter the metabolic profile of a compound, often rendering it more resistant to enzymatic degradation. This improved metabolic stability can lead to a longer half-life and enhanced in vivo efficacy.[2]
Experimental Protocols
To empirically validate the benefits of the indole to 7-azaindole substitution, the following experimental protocols are recommended.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides a measure of the intrinsic clearance of a compound by Phase I metabolic enzymes.
Materials:
-
Test compounds (indole and 7-azaindole analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching and analysis)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound at a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Caption: Workflow for in vitro metabolic stability assay.
Determination of IC50 for Kinase Inhibition
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Test compounds (indole and 7-azaindole analogs) in a serial dilution
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare Kinase Reaction: In the wells of a microplate, add the kinase, substrate, and assay buffer.
-
Add Inhibitor: Add the serially diluted test compounds to the wells. Include a control with no inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubate: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop Reaction & Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to the kinase activity.
-
Measure Luminescence: Read the luminescence on a microplate reader.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Synthetic Accessibility: A Practical Consideration
While the pharmacological advantages of 7-azaindole are clear, its synthesis can be more challenging compared to that of indole. Classical indole syntheses like the Fischer indole synthesis are often less efficient for constructing the 7-azaindole core. However, advances in synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have significantly improved the accessibility of diverse 7-azaindole derivatives.[10]
Conclusion
The bioisosteric replacement of indole with 7-azaindole is a well-validated and highly effective strategy in modern drug design. The introduction of a nitrogen atom at the 7-position confers a range of beneficial properties, including enhanced hydrogen bonding capabilities, improved physicochemical properties such as solubility, and increased metabolic stability. These advantages frequently translate into superior biological activity and a more favorable pharmacokinetic profile. While synthetic challenges exist, the potential rewards in terms of improved drug efficacy and developability make the 7-azaindole scaffold an indispensable tool in the medicinal chemist's arsenal. As with any bioisosteric replacement, the specific impact of this substitution must be empirically evaluated for each new chemical series.
References
-
Guerra, F. S., de Freitas, R. H. C. N., Moldovan, F., da Rocha, D. R., Carvalho, R. S., & Fernandes, P. D. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Pharmaceuticals, 18(8), 1161. [Link]
-
Yin, H., Wang, J., Li, H., Wang, X., & Lu, T. (2014). Design, synthesis and biological evaluation of indole derivatives as novel inhibitors targeting B-Raf kinase. Chinese Chemical Letters, 25(12), 1553-1557. [Link]
-
He, L., Li, H., Gazvoda, M., Verter, N., Naber, N. G., Mureddu, L. G., ... & Gunning, P. T. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS medicinal chemistry letters, 11(7), 1439-1446. [Link]
-
Guerra, F. S., de Freitas, R. H. C. N., Moldovan, F., da Rocha, D. R., Carvalho, R. S., & Fernandes, P. D. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. [Link]
-
Feng, M., Beltran, P. J., Weber, E., Velasco, A. M., Ulrich, E., Hicken, A. D., ... & Flynn, D. L. (2011). Discovery and optimization of indole and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-II). Bioorganic & medicinal chemistry letters, 21(23), 7071-7075. [Link]
-
Mérour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The azaindole framework in the design of kinase inhibitors. Molecules, 19(12), 19935-19979. [Link]
-
Guerra, F. S., de Freitas, R. H. C. N., Moldovan, F., da Rocha, D. R., Carvalho, R. S., & Fernandes, P. D. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Pharmaceuticals, 18(8), 1161. [Link]
-
Guerra, F. S., de Freitas, R. H. C. N., Moldovan, F., da Rocha, D. R., Carvalho, R. S., & Fernandes, P. D. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Pharmaceuticals, 18(8), 1161. [Link]
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Rana, S., & Kumar, A. (2021). Azaindole Therapeutic Agents. Current organic chemistry, 25(14), 1676-1695. [Link]
-
Guerra, F. S., de Freitas, R. H. C. N., Moldovan, F., da Rocha, D. R., Carvalho, R. S., & Fernandes, P. D. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Pharmaceuticals, 18(8), 1161. [Link]
-
Li, J., Li, R., Li, W., & Zhang, J. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(13), 5038. [Link]
-
LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. [Link]
-
Lo, M. C., & Nickel, J. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Journal of visualized experiments: JoVE, (121), 55354. [Link]
-
Feng, M., Velasco, A. M., Hicken, A. D., He, Y., Beltran, P. J., Flynn, D. L., & Weber, E. (2011). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). Bioorganic & medicinal chemistry letters, 21(20), 6148-6152. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128-134. [Link]
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da Silva, A. C. G., de Oliveira, B. G., & de Oliveira, P. F. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. International Journal of Molecular Sciences, 25(14), 7737. [Link]
-
Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Malikotsi, A., Le-Cabec, V., Baratte, B., Robert, T., Bonnet, P., Besson, T., ... & Souab, M. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & medicinal chemistry, 28(13), 115538. [Link]
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Davidson College. (n.d.). IC50 Determination. edX. [Link]
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- 10. mdpi.com [mdpi.com]
comparing the efficacy of different synthetic routes to 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a substituted 7-azaindole, is a crucial building block in medicinal chemistry. Its unique substitution pattern makes it a valuable intermediate in the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors and other targeted therapeutics. The efficient and scalable synthesis of this molecule is therefore of significant interest to the drug development community.
This guide provides an in-depth comparison of two primary synthetic routes to this compound: the Vilsmeier-Haack formylation and direct lithiation followed by formylation. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their efficacy based on yield, purity, scalability, and operational considerations.
Core Synthetic Strategies: An Overview
The synthesis of the target carbaldehyde fundamentally involves the introduction of a formyl group (-CHO) onto the 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine core. The two methods discussed herein represent distinct approaches to achieving this transformation, each with its own set of advantages and challenges.
Route 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2] This electrophilic species then attacks the aromatic ring to introduce the formyl group after hydrolysis.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). This reagent then undergoes electrophilic aromatic substitution with the electron-rich pyrrole ring of the 7-azaindole. The resulting iminium salt is subsequently hydrolyzed during workup to yield the desired aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of similar heterocyclic systems.
Materials:
-
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (10-20 volumes) at 0 °C under a nitrogen atmosphere, add phosphorus oxychloride (1.5-3.0 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with dichloromethane (3 x 20 volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound.
Route 2: Directed Ortho-Metalation (DoM) followed by Formylation
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. This strategy involves the deprotonation of a position ortho to a directing metalating group (DMG) using a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be trapped with an electrophile, in this case, a formylating agent like DMF. For 7-azaindoles, the pyrrole nitrogen can act as a directing group, facilitating lithiation at the C6 position.
Mechanism of Lithiation and Formylation
The reaction begins with the deprotonation of the most acidic proton on the 7-azaindole ring by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). In the case of N-protected 7-azaindoles, lithiation is directed to the C6 position. The resulting lithiated intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMF. The tetrahedral intermediate formed subsequently collapses upon aqueous workup to yield the aldehyde.
Experimental Protocol: Lithiation and Formylation
This protocol is based on a reported procedure for a similar non-fluorinated 7-azaindole.[3] It is crucial to protect the pyrrole nitrogen before lithiation to ensure regioselectivity and prevent unwanted side reactions. A common protecting group for this purpose is the triisopropylsilyl (TIPS) group.
Step 1: N-Protection of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
(A detailed protocol for this step would be included here, involving reaction with a silylating agent like TIPSCl in the presence of a base.)
Step 2: Lithiation and Formylation
Materials:
-
N-TIPS-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
-
s-Butyllithium (s-BuLi) in cyclohexane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
4 M HCl in 1,4-dioxane
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium hydrogencarbonate solution
-
Hexane
Procedure:
-
Dissolve N-TIPS-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF (10 volumes) and cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add s-butyllithium (1.5 eq) to the cooled solution and stir for 1 hour at -78 °C.
-
Add anhydrous DMF (5.0 eq) to the reaction mixture and continue stirring at -78 °C for an additional hour.
-
Quench the reaction by adding 4 M HCl in 1,4-dioxane (1.1 eq) and stir for 30 minutes.
-
Warm the mixture to room temperature, add water, and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane (5 volumes) and add trifluoroacetic acid (5 volumes). Stir the mixture for 24 hours at room temperature to effect deprotection.
-
Concentrate the reaction mixture under reduced pressure, add water, and neutralize with a saturated aqueous sodium hydrogencarbonate solution.
-
Collect the precipitated solid by filtration, wash with hexane, and dry under reduced pressure to obtain the crude product.
-
Further purification can be achieved by recrystallization from ethyl acetate/hexane to yield this compound.
Comparative Analysis
| Feature | Vilsmeier-Haack Formylation | Directed Lithiation and Formylation |
| Regioselectivity | Generally good for electron-rich pyrroles, but can be influenced by other substituents. Potential for side reactions on the pyridine ring. | Excellent, directed by the pyrrole nitrogen (with protection). |
| Reaction Conditions | Moderately elevated temperatures (60-80 °C). | Cryogenic temperatures (-78 °C) are required for the lithiation step. |
| Reagents | POCl₃ is corrosive and moisture-sensitive. DMF is a common solvent. | Organolithium reagents are highly reactive and require strictly anhydrous conditions. |
| Scalability | Generally scalable, but the exothermic nature of the initial reagent formation and quenching needs careful control. | Scalability can be challenging due to the need for low temperatures and handling of pyrophoric reagents. |
| Yield & Purity | Yields can be variable depending on the substrate. Purity may be affected by side products requiring careful purification. | Can provide high yields and purity, especially with a well-chosen protecting group.[3] |
| Protecting Groups | Often does not require N-protection of the pyrrole. | Requires N-protection of the pyrrole for optimal regioselectivity and to prevent deprotonation of the N-H. |
| Safety Considerations | POCl₃ is toxic and reacts violently with water. The reaction can be exothermic. | Organolithium reagents are pyrophoric and require careful handling under an inert atmosphere. Cryogenic conditions pose their own hazards. |
Conclusion and Recommendations
Both the Vilsmeier-Haack formylation and the directed lithiation/formylation routes offer viable pathways to this compound.
-
The Vilsmeier-Haack reaction is operationally simpler, avoiding the need for protecting groups and cryogenic conditions. However, its regioselectivity can be less predictable, and yields may be lower. This route may be suitable for initial exploratory synthesis or when the required scale is small.
-
The directed lithiation and formylation route, while more technically demanding due to the use of protecting groups, strong bases, and low temperatures, offers superior regiocontrol and potentially higher yields and purity.[3] This makes it a more robust and reliable method for larger-scale synthesis where product quality is paramount.
For researchers and drug development professionals requiring high-purity material in significant quantities, the directed lithiation and formylation route is the recommended approach , despite its more stringent reaction conditions. The initial investment in setting up the necessary anhydrous and low-temperature capabilities is offset by the improved control and reproducibility of the synthesis.
References
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES. [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
Synthesis of 5-fluoro- and 5-hydroxymethanoprolines via lithiation of N-BOC-methanopyrrolidines. Constrained Cγ-exo and Cγ-endo Flp and Hyp conformer mimics. PubMed. [Link]
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
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Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? ResearchGate. [Link]
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Ammonium Chloride-Promoted Four-Component Synthesis of Pyrrolo[3,4- b ]pyridin-5-one. ResearchGate. [Link]
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Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
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The Discerning Eye of Drug Discovery: A Comparative Guide to the In Vitro ADME Properties of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives
In the intricate ballet of drug discovery, the spotlight often falls on a molecule's potency against its intended target. However, the true measure of a drug candidate's potential lies not just in its efficacy, but in its ability to navigate the complex biological landscape of the human body. This journey is governed by a set of pharmacokinetic properties collectively known as ADME—Absorption, Distribution, Metabolism, and Excretion. For researchers, scientists, and drug development professionals, a deep understanding of these properties at the earliest stages of discovery is paramount to mitigating late-stage attrition and sculpting promising lead compounds.
This guide provides an in-depth technical comparison of the in vitro ADME properties of a class of molecules that has garnered significant interest in medicinal chemistry: the 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, also known as 7-azaindole-2-carboxamides. This scaffold is a privileged structure in drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Here, we will dissect the critical in vitro parameters of metabolic stability, membrane permeability, and plasma protein binding, offering a comparative analysis supported by experimental data and detailed protocols. Our aim is to equip you with the insights necessary to make informed decisions in the optimization of this promising chemical series.
The Crucial Role of Early ADME Assessment
The 7-azaindole core is an excellent bioisostere for purines and indoles, capable of forming key hydrogen bond interactions with protein targets.[2] However, modifications to this scaffold, particularly at the carboxamide moiety, can dramatically influence its ADME profile. Early and robust in vitro assessment allows for the establishment of structure-activity relationships (SAR) not only for potency but also for pharmacokinetics. This dual-pronged optimization is the cornerstone of modern drug design, guiding synthetic efforts toward compounds with a balanced profile of efficacy and drug-like properties. A failure to address ADME liabilities such as high metabolic clearance or low permeability early on can lead to costly failures in later, more complex preclinical and clinical studies.
Metabolic Stability: The Front Line of Drug Metabolism
A drug's journey through the body is fraught with metabolic challenges, primarily orchestrated by the cytochrome P450 (CYP) enzyme superfamily in the liver. The in vitro assessment of metabolic stability, typically using liver microsomes or hepatocytes, provides a crucial early glimpse into a compound's likely in vivo clearance rate. Compounds with high metabolic instability are rapidly cleared from circulation, often leading to a short duration of action and the need for frequent, high doses.
A study on a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as phosphodiesterase 4B (PDE4B) inhibitors provides valuable comparative data on their metabolic stability in human and mouse liver microsomes.[3] The intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a specific compound, was determined for several analogs.
| Compound | Human Liver Microsome CLint (µL/min/mg protein) | Mouse Liver Microsome CLint (µL/min/mg protein) |
| 1 | 29.6 | 149.5 |
| 11a | 178.6 | 157.4 |
| 11f | 194.3 | 1213.7 |
| 11h | 55.4 | 167.7 |
| Data sourced from J. Med. Chem. 2017, 60, 15, 6503–6517[3] |
Analysis and Structure-Metabolism Relationships:
The data reveals significant variability in metabolic stability within this series. Compound 1 , the parent compound, exhibits moderate clearance in human liver microsomes. In contrast, compounds 11a and 11f , which feature a cyclopropyl and an azetidine moiety on the carboxamide respectively, show significantly higher clearance, indicating greater metabolic liability.[3] This suggests that these smaller, strained rings may be more susceptible to metabolic attack.
Notably, compound 11h , which incorporates a piperidine ring, demonstrates improved metabolic stability in human liver microsomes compared to 11a and 11f .[3] This highlights a common strategy in medicinal chemistry: the introduction of larger, less strained cyclic systems can shield metabolically labile sites and reduce clearance. The difference in clearance between human and mouse microsomes for all compounds underscores the importance of evaluating metabolic stability across multiple species to better predict human pharmacokinetics. For instance, the clearance of compound 11f is dramatically higher in mouse microsomes compared to human microsomes, a species-specific difference that could have significant implications for the interpretation of in vivo efficacy studies in mice.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a test compound using liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human or other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile (for quenching the reaction)
-
96-well plates
-
Incubator shaker (37 °C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, add the test compound (final concentration typically 1 µM) to a pre-warmed (37 °C) solution of liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37 °C to allow for temperature equilibration and non-specific binding.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile and the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be subsequently determined.
Microsomal Stability Assay Workflow
Membrane Permeability: The Gateway to Cellular Action
For a drug to exert its effect, it must typically cross biological membranes to reach its site of action. Passive diffusion is a key mechanism for the absorption of many orally administered drugs. In vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay, are indispensable tools for predicting a compound's potential for intestinal absorption.
Structure-Permeability Relationships:
For the 7-azaindole scaffold, several structural features can influence permeability:
-
Lipophilicity: Generally, increasing lipophilicity (logP/logD) enhances passive diffusion, but excessive lipophilicity can lead to poor solubility and increased binding to efflux transporters.
-
Polar Surface Area (PSA): A lower PSA is generally associated with better permeability. The introduction of polar groups, such as the carboxamide, can increase PSA and potentially reduce passive diffusion.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors can impact permeability. Intramolecular hydrogen bonding can effectively "hide" polar groups and improve membrane translocation.
-
Efflux Transporter Recognition: The overall shape and charge distribution of a molecule can determine its recognition by efflux transporters. The presence of basic nitrogen atoms, common in kinase inhibitors, can often lead to P-gp-mediated efflux.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that measures the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., a 96-well filter plate with a porous support)
-
Acceptor plate (a 96-well plate)
-
Artificial membrane solution (e.g., a solution of phospholipids in a suitable organic solvent)
-
Test compound stock solution
-
Phosphate buffer (pH 7.4 for the acceptor buffer, and a different pH, e.g., 5.0, for the donor buffer to mimic the pH gradient of the intestine)
-
Plate reader (for quantifying compound concentration)
Procedure:
-
Membrane Coating: Coat the filter of the PAMPA plate with the artificial membrane solution and allow the solvent to evaporate.
-
Donor and Acceptor Solutions: Prepare the donor solution by dissolving the test compound in the donor buffer. Fill the wells of the acceptor plate with the acceptor buffer.
-
Assay Assembly: Place the filter plate on top of the acceptor plate, ensuring the filters are in contact with the acceptor buffer. Add the donor solution to the wells of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Permeability Coefficient (Pe): The effective permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation time.
PAMPA Workflow
Plasma Protein Binding: The Gatekeeper of Drug Distribution
Once absorbed into the bloodstream, drugs can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG). It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and interact with its target. High plasma protein binding can limit a drug's efficacy and volume of distribution.
The same study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide PDE4B inhibitors also provides valuable data on their binding to human and mouse plasma proteins.[3] The unbound fraction (%fu) is a key parameter derived from these studies.
| Compound | Human Plasma %fu | Mouse Plasma %fu |
| 1 | 8.5 | 5.6 |
| 11a | 2.6 | 0.6 |
| 11f | 3.9 | 3.0 |
| 11h | 7.2 | 2.1 |
| Data sourced from J. Med. Chem. 2017, 60, 15, 6503–6517[3] |
Analysis and Structure-Binding Relationships:
The data indicates that all tested compounds exhibit high plasma protein binding (low %fu). Compound 1 has the highest unbound fraction in human plasma, while the more lipophilic analogs 11a and 11f show increased protein binding (lower %fu).[3] This is a common trend, as increased lipophilicity often leads to stronger interactions with the hydrophobic pockets of plasma proteins like albumin.
Compound 11h , which showed improved metabolic stability, also has a relatively higher unbound fraction in human plasma compared to 11a and 11f .[3] This suggests that the structural modifications that improved metabolic stability did not adversely affect plasma protein binding to the same extent as other modifications. The species differences in plasma protein binding are also evident, with generally higher binding (lower %fu) observed in mouse plasma. This is an important consideration when extrapolating pharmacokinetic and pharmacodynamic data from animal models to humans.
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
Equilibrium dialysis is the gold standard method for determining the unbound fraction of a drug in plasma.
Materials:
-
Equilibrium dialysis apparatus (e.g., a 96-well plate-based system with semi-permeable membranes)
-
Plasma (from the species of interest)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound stock solution
-
Incubator shaker (37 °C)
-
LC-MS/MS system
Procedure:
-
Device Preparation: Hydrate the dialysis membranes according to the manufacturer's instructions.
-
Sample Preparation: Spike the plasma with the test compound at the desired concentration.
-
Dialysis Setup: Add the spiked plasma to one chamber of the dialysis unit and an equal volume of PBS to the other chamber.
-
Equilibration: Seal the unit and incubate at 37 °C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours). The time to reach equilibrium should be determined experimentally for each compound.
-
Sampling: After incubation, carefully collect samples from both the plasma and the buffer chambers.
-
LC-MS/MS Analysis: Analyze the concentration of the test compound in both the plasma and buffer samples using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.
-
Calculation of Unbound Fraction (%fu): The unbound fraction is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber, multiplied by 100.
Equilibrium Dialysis Workflow
Conclusion: Weaving a Tapestry of Favorable Drug-like Properties
The in vitro ADME profiling of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives reveals a nuanced interplay between chemical structure and pharmacokinetic properties. The comparative data presented in this guide underscores the critical importance of a multiparametric approach to lead optimization. A singular focus on potency is a myopic strategy; the successful development of a drug candidate requires a holistic understanding of its metabolic fate, its ability to traverse biological barriers, and its distribution in the systemic circulation.
The structure-ADME relationships discussed herein provide a rational framework for the design of next-generation 7-azaindole-2-carboxamide derivatives. By strategically modifying the carboxamide substituent, medicinal chemists can modulate metabolic stability and plasma protein binding to achieve a more favorable pharmacokinetic profile. While permeability remains a property to be carefully monitored, particularly with respect to efflux, the insights gained from early in vitro ADME screening empower researchers to identify and address potential liabilities before they become insurmountable obstacles.
Ultimately, the journey from a promising hit to a viable drug candidate is one of careful navigation and iterative refinement. By embracing the principles of early ADME assessment and leveraging the robust in vitro tools at our disposal, we can enhance the probability of success in the challenging yet rewarding endeavor of drug discovery.
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Graedler, U., et al. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(14), 3444-3449. [Link]
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Gant, T. G., et al. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Journal of Medicinal Chemistry, 60(15), 6503–6517. [Link]
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Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]
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Whigham, A. J., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1433–1439. [Link]
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Hennessy, E. J., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2205–2217. [Link]
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Biela, I., et al. (2012). Results of PAMPA permeability studies and structure of compound 7.(a) Passive membrane permeabilities of compounds 1–7 determined using PAMPA. ResearchGate. [Link]
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Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]
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Mokra, D., et al. (2022). In silico and in vitro ADME-Tox analysis and in vivo pharmacokinetic study of representative pan-PDE inhibitors from the group of 7,8-disubstituted derivatives of 1,3-dimethyl-7H-purine-2,6-dione. European Journal of Pharmaceutical Sciences, 179, 106316. [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. [Link]
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A Senior Application Scientist's Guide to Assessing Target Selectivity of Kinase Inhibitors Derived from 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Introduction: The Power of the 7-Azaindole Scaffold
In the landscape of modern drug discovery, protein kinases remain a paramount target class, pivotal for their role in cellular signaling pathways that govern cell growth, differentiation, and metabolism.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of specific kinase inhibitors a cornerstone of targeted therapy.[3][4]
The 7-azaindole (pyrrolo[2,3-b]pyridine) core is a "privileged scaffold" in medicinal chemistry, prized for its structural resemblance to the adenine fragment of ATP.[5][6] This mimicry allows it to act as an excellent "hinge-binding" motif, forming critical hydrogen bonds within the ATP-binding site of many kinases.[6][7] The FDA-approved BRAF inhibitor, Vemurafenib, stands as a testament to the scaffold's potential, having been developed from a simple 7-azaindole fragment.[7]
Our focus here is on derivatives of a specific, functionalized starting material: 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde . The chloro, fluoro, and carbaldehyde groups on this core provide versatile chemical handles for synthetic elaboration, allowing chemists to systematically explore chemical space and optimize for potency and, crucially, selectivity. This guide provides an in-depth comparison of methodologies to rigorously assess the target selectivity of novel inhibitors derived from this promising scaffold.
The Imperative of Selectivity in Kinase Inhibition
The human kinome comprises over 500 members, many of which share significant structural homology in their ATP-binding pockets. This similarity presents a formidable challenge: achieving inhibitor selectivity.[1] A non-selective inhibitor can bind to numerous "off-target" kinases, leading to a cascade of unintended consequences, including cellular toxicity and adverse patient side effects. Conversely, a highly selective inhibitor promises a cleaner pharmacological profile and a wider therapeutic window. Therefore, a robust and multi-faceted assessment of selectivity is not merely an academic exercise but a critical step in the entire drug discovery and development process.[3][8]
Visualizing the impact of selectivity is key. A selective inhibitor (Inhibitor A) primarily engages its intended target, leading to a specific downstream therapeutic effect. A non-selective inhibitor (Inhibitor B) binds to multiple kinases, triggering a web of off-target effects that can compromise safety and efficacy.
Caption: On-Target vs. Off-Target Inhibition.
A Multi-Tiered Strategy for Selectivity Profiling
A comprehensive understanding of an inhibitor's selectivity profile requires a combination of in vitro biochemical assays and in-cell target engagement studies. No single method tells the whole story; instead, they provide complementary data that, when integrated, create a high-resolution map of a compound's interactions within the complex cellular environment.
Tier 1: Broad Kinome Screening (Biochemical Assays)
The initial step is to assess the inhibitor's activity against a large, representative panel of purified kinases. This provides a broad, unbiased view of its selectivity across the kinome.
Expertise & Causality: We start with biochemical assays because they offer a clean, direct measure of enzyme inhibition without the complexities of cell membranes, efflux pumps, or intracellular ATP concentrations. The goal here is to understand the intrinsic affinity of the compound for a wide range of kinase active sites.
Workflow: Large-Panel Kinase Screen
Caption: Workflow for large-panel biochemical kinase screening.
Recommended Protocol: ADP-Glo™ Kinase Assay
This is a robust, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[2] Its universality makes it ideal for screening diverse kinases.[2]
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (typically starting from 10 µM) in DMSO.
-
Assay Plate Setup: Dispense the compound dilutions into a 384-well assay plate. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
-
Kinase Reaction: Add the specific kinase, its substrate, and ATP to each well to initiate the reaction. The ATP concentration should be at or near the Km for each kinase to ensure physiologically relevant data.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.
-
Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Data Presentation and Interpretation
The vast amount of data generated is best visualized using a "waterfall plot," which ranks kinases by their sensitivity to the inhibitor.[9] A more quantitative measure is the Selectivity Score (S-score) , which represents the number of kinases inhibited above a certain threshold (e.g., >90%) at a given concentration (e.g., 1 µM). A lower S-score indicates higher selectivity.[10]
| Inhibitor Example | Primary Target | Primary Target IC50 (nM) | S-score (1µM) | Key Off-Targets (>80% Inh. @ 1µM) |
| Cmpd-A | JAK2 | 5.2 | 3 | TYK2, JAK3 |
| Cmpd-B | p38α | 15.8 | 12 | MAPKAPK2, JNK1, GSK3β |
| Cmpd-C | EGFR (T790M) | 0.8 | 1 | None |
This is example data and not from a specific publication.
Tier 2: In-Cell Target Engagement
While biochemical assays measure intrinsic affinity, they don't confirm that the inhibitor can reach and bind its target in the complex milieu of a living cell. Cellular target engagement assays are essential to validate on-target activity and uncover off-target effects in a physiological context.[11]
Expertise & Causality: The cellular environment presents multiple barriers. An inhibitor must be cell-permeable, avoid efflux pumps, and compete with high intracellular concentrations of ATP (~1-10 mM) to bind its target. Therefore, confirming target engagement within the cell is a critical validation step.
Recommended Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[12][13] When a drug binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation.[1][12][13]
-
Cell Treatment: Treat intact cells with the inhibitor at various concentrations. A vehicle control (DMSO) is run in parallel.
-
Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C). This causes proteins to denature and aggregate.
-
Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the aggregated protein pellet via centrifugation.[14]
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. Isothermal dose-response (ITDR) experiments, where cells are treated with varying drug concentrations at a fixed temperature, can be used to determine cellular potency (EC50).[15]
Alternative In-Cell Method: KiNativ™
This is an advanced chemical proteomics platform that uses ATP- and ADP-biotin probes to profile kinase activity directly in cell or tissue lysates.[16] The probes covalently label a conserved lysine in the ATP binding site of active kinases.[16] An inhibitor will compete with the probe for binding, and the degree of labeling for each kinase is quantified by mass spectrometry. This provides a direct measure of target occupancy across hundreds of endogenous kinases simultaneously.[11][16]
Comparative Analysis: Synthesizing the Data
The ultimate goal is to build a cohesive picture of an inhibitor's selectivity.
-
High Correlation: If a compound shows potent inhibition of Kinase X in a biochemical assay and a significant thermal shift for Kinase X in CETSA, this provides strong, validated evidence of on-target activity.
-
Biochemical Hits, No Cellular Engagement: A compound may inhibit a purified kinase but show no effect in CETSA. This could be due to poor cell permeability or rapid efflux, insights that are critical for medicinal chemistry optimization.
-
Cellular Hits, No Biochemical Activity: This is a rarer but important scenario. It may indicate that the inhibitor is a pro-drug that requires metabolic activation within the cell, or that it binds to a target in a cellular-specific complex not replicated in vitro.
By comparing data from both biochemical and cellular assays, researchers can confidently rank compounds, prioritize them for further development, and build a strong rationale for their mechanism of action. This integrated approach, grounded in robust experimental data, is the hallmark of rigorous and successful kinase inhibitor drug discovery.
References
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 51, 1-47. Available at: [Link]
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Al-Sanea, M. M., & Abdel-Ghani, T. M. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(24), e4887. Available at: [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Integrity
Welcome to your essential guide for the safe handling, use, and disposal of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. As a key intermediate in pharmaceutical research and drug development, the integrity of your work and the safety of your team are paramount. This document moves beyond a simple checklist, providing a procedural and logical framework to manage this compound responsibly. The protocols herein are designed to be self-validating, grounded in established chemical safety principles, and tailored to the specific toxicological profile of substituted pyrrolopyridines.
The pyrrole and pyridine structural motifs are foundational in medicinal chemistry, known for their diverse biological activities.[1][2] However, the introduction of halogen atoms and an aldehyde functional group necessitates a stringent and informed approach to handling. This guide is structured to empower you, the researcher, with the knowledge to work confidently and safely.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid organic compound. While a specific Safety Data Sheet (SDS) for this exact carbaldehyde is not publicly available, we can infer its hazard profile from closely related analogs, such as 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine and other substituted pyrrolopyridine carboxaldehydes. The primary hazards are associated with irritation and acute toxicity.[3][4]
Anticipated Hazard Classifications:
| Hazard Class | Category | GHS Hazard Statement | Rationale |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for the parent heterocycle and related isomers.[3][4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Halogenated aromatic compounds are frequently skin irritants.[3][6] |
| Serious Eye Damage/Irritation | Category 2/2A | H319: Causes serious eye irritation | A common hazard for fine chemical powders which can cause mechanical and chemical irritation.[3][6][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Fine powders and volatile aldehydes can irritate the respiratory tract.[3][6] |
GHS Pictogram:
Signal Word:Warning
The causality behind these hazards lies in the reactivity of the molecule. The aldehyde group can react with biological nucleophiles, while the halogenated aromatic system can intercalate with membranes and proteins, leading to irritation and toxic effects upon exposure.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Your primary defense against exposure is a combination of robust engineering controls and meticulously selected PPE. This is a non-negotiable standard for handling this and similar chemical entities.
Engineering Controls:
-
Fume Hood: All weighing, reconstitution, and handling of the solid compound or its solutions must be performed inside a certified chemical fume hood.[9] This is critical to prevent inhalation of airborne particulates and vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized control.[6]
-
Safety Stations: An operational safety shower and eyewash station must be readily accessible, within a 10-second travel distance of the work area.[6][7][9]
Personal Protective Equipment (PPE) Protocol:
| PPE Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Inspect gloves for any defects before each use.[10] For prolonged handling or in case of a spill, double-gloving is recommended. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated chemical waste stream.[10] |
| Eye Protection | Chemical safety goggles with side shields | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust particles and splashes.[6] |
| Face Protection | Face shield (in addition to goggles) | A face shield is mandatory when there is a significant risk of splashes, such as during bulk transfers or when handling larger quantities.[6] |
| Body Protection | Flame-resistant laboratory coat | A fully buttoned lab coat protects your skin and personal clothing from contamination.[6] |
| Respiratory | Not required under normal fume hood use | If engineering controls fail or for spill cleanup outside a hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., OV/AG/P99) is necessary.[10] |
Safe Handling and Operations: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination. The following protocol should be integrated into your standard operating procedures (SOPs).
Experimental Workflow Protocol:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare your designated workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) inside the hood before introducing the chemical.
-
-
Weighing and Aliquoting (Solid):
-
Perform all weighing operations inside the fume hood on a tared weigh boat or paper.
-
Handle the solid gently to avoid creating airborne dust.[7][10] Do not crush or grind the material outside of a controlled system.
-
Close the primary container immediately after dispensing the required amount.[7][11]
-
-
Solution Preparation:
-
Add solvent to the solid slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is securely capped or covered with parafilm to prevent vapor release.
-
-
Post-Handling:
-
Decontaminate spatulas and any non-disposable equipment with an appropriate solvent (e.g., ethanol or acetone), collecting the rinse as hazardous waste.
-
Wipe down the work surface in the fume hood.
-
Dispose of all contaminated disposable items (gloves, bench paper, weigh boats) in the designated solid chemical waste container.[7]
-
Wash hands thoroughly with soap and water after exiting the laboratory.[3][7]
-
Workflow Diagram:
Caption: Safe handling workflow for the chemical.
Storage and Disposal Plan: Maintaining Control from Cradle to Grave
Storage:
-
Container: Keep the compound in its original, tightly sealed container.[7][11]
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[7][9]
-
Access: Store in a locked cabinet or area with restricted access.[3][7]
Disposal Plan: The guiding principle for disposal is to prevent environmental release.[12] This chemical must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: All contaminated disposables (gloves, paper towels, weigh boats) must be collected in a clearly labeled, sealed container for solid hazardous waste.[7][9]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, compatible, and clearly labeled container for halogenated organic waste.[9]
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and a full description of the contents.
-
Final Disposal: The disposal of this chemical waste must be handled by a licensed and approved waste disposal plant.[7][13] Do not attempt to dispose of it down the drain or in regular trash.
Emergency Procedures: A Plan for When Things Go Wrong
Immediate and correct action during an emergency can significantly mitigate harm.
| Exposure Type | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing while under the safety shower. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately.[3][7] If breathing is difficult or they feel unwell, call for medical assistance. |
| Ingestion | Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet or this guide to the medical personnel.[8] |
| Small Spill | (Contained within a fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[13] Scoop the material into a sealed container for hazardous waste disposal.[10] Clean the area with a suitable solvent, collecting the cleaning materials as hazardous waste. |
| Large Spill | Evacuate the immediate area. Alert laboratory personnel and notify your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean it up without specialized training and equipment. |
This guide provides a robust framework for handling this compound. By understanding the hazards, implementing stringent controls, and adhering to these procedures, you build a culture of safety and ensure the integrity of your scientific endeavors.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
